Dibenzoxazepine
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C13H9NO |
|---|---|
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
benzo[d][1,2]benzoxazepine |
InChI |
InChI=1S/C13H9NO/c1-2-6-11-10(5-1)9-14-15-13-8-4-3-7-12(11)13/h1-9H |
InChI-Schlüssel |
RVSGRNKUJJUAPV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NOC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Dibenzoxazepine Core: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the dibenzoxazepine core, a key heterocyclic scaffold in medicinal chemistry. From its foundational structure and physicochemical properties to its diverse pharmacological applications, this document serves as a technical resource for professionals in the field of drug discovery and development.
Core Structure and Nomenclature
The this compound core is a tricyclic heterocyclic system consisting of two benzene (B151609) rings fused to a central seven-membered oxazepine ring. The most common isomer is dibenz[b,f][1][2]oxazepine, which forms the basis for a range of biologically active compounds.
Physicochemical Properties
The physicochemical properties of the this compound core are crucial for its behavior in biological systems and for the design of derivatives with desired pharmacokinetic profiles. A summary of these properties is presented below.
| Property | Value | Unit | Source |
| Molecular Weight | 195.22 | g/mol | [3] |
| Melting Point | 73 | °C | [3] |
| Appearance | Pale yellow crystalline solid | - | [3] |
| Odor | Pepper-like | - | [3] |
| Water Solubility | 124 | mg/L at 25 °C (estimated) | |
| logP (Octanol/Water) | 3.01 (estimated) | - | |
| pKa | Not available | - | |
| Hydrogen Bond Acceptors | 1 | ||
| Hydrogen Bond Donors | 0 | ||
| Rotatable Bonds | 0 |
Synthesis of the this compound Core
The synthesis of the dibenz[b,f][1][2]oxazepine core can be achieved through several synthetic routes. A common and effective method involves the condensation of o-aminophenol with o-chlorobenzaldehyde, followed by cyclization.
Experimental Protocol: Synthesis from o-Aminophenol and o-Chlorobenzaldehyde
This protocol describes a two-step synthesis of dibenz[b,f][1][2]oxazepine.[4]
Step 1: Condensation
-
To a solution of o-aminophenol in a suitable solvent (e.g., ethanol), add an equimolar amount of o-chlorobenzaldehyde.
-
The reaction mixture is stirred at room temperature for a specified time to form the corresponding Schiff base intermediate.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude Schiff base.
Step 2: Cyclization
-
The crude Schiff base is dissolved in a high-boiling point solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
A base (e.g., potassium carbonate) is added to the solution.
-
The reaction mixture is heated to approximately 120°C to facilitate the intramolecular nucleophilic aromatic substitution (SNAr) reaction, leading to the formation of the seven-membered oxazepine ring.[4]
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to afford the pure dibenz[b,f][1][2]oxazepine.
References
- 1. Video: Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 [jove.com]
- 2. Dibenz[b,f]][1,4]oxazepine (CAS 257-07-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Dibenz(B,F)(1,4)Oxazepine | C13H9NO | CID 9213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Dibenzoxazepine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dibenzoxazepine scaffold is a tricyclic heterocyclic system that has given rise to compounds with significant applications in both riot control and medicine. This technical guide provides a comprehensive overview of the discovery, history, and foundational science of this compound compounds, with a particular focus on the parent compound, dibenz[b,f][1]oxazepine (CR gas), and the pivotal antipsychotic drug, loxapine (B1675254). This document details the initial synthesis, key historical milestones, and the pharmacological understanding of these compounds, presenting quantitative data, experimental protocols, and visual representations of their mechanisms of action to serve as a valuable resource for researchers in medicinal chemistry and drug development.
The Discovery of Dibenz[b,f][1][2]oxazepine (CR Gas)
A Potent Lachrymator Emerges
The parent compound of the this compound class, dibenz[b,f][1]oxazepine, commonly known as CR gas, was first synthesized in 1962.[2][3] Its discovery was a result of research conducted by the British Ministry of Defence in the late 1950s and early 1960s with the aim of developing a more potent and effective riot control agent.[2][4] The potent lachrymatory and irritant properties of the compound were immediately recognized, leading to its development as a chemical agent.[2]
Key Milestones in the History of CR Gas
-
Late 1950s/Early 1960s: The British Ministry of Defence initiates research into new riot control agents.[2][4]
-
1962: The first synthesis of dibenz[b,f][1]oxazepine is achieved.[2][3]
-
1973: CR gas becomes available in the supplies of police and military forces.
Loxapine: A this compound Derivative for the Treatment of Schizophrenia
From Irritant to Antipsychotic
Building on the this compound core structure, researchers at the Wander AG laboratories in Switzerland, led by J. Schmutz, synthesized a series of derivatives with the aim of exploring their pharmacological potential. This research led to the discovery of loxapine, a compound that, unlike its parent, did not possess irritant properties but instead exhibited significant central nervous system activity.[5] Loxapine was identified as a potent antipsychotic agent and was first approved for the treatment of schizophrenia in the mid-1970s.[6][7]
Historical Development of Loxapine
-
1967: J. Schmutz and colleagues publish their work on the synthesis of 11-amino-substituted dibenz[b,f]oxazepines, including loxapine, in Helvetica Chimica Acta.[5][8]
-
Mid-1970s: Loxapine receives its first marketing approval for the treatment of schizophrenia.[6][7]
-
Ongoing Research: Loxapine continues to be studied for its therapeutic applications and is recognized for its unique pharmacological profile, which bridges the properties of typical and atypical antipsychotics.[9][10]
Experimental Protocols
Synthesis of Dibenz[b,f][1][2]oxazepine (CR Gas)
General Modern Synthetic Procedure:
A mixture of an appropriate o-aminophenol and an o-halobenzaldehyde is heated in a suitable solvent, often in the presence of a base, to facilitate the initial condensation and subsequent intramolecular cyclization to form the this compound ring system. Microwave-assisted synthesis has also been shown to be an efficient method for this transformation.
Original Synthesis of Loxapine
The seminal 1967 publication by Schmutz et al. outlines the synthesis of loxapine. The key steps are described below.
Experimental Protocol for the Synthesis of 2-Chloro-11-(4-methyl-1-piperazinyl)dibenz[b,f][1]oxazepine (Loxapine) (Adapted from Schmutz et al., 1967):
The synthesis begins with the preparation of 2-(4-chlorophenoxy)aniline. This intermediate is then acylated with ethyl chloroformate to yield N-ethoxycarbonyl-2-(4-chlorophenoxy)aniline. Subsequent cyclization under appropriate conditions affords the dibenzoxazepinone core. The final step involves the reaction of this intermediate with N-methylpiperazine to introduce the side chain, yielding loxapine.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound compounds from various studies.
Table 1: Receptor Binding Affinities (Ki, nM) of Loxapine and Amoxapine
| Receptor | Loxapine | Amoxapine |
| Dopamine (B1211576) D2 | <100 | <100 |
| Serotonin (B10506) 5-HT2A | <100 | <100 |
| Adrenergic α1 | <100 | <100 |
| Adrenergic α2 | <1000 | <1000 |
| Serotonin 5-HT1 | <10000 | <10000 |
| Muscarinic | <10000 | <10000 |
Data adapted from studies on rat brain receptors.
Table 2: Comparative Efficacy of Loxapine in Schizophrenia
| Comparator | Outcome Measure | Result |
| Placebo | Global Improvement | Loxapine showed a significant antipsychotic effect compared to placebo.[10] |
| Typical Antipsychotics (e.g., Chlorpromazine, Haloperidol) | Mental State Improvement (short-term) | Loxapine is as effective as typical antipsychotics.[10] |
| Atypical Antipsychotics (e.g., Risperidone, Quetiapine) | Mental State Improvement | Loxapine is as effective as atypical antipsychotics.[10] |
Mechanism of Action and Signaling Pathways
Loxapine's antipsychotic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[9]
Dopamine D2 Receptor Signaling Pathway
Blockade of the D2 receptor by loxapine interferes with the downstream signaling cascade initiated by dopamine. In its unbound state, the D2 receptor is coupled to an inhibitory G-protein (Gi). Upon dopamine binding, this G-protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Loxapine, by blocking this receptor, prevents the dopamine-induced decrease in cAMP.
Serotonin 5-HT2A Receptor Signaling Pathway
Loxapine also acts as an antagonist at the 5-HT2A receptor. This receptor is coupled to a Gq protein. When serotonin binds, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC), leading to various cellular responses. Loxapine's antagonism at this receptor modulates these downstream signaling events.
Conclusion
The discovery and development of this compound compounds represent a fascinating journey from a potent irritant for riot control to a valuable therapeutic agent for the management of schizophrenia. The foundational work on CR gas and the subsequent medicinal chemistry efforts that led to loxapine highlight the often-unpredictable path of drug discovery. A thorough understanding of the history, synthesis, and pharmacology of these compounds, as detailed in this guide, provides a solid foundation for future research and development in this important class of molecules. The dual antagonism of loxapine at dopamine D2 and serotonin 5-HT2A receptors continues to be a key strategy in the design of new antipsychotic drugs, underscoring the enduring legacy of the this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. msudenver.edu [msudenver.edu]
- 4. Dibenz(B,F)(1,4)Oxazepine | C13H9NO | CID 9213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Loxapine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomeric Forms of Dibenzoxazepine Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomeric forms of dibenzoxazepine systems, a critical scaffold in medicinal chemistry, particularly for antipsychotic drug development. This document details the synthesis, physicochemical properties, and pharmacological activities of key isomers, with a focus on clozapine (B1669256), loxapine (B1675254), amoxapine, and the active metabolite N-desmethylclozapine (NDMC). The guide includes detailed experimental protocols and visual representations of key signaling pathways to facilitate research and development in this area.
Introduction to this compound Isomers
The this compound core is a tricyclic heterocyclic system that forms the foundation for a class of neurologically active drugs. Variations in the substitution pattern on this core structure give rise to different isomers with distinct pharmacological profiles. The most clinically significant isomers are chlorinated derivatives that primarily act as antagonists at dopamine (B1211576) and serotonin (B10506) receptors. Their therapeutic effects are largely attributed to their interactions with D2 dopamine and 5-HT2A serotonin receptors in the central nervous system.[1] Understanding the nuances of each isomer is critical for the development of safer and more effective therapeutic agents.
Physicochemical and Pharmacological Properties of Key Isomers
The subtle structural differences among this compound isomers lead to significant variations in their physicochemical properties and receptor binding affinities. These differences ultimately dictate their therapeutic efficacy and side-effect profiles.
Physicochemical Properties
| Property | Clozapine | Loxapine | Amoxapine | N-Desmethylclozapine (NDMC) |
| Molecular Formula | C₁₈H₁₉ClN₄ | C₁₈H₁₈ClN₃O | C₁₇H₁₆ClN₃O | C₁₇H₁₇ClN₄ |
| Molecular Weight ( g/mol ) | 326.83 | 327.8 | 313.78 | 312.80 |
| Melting Point (°C) | 183-184 | 109-111 | 177-178 | Not Reported |
| cLogP | 3.7 | 3.6 | Not Reported | 4.1 |
Data sourced from PubChem and other chemical databases.
Receptor Binding Affinities (Ki, nM)
The receptor binding profiles of these isomers highlight their polypharmacology, with affinities for a range of neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Clozapine | Loxapine | Amoxapine | N-Desmethylclozapine (NDMC) |
| Dopamine D₁ | 290-540 | 12-29 | Low Affinity | Moderate Affinity |
| Dopamine D₂ | 130-150 | <2 | <10⁻⁷ mol/L | ~100-200 |
| Dopamine D₃ | - | >1 µM | - | ~50-150 |
| Dopamine D₄ | High Affinity | 12-29 | High Affinity | High Affinity |
| Serotonin 5-HT₁A | - | >1 µM | <10⁻⁵ mol/L | Moderate Affinity |
| Serotonin 5-HT₂A | High Affinity | <2 | <10⁻⁷ mol/L | High Affinity |
| Serotonin 5-HT₂C | - | 12-29 | - | 7.1 |
| Muscarinic M₁ | Antagonist | - | - | 55 (Agonist) |
| Adrenergic α₁ | - | - | <10⁻⁷ mol/L | - |
| Histamine H₁ | High Affinity | - | - | - |
| Delta (δ) Opioid | - | - | - | 26 |
Data compiled from various sources, including BenchChem, PubMed, and IUPHAR/BPS Guide to PHARMACOLOGY.[1][2]
Synthesis of this compound Isomers
The synthesis of this compound isomers typically involves the formation of the central tricyclic core followed by the introduction of the desired side chains.
General Synthesis of Clozapine
A common synthetic route to clozapine involves the cyclization of a substituted aminodiphenylamine derivative.
Experimental Protocol:
-
Step 1: Synthesis of 2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4''-methyl)piperazide.
-
React 4-chloro-2-nitroaniline (B28928) with methyl o-chlorobenzoate in the presence of a copper catalyst to form the diphenylamine (B1679370) intermediate.
-
Amidate the resulting ester with N-methylpiperazine.
-
Reduce the nitro group to an amine using a reducing agent like hydrogen gas with a Raney nickel catalyst.
-
-
Step 2: Cyclization to form Clozapine.
-
Dissolve 7.4 g of 2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4''-methyl)piperazide in 35 ml of phosphorus oxychloride.
-
Add 1.4 ml of N,N-dimethylaniline and heat the mixture to reflux for 3 hours.[3]
-
Concentrate the reaction mixture in vacuo.
-
Partition the residue between benzene (B151609) and a mixture of ammonia (B1221849) and ice water.
-
Extract the benzene solution with dilute acetic acid.
-
Treat the acidic extract with charcoal to decolorize, and then precipitate the product by adding concentrated ammonia water.[3]
-
Dissolve the precipitate in ether, wash with water, and dry over sodium sulfate.
-
Recrystallize the crude product from an ether/petroleum ether mixture to yield pure clozapine.[3]
-
General Synthesis of Loxapine
The synthesis of loxapine follows a similar strategy, starting with different precursors to achieve the desired substitution pattern.
Experimental Protocol:
-
Step 1: Synthesis of the this compound Core.
-
Step 2: Ring Closure and Addition of the Piperazine Moiety.
-
The amino intermediate is then cyclized to form the this compound lactam.
-
The lactam is subsequently reacted with N-methylpiperazine to yield loxapine.
-
Stereoisomerism in this compound Systems
While much of the literature focuses on positional isomers, stereoisomerism also plays a crucial role in the pharmacology of dibenzoxazepines. Loxapine, for instance, has a stereocenter, but information regarding the differential activity of its enantiomers is limited in publicly available literature. The synthesis of single enantiomers can be achieved through chiral resolution of racemic mixtures or by stereocontrolled synthesis. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities and side-effect profiles.
Signaling Pathways of this compound Isomers
The antipsychotic effects of this compound isomers are primarily mediated through their interaction with dopamine D₂ and serotonin 5-HT₂A receptors, which are G-protein coupled receptors (GPCRs).
Dopamine D₂ Receptor Signaling
Antagonism of the D₂ receptor in the mesolimbic pathway is a key mechanism for the antipsychotic effects of these compounds, alleviating the positive symptoms of schizophrenia.[1] D₂ receptors are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Serotonin 5-HT₂A Receptor Signaling
Antagonism at 5-HT₂A receptors is a hallmark of atypical antipsychotics and is thought to contribute to their improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms, and potential efficacy against negative symptoms of schizophrenia. 5-HT₂A receptors are coupled to Gαq/11 proteins, which activate phospholipase C (PLC).
References
- 1. benchchem.com [benchchem.com]
- 2. N-Desmethylclozapine, a major clozapine metabolite, acts as a selective and efficacious delta-opioid agonist at recombinant and native receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clozapine synthesis - chemicalbook [chemicalbook.com]
- 4. Discovery of antipsychotic loxapine derivatives against intracellular multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Landscape of Dibenzoxazepine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzoxazepine derivatives represent a class of heterocyclic compounds with significant and diverse pharmacological interest. The tricyclic this compound core structure has proven to be a versatile scaffold for the development of therapeutic agents targeting a range of biological systems. This technical guide provides an in-depth overview of the pharmacological properties, mechanisms of action, structure-activity relationships, and key experimental protocols related to this important class of molecules. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the this compound framework.
The most prominent member of this class is loxapine (B1675254), a well-established antipsychotic agent.[1] Loxapine's therapeutic efficacy in treating schizophrenia is primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2][3] Building on this foundation, research has expanded to explore the potential of this compound derivatives in other therapeutic areas, including antibacterial and anticancer applications.[4][5] Modifications to the this compound core and its substituents have been shown to modulate potency, selectivity, and pharmacological profile, highlighting the potential for rational drug design.[6][7]
Pharmacological Activities and Quantitative Data
The pharmacological activities of this compound derivatives are diverse, with the most extensively studied being their antipsychotic and, more recently, antibacterial effects.
Antipsychotic Activity: Receptor Binding Affinities
The antipsychotic effects of this compound derivatives, such as loxapine, are intrinsically linked to their interaction with various neurotransmitter receptors in the central nervous system. The primary targets are dopamine and serotonin receptors. The binding affinities of these compounds for a range of receptors are typically quantified by the inhibition constant (Ki), with lower values indicating higher affinity. The following table summarizes the receptor binding profiles for loxapine and the structurally similar clozapine (B1669256) for comparison.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT6 (Ki, nM) | 5-HT7 (Ki, nM) |
| Loxapine | 21 | <2 | >1000 | 12 | 29 | >1000 | <2 | 12 | >1000 | >1000 |
| Clozapine | 135 | 190 | - | - | - | - | - | - | - | - |
Data compiled from references[1][8]. A '-' indicates that data was not available in the cited sources.
Antibacterial Activity
Recent studies have revealed the potential of this compound derivatives as antibacterial agents, particularly against intracellular pathogens. These compounds may offer an advantage by potentially evading bacterial resistance mechanisms like efflux pumps.[9] The antibacterial efficacy is often quantified by the half-maximal effective concentration (EC50) for inhibiting intracellular bacterial growth and the minimum inhibitory concentration (MIC).
| Compound | Target Organism | EC50 (µM) | CC50 (µM) | MIC (µg/mL) |
| Loxapine | Salmonella typhimurium | 5.74 | - | >500 |
| SW2 | Salmonella typhimurium | 4.89 | - | - |
| SW3 | Salmonella typhimurium | 4.34 | - | - |
| Compound 8 | Various Bacteria | - | - | 16-64 |
| Compound 5 | Various Bacteria | - | - | 32-128 |
| Compound 3 | Various Bacteria | - | - | 64-128 |
Data compiled from references[10][11]. A '-' indicates that data was not available in the cited sources. CC50 is the half-maximal cytotoxic concentration against host cells.
Mechanism of Action and Signaling Pathways
Antipsychotic Mechanism of Action
The antipsychotic effects of this compound derivatives like loxapine are primarily mediated through the blockade of dopamine D2 and serotonin 5-HT2A receptors in the brain.[2][3] The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Simultaneously, the blockade of 5-HT2A receptors is believed to contribute to the mitigation of negative symptoms and reduce the likelihood of extrapyramidal side effects that are common with typical antipsychotics.[3]
The following diagram illustrates the simplified signaling pathway associated with D2 and 5-HT2A receptor antagonism by this compound derivatives.
Caption: D2 and 5-HT2A receptor antagonism by dibenzoxazepines.
Antibacterial Mechanism of Action
The antibacterial mechanism of action for this compound derivatives is an emerging area of research. Some studies suggest that these compounds may not directly kill bacteria in standard growth media but rather inhibit their survival and replication within host cells.[4] One proposed mechanism is the inhibition of bacterial efflux pumps, which are responsible for extruding antibiotics and other toxic substances from the bacterial cell.[9] By inhibiting these pumps, this compound derivatives could potentially restore the efficacy of existing antibiotics and combat multidrug resistance.
The following diagram illustrates a hypothetical workflow for identifying efflux pump inhibitors among this compound derivatives.
Caption: Workflow for identifying efflux pump inhibitors.
Structure-Activity Relationships (SAR)
The pharmacological profile of this compound derivatives can be significantly influenced by modifications to the tricyclic core and the N-10 substituent.
-
Substituents on the Aromatic Rings: The presence and position of substituents, such as chlorine, on the benzene (B151609) rings can impact receptor binding affinity and selectivity. For instance, in phenothiazine-like compounds, a substituent at the 2-position is often optimal for neuroleptic activity.[2]
-
Bridging Moiety: The nature of the central seven-membered ring, including the heteroatoms (oxygen in this compound), influences the overall conformation and, consequently, the interaction with biological targets.
-
N-10 Side Chain: The side chain attached to the nitrogen atom of the central ring is a critical determinant of pharmacological activity. For antipsychotic derivatives, a piperazine (B1678402) side chain is common and provides important interactions with dopamine receptors.[2] The length and nature of this side chain can be modified to reduce affinity for dopamine receptors and potentially enhance other activities, such as antibacterial effects.
The following diagram illustrates the key structural components of the this compound scaffold that are often modified in drug discovery efforts.
Caption: Key structural modification points of dibenzoxazepines.
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route to the this compound core involves the coupling of a substituted 2-aminophenol (B121084) with a 2-halobenzoic acid derivative, followed by cyclization. The N-10 side chain is typically introduced in a subsequent step. The following is a generalized protocol for the synthesis of a loxapine analog.
Step 1: Synthesis of the Dibenzoxazepinone Core
-
To a solution of 2-amino-4-chlorophenol (B47367) in a suitable solvent (e.g., DMF), add a 2-fluoronitrobenzene derivative and a base (e.g., K2CO3).
-
Heat the reaction mixture (e.g., at 90°C) and monitor the progress by thin-layer chromatography (TLC).[12][13]
-
After completion, perform an aqueous workup and extract the product.
-
The resulting nitro compound is then reduced to the corresponding amine using a reducing agent (e.g., SnCl2).[10]
-
The amino intermediate undergoes intramolecular cyclization, often under acidic conditions, to form the dibenzoxazepinone core.
Step 2: Introduction of the N-10 Side Chain
-
The dibenzoxazepinone is first activated, for example, by treatment with phosphorus oxychloride.
-
The activated intermediate is then reacted with the desired N-substituted piperazine to yield the final this compound derivative.
-
The product is purified by column chromatography or recrystallization.
In Vitro Pharmacological Assays
Radioligand Binding Assay for Dopamine D2 Receptors This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.[14][15]
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand with known affinity for the D2 receptor (e.g., [3H]-spiperone), and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Bacterial Efflux Pump Inhibition Assay This assay assesses the ability of a compound to inhibit bacterial efflux pumps by measuring the intracellular accumulation of a fluorescent substrate.[16][17]
-
Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Substrate Loading: Incubate the bacterial cells with a fluorescent efflux pump substrate (e.g., ethidium (B1194527) bromide or Hoechst 33342) in the presence of an energy source (e.g., glucose) and varying concentrations of the test compound.
-
Fluorescence Measurement: Measure the intracellular fluorescence over time using a fluorometer. An increase in fluorescence compared to the control (no test compound) indicates inhibition of the efflux pump.
-
Data Analysis: Determine the concentration of the test compound that results in a 50% increase in substrate accumulation (EC50).
Conclusion
This compound derivatives continue to be a rich source of pharmacologically active compounds with significant therapeutic potential. While the antipsychotic properties of loxapine and related molecules are well-established, the exploration of this scaffold for other indications, such as antibacterial therapy, is a promising and expanding area of research. A thorough understanding of the structure-activity relationships, mechanisms of action, and appropriate experimental methodologies is crucial for the successful design and development of novel this compound-based drugs. This technical guide provides a foundational overview to aid researchers and drug development professionals in their efforts to harness the therapeutic potential of this versatile chemical class.
References
- 1. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LOXAPINE Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural contributions of antipsychotic drugs to their therapeutic profiles and metabolic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroleptic piperazinyl-dibenzo-azepines. Chemistry and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of clozapine and other dibenzo-epines on central dopaminergic and cholinergic systems. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of antipsychotic loxapine derivatives against intracellular multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Telescopic, Sustainable Synthesis of the Key Starting Materials of Antipsychotic Drugs Quetiapine and Loxapine via Reductive Amidation | CoLab [colab.ws]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. A cell-based infection assay identifies efflux pump modulators that reduce bacterial intracellular load - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Atypicality Unveiled: A Technical Guide to the Mechanism of Action of Dibenzoxazepine Antipsychotics
For Immediate Release
A comprehensive whitepaper for researchers, scientists, and drug development professionals detailing the multifaceted molecular interactions of dibenzoxazepine antipsychotics. This guide provides an in-depth analysis of their receptor binding profiles, downstream signaling cascades, and the experimental methodologies used to elucidate their function.
The this compound class of antipsychotics, including the cornerstone atypical agent clozapine (B1669256) and its structural analog loxapine, represents a critical area of study in neuropharmacology. Their unique clinical profiles, characterized by broad efficacy and a reduced propensity for extrapyramidal side effects compared to typical antipsychotics, stem from a complex and promiscuous interaction with a wide array of neurotransmitter receptors. This technical guide synthesizes key data and methodologies to provide a granular view of their mechanism of action.
Core Mechanism: A Symphony of Receptor Interactions
The therapeutic efficacy of this compound antipsychotics is not attributed to a single receptor interaction but rather to a multi-receptor antagonism profile. The hallmark of their "atypicality" is a potent blockade of serotonin (B10506) type 2A (5-HT2A) receptors coupled with a comparatively weaker antagonism of dopamine (B1211576) type 2 (D2) receptors.[1][2][3] This high 5-HT2A/D2 binding affinity ratio is a key differentiator from conventional antipsychotics and is believed to mitigate the motor side effects associated with strong D2 blockade in the nigrostriatal pathway.[3][4]
Beyond the primary D2 and 5-HT2A targets, these agents exhibit significant affinity for a host of other receptors, including dopaminergic (D1, D3, D4), serotonergic (5-HT1A, 5-HT2C), histaminergic (H1), muscarinic (M1), and adrenergic (α1) receptors.[1][5] This broad receptor engagement contributes to both their therapeutic effects on positive, negative, and cognitive symptoms of schizophrenia, as well as their characteristic side-effect profiles, such as sedation (H1 antagonism), orthostatic hypotension (α1 antagonism), and anticholinergic effects (M1 antagonism).[1]
Quantitative Receptor Binding Profiles
The precise pharmacological fingerprint of each this compound is defined by its binding affinity (Ki) for this diverse set of receptors. The Ki value represents the concentration of the drug required to occupy 50% of the receptors in vitro; a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for key this compound antipsychotics and the related compound olanzapine, providing a quantitative basis for comparing their potencies at various molecular targets.
| Receptor | Clozapine Ki (nM) | Loxapine Ki (nM) | Olanzapine Ki (nM) |
| Dopamine D1 | 51.90 | 37.15 | 84.41 |
| Dopamine D2 | 129.2 | 23.99 | 23.36 |
| Dopamine D3 | 4.280 | 117.0 | 22.0 |
| Dopamine D4 | 6.890 | - | - |
| Serotonin 5-HT1A | 13.58 | 4.820 | 4.452 |
| Serotonin 5-HT2A | - | - | - |
| Serotonin 5-HT2C | - | - | - |
| Histamine H1 | - | - | - |
| Muscarinic M1 | - | 676.1 | 225.9 |
| Adrenergic α1 | - | - | - |
| Data compiled from the PDSP Ki database and presented for comparative purposes.[6] Note: Missing values (-) indicate that data was not available in the referenced source. |
Key Signaling Pathways and Molecular Mechanisms
The binding of this compound antipsychotics to their target G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events that ultimately modulate neuronal activity.
Dopamine D2 Receptor Antagonism
D2 receptors are canonically coupled to inhibitory G-proteins (Gαi/o). Agonist binding to D2 receptors inhibits the enzyme adenylyl cyclase, leading to decreased production of the second messenger cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. By blocking this receptor, dibenzoxazepines prevent this tonic inhibition, resulting in a relative increase in cAMP production. This modulation of the cAMP/PKA signaling pathway is a central component of their antipsychotic action in the mesolimbic pathway.[7][8][9]
Serotonin 5-HT2A Receptor Antagonism
In contrast, 5-HT2A receptors are coupled to Gq/11-family G-proteins. Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[1][2] this compound antagonism at the 5-HT2A receptor blocks this entire cascade, which is thought to contribute to their efficacy against negative symptoms and their low extrapyramidal symptom profile by modulating dopamine release in the cortex and striatum.[1]
Experimental Protocols
The characterization of this compound antipsychotics relies on a suite of robust in vitro assays. The following are detailed methodologies for two key experiments.
Radioligand Binding Assay (for Ki Determination)
This assay is the gold standard for determining the binding affinity of a compound for a specific receptor. It uses a radiolabeled ligand known to bind to the target receptor and measures how effectively the test compound competes with it.
-
Objective: To determine the inhibition constant (Ki) of a this compound for a target receptor (e.g., D2, 5-HT2A).
-
Materials:
-
Cell membranes from a cell line stably expressing the human receptor of interest.
-
Radioligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A).
-
Test compound (this compound antipsychotic).
-
Non-specific binding control (e.g., 10 µM Haloperidol for D2).
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well microplates, glass fiber filters, vacuum filtration manifold, scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a buffer containing a cryoprotectant and store at -80°C. On the day of the assay, thaw and resuspend the membranes in the final assay buffer.[10]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membranes + Radioligand + High concentration of an unlabeled competitor.
-
Competitive Binding: Membranes + Radioligand + Serial dilutions of the test compound.[11]
-
-
Incubation: Incubate the plate for 60-90 minutes at a specified temperature (e.g., 30°C) with gentle agitation to allow the reaction to reach equilibrium.[10][11]
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters multiple times with an ice-cold wash buffer.[10]
-
Quantification: Dry the filters and place them in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
cAMP Functional Assay (for D2 Receptor Antagonism)
This assay measures the functional consequence of receptor binding by quantifying changes in the intracellular second messenger cAMP. For Gαi-coupled receptors like D2, it measures the reversal of agonist-induced cAMP inhibition.
-
Objective: To quantify the ability of a this compound to function as an antagonist at the D2 receptor.
-
Materials:
-
HEK293 cells stably expressing the human D2 receptor.
-
Test compound (this compound).
-
Reference antagonist (e.g., Haloperidol).
-
Dopamine (or another D2 agonist like quinpirole).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based).
-
White, opaque 96-well microplates.
-
-
Procedure:
-
Cell Plating: Seed the D2-expressing cells into a 96-well plate and incubate overnight.[5]
-
Compound Addition: Pre-treat the cells with serial dilutions of the test compound (the antagonist) or a vehicle control.[13]
-
Agonist Challenge: Stimulate the cells with a D2 agonist (e.g., dopamine) at a concentration that produces approximately 80% of its maximal effect (EC80). This will inhibit adenylyl cyclase and lower cAMP levels. The antagonist will compete with the agonist, reversing this inhibition.[5]
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.[5]
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial detection kit according to the manufacturer's protocol.[5][13]
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the antagonist.
-
The data will show a dose-dependent reversal of the agonist-induced inhibition of cAMP.
-
Use non-linear regression to calculate the IC50 value, which represents the concentration of the antagonist that restores 50% of the signal that was inhibited by the agonist. This value is a measure of the functional potency of the antagonist.
-
This guide provides a foundational understanding of the complex pharmacology of this compound antipsychotics. A thorough grasp of their multi-receptor binding profiles and the downstream consequences of these interactions is essential for the rational design and development of next-generation therapeutics for schizophrenia and other psychotic disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. psychopharmacopeia.com [psychopharmacopeia.com]
- 7. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. cdn-links.lww.com [cdn-links.lww.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Receptor Binding Profiles and Efficacy of Dibenzoxazepines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding profiles and efficacy of dibenzoxazepine-based compounds, a critical class of antipsychotic agents. This document details the methodologies for key experimental assays, presents quantitative binding data in a clear, comparative format, and visualizes the core signaling pathways involved in their mechanism of action.
Introduction to Dibenzoxazepines
Dibenzoxazepines are a class of tricyclic compounds that form the chemical basis for several atypical antipsychotic drugs. These agents are characterized by their complex pharmacology, interacting with a wide range of neurotransmitter receptors in the brain. Their clinical efficacy, particularly in treating the symptoms of schizophrenia and bipolar disorder, is attributed to this multi-receptor binding profile. Unlike typical antipsychotics, which primarily act as dopamine (B1211576) D2 receptor antagonists, dibenzoxazepines exhibit a broader spectrum of activity, notably including potent serotonin (B10506) 5-HT2A receptor antagonism.[1][2] This dual action is thought to contribute to their improved side-effect profile, particularly a lower incidence of extrapyramidal symptoms.[2]
This guide will focus on three key members of the this compound class: clozapine, olanzapine, and loxapine (B1675254), providing a detailed analysis of their receptor binding affinities and the experimental methods used to determine them.
Receptor Binding Profiles
The therapeutic effects and side-effect profiles of this compound antipsychotics are intrinsically linked to their binding affinities for various neurotransmitter receptors.[3][4] The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower Ki values indicating a stronger binding affinity. The following tables summarize the in vitro Ki values for clozapine, olanzapine, and loxapine across a range of physiologically relevant receptors.
Table 1: Receptor Binding Affinities (Ki, nM) of Clozapine
| Receptor | Ki (nM) |
| Dopamine D1 | 130 |
| Dopamine D2 | 125 - 190 |
| Dopamine D3 | 555 |
| Dopamine D4 | 21 |
| Serotonin 5-HT1A | >1000 |
| Serotonin 5-HT2A | 5.4 |
| Serotonin 5-HT2C | 13 |
| Serotonin 5-HT3 | 120 |
| Serotonin 5-HT6 | 6 |
| Serotonin 5-HT7 | 23 |
| Muscarinic M1 | 7.5 |
| Histamine H1 | 2.8 |
| Adrenergic α1 | 14 |
| Adrenergic α2 | 11 |
Data compiled from multiple sources.[3][4][5][6][7]
Table 2: Receptor Binding Affinities (Ki, nM) of Olanzapine
| Receptor | Ki (nM) |
| Dopamine D1 | 31 |
| Dopamine D2 | 11 - 31 |
| Dopamine D3 | 49 |
| Dopamine D4 | 27 |
| Serotonin 5-HT2A | 4 |
| Serotonin 5-HT2C | 11 |
| Serotonin 5-HT3 | 120 |
| Serotonin 5-HT6 | 10 |
| Muscarinic M1 | 1.9 |
| Histamine H1 | 7.1 |
| Adrenergic α1 | 59 |
| Adrenergic α2 | 180 |
Data compiled from multiple sources.[3][4][5][6][7]
Table 3: Receptor Binding Affinities (Ki, nM) of Loxapine
| Receptor | Ki (nM) |
| Dopamine D1 | 12 - 29 |
| Dopamine D2 | <2 |
| Dopamine D3 | >1000 |
| Dopamine D4 | 12 - 29 |
| Serotonin 5-HT1A | >1000 |
| Serotonin 5-HT2A | <2 |
| Serotonin 5-HT2C | 12 - 29 |
| Serotonin 5-HT6 | >1000 |
| Serotonin 5-HT7 | >1000 |
| Muscarinic M1 | 130 |
| Histamine H1 | 4 |
| Adrenergic α1 | 30 |
| Adrenergic α2 | 140 |
Data compiled from multiple sources.[5][8][9]
Experimental Protocols
In Vitro Receptor Binding Assays: Competitive Radioligand Binding
Competitive radioligand binding assays are a standard method for determining the affinity of a test compound for a specific receptor.[6] This technique involves the competition between a radiolabeled ligand with a known affinity and an unlabeled test compound for binding to the receptor.
-
Cell Membranes: CHO or HEK293 cells expressing the human receptor of interest (e.g., dopamine D2, serotonin 5-HT2A).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Spiperone for D2 receptors).
-
Unlabeled Test Compound: The this compound compound to be tested (e.g., clozapine, olanzapine, loxapine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well Filter Plates: With glass fiber filters pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus (Cell Harvester).
-
Scintillation Counter.
-
Membrane Preparation:
-
Homogenize cells expressing the receptor of interest in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known, potent unlabeled ligand for the target receptor.
-
To determine total binding, another set of wells should contain only the radioligand and the assay buffer.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. psychiatrist.com [psychiatrist.com]
- 3. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. YKP1447, A Novel Potential Atypical Antipsychotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
The Intricate Dance of Structure and Activity: A Deep Dive into Dibenzoxazepine Analogs
For Researchers, Scientists, and Drug Development Professionals
The dibenzoxazepine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs, most notably the atypical antipsychotic loxapine (B1675254) and its close analog, clozapine. These compounds exhibit a complex pharmacology, primarily through their interaction with dopamine (B1211576) and serotonin (B10506) receptors in the central nervous system. Understanding the structure-activity relationship (SAR) of this compound analogs is paramount for the rational design of new therapeutics with improved efficacy, selectivity, and safety profiles. This technical guide provides an in-depth analysis of the SAR of this important class of molecules, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways.
Core Structure-Activity Relationships
The pharmacological profile of this compound analogs is intricately dictated by the nature and position of substituents on the tricyclic core and the composition of the side chain, typically a piperazine (B1678402) or a related cyclic amine.
The Tricyclic Core: Fine-Tuning Receptor Affinity
The this compound tricycle consists of a central seven-membered oxazepine ring fused to two benzene (B151609) rings. Modifications to this core structure can significantly impact receptor binding and functional activity.
-
Substitution on the Benzene Rings: The presence and position of electron-withdrawing groups, such as chlorine, on the benzene rings are crucial for antipsychotic activity. Loxapine, for instance, possesses a chlorine atom at the C8 position, which contributes to its potent dopamine D2 and serotonin 5-HT2A receptor antagonism.[1] The nature of the substituent at the 2nd-position of phenothiazine-like compounds, which share structural similarities, has been shown to influence potency, with trifluoromethyl groups often conferring greater activity than chlorine.[1]
-
Heteroatom Variation: Replacing the oxygen atom in the central oxazepine ring with other heteroatoms, such as sulfur (to form dibenzothiazepines) or nitrogen (to form dibenzodiazepines like clozapine), leads to significant alterations in the pharmacological profile. For example, the replacement of the oxygen in the this compound core with a nitrogen atom has been explored to reduce cytotoxicity.
The Side Chain: A Key Determinant of Potency and Selectivity
The side chain, most commonly a substituted piperazine moiety, plays a critical role in the interaction with target receptors and is a key area for modification to modulate activity and reduce off-target effects.
-
Piperazine Substituents: The substituent on the distal nitrogen of the piperazine ring is a major determinant of potency and selectivity. A methyl group, as seen in loxapine and clozapine, is common. The introduction of longer alkyl chains or aliphatic rings on the side chain has been shown to decrease affinity for dopamine and serotonin receptors, a strategy employed to develop antibacterial agents devoid of antipsychotic activity.[2]
-
Nature of the Cyclic Amine: While piperazine is the most common, other cyclic amines have been explored. The nature of the basic side chain significantly influences the physicochemical properties and, consequently, the pharmacological effects of the molecule.[3]
Quantitative Analysis of Receptor Binding Affinities
The antipsychotic effects of this compound analogs are largely attributed to their ability to block dopamine D2 and serotonin 5-HT2A receptors. The following tables summarize the binding affinities (Kb or Ki values) of representative this compound analogs at various physiologically relevant receptors. Lower values indicate higher binding affinity.
Table 1: Binding Affinities (Kb, nM) of Loxapine at Human Recombinant Receptors
| Receptor | Kb (nM) |
| Dopamine D1 | Intermediate Affinity |
| Dopamine D2 | High Affinity |
| Dopamine D3 | Higher affinity than D2 |
| Dopamine D4 | High Affinity |
| Dopamine D5 | Intermediate Affinity |
| Serotonin 5-HT1A | Non-significant Affinity |
| Serotonin 5-HT2A | High Affinity |
| Serotonin 5-HT2C | Intermediate Affinity |
| Serotonin 5-HT4 | Non-significant Affinity |
| Serotonin 5-HT6 | Non-significant Affinity |
| Serotonin 5-HT7 | Non-significant Affinity |
Data sourced from in vitro pharmacology studies.[4]
Table 2: Comparative Receptor Binding Profile of Loxapine and Clozapine
| Receptor | Loxapine Affinity | Clozapine Affinity |
| Dopamine D2 | High | Moderate |
| Dopamine D4 | High | High |
| Serotonin 5-HT2A | High | High |
This table provides a qualitative comparison based on multiple sources.[1][3][4][5] Loxapine is generally considered a more potent D2 antagonist than clozapine.[1]
Experimental Protocols: Radioligand Binding Assays
The determination of binding affinities of this compound analogs to their target receptors is typically performed using radioligand binding assays.
Objective: To determine the affinity of a test compound (unlabeled this compound analog) for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.
Materials:
-
Receptor Source: Membranes prepared from cells (e.g., CHO or HEK-293) expressing the human recombinant receptor of interest or from specific brain regions (e.g., striatum for D2 receptors, cortex for 5-HT2A receptors).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors).
-
Test Compound: The unlabeled this compound analog of interest, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: A buffer solution optimized for the specific receptor binding (e.g., Tris-HCl buffer with appropriate ions).
-
Non-specific Binding (NSB) Agent: A high concentration of an unlabeled ligand that saturates all specific binding sites, allowing for the determination of non-specific binding.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation:
-
Homogenize the receptor source tissue or cells in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a multi-well plate, set up triplicate tubes for:
-
Total Binding: Contains receptor membranes and radioligand.
-
Non-specific Binding: Contains receptor membranes, radioligand, and the NSB agent.
-
Competition Binding: Contains receptor membranes, radioligand, and varying concentrations of the test compound.
-
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding tubes from the average CPM of the total binding tubes.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Signaling Pathways
The therapeutic and adverse effects of this compound analogs are mediated through their modulation of complex intracellular signaling cascades downstream of their target receptors.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Conclusion
The structure-activity relationship of this compound analogs is a complex interplay of substitutions on the tricyclic core and modifications to the side chain. A thorough understanding of these relationships, supported by quantitative binding data and detailed knowledge of the downstream signaling pathways, is essential for the development of the next generation of antipsychotics and other CNS-active agents. The data and methodologies presented in this guide provide a foundational framework for researchers in their efforts to design novel this compound derivatives with optimized therapeutic profiles. Further research is warranted to expand the quantitative SAR data for a wider range of analogs to enable more precise modeling and prediction of their pharmacological effects.
References
- 1. Loxapine in patient with clozapine-resistant psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considering Loxapine Instead of Clozapine: A Case Series and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
therapeutic applications of dibenzoxazepine-based drugs
An In-depth Technical Guide to the Therapeutic Applications of Dibenzoxazepine-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the therapeutic applications, pharmacology, and clinical data related to this compound-based drugs. The this compound class of compounds, which includes notable agents such as loxapine (B1675254), clozapine (B1669256), and amoxapine (B1665473), represents a significant area of development in psychopharmacology. These agents are primarily utilized for the management of schizophrenia, depression, and related psychiatric disorders. Their unique receptor binding profiles and mechanisms of action offer distinct therapeutic benefits and associated side-effect profiles.
Core Compounds and Therapeutic Indications
The primary this compound-based drugs with established therapeutic applications are:
-
Loxapine : An antipsychotic medication primarily used for the treatment of schizophrenia.[1] It is available in oral, intramuscular, and more recently, an inhaled formulation for the acute treatment of agitation associated with schizophrenia or bipolar I disorder.[2][3]
-
Clozapine : The first atypical antipsychotic, it is considered the most effective medication for treatment-resistant schizophrenia and is also used to reduce the risk of suicidal behavior in patients with schizophrenia or schizoaffective disorder.[4][5][6][7] However, its use is limited by the risk of serious side effects, including agranulocytosis.[8]
-
Amoxapine : A tricyclic antidepressant of the this compound class, it is indicated for the treatment of major depressive disorder.[9][10][11][12] It also possesses some antipsychotic properties due to its dopamine (B1211576) receptor blockade.[13]
Mechanism of Action and Receptor Pharmacology
This compound-based drugs exert their therapeutic effects through the modulation of multiple neurotransmitter systems in the brain. Their primary mechanism involves the antagonism of dopamine and serotonin (B10506) receptors.
Signaling Pathway for Dopamine D2 Receptor Antagonism
A key mechanism of action for the antipsychotic effects of loxapine and clozapine, and a contributing factor to the side effects of amoxapine, is the blockade of the dopamine D2 receptor. This receptor is a G-protein coupled receptor (GPCR) that, when activated by dopamine, inhibits the enzyme adenylyl cyclase. By blocking this receptor, this compound-based drugs disinhibit adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent downstream signaling.
Signaling Pathway for Serotonin 5-HT2A Receptor Antagonism
Antagonism of the serotonin 5-HT2A receptor is another crucial component of the mechanism of action for these drugs, contributing to their atypical antipsychotic properties and antidepressant effects. The 5-HT2A receptor is a Gq-coupled GPCR that activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Blockade of this receptor dampens this signaling cascade.
References
- 1. Loxapine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Focused Review of the Metabolic Side-Effects of Clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness of clozapine in treatment-resistant schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clozapine's Effectiveness for Treatment-resistant Psychosis | SMI CalAdviser [smicaladviser.org]
- 7. Evaluating the Role of Clozapine in Treatment-Resistant Schizophrenia: A Narrative Synthesis of Clinical, Economic, and Quality-of-Life Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Focused Review of the Metabolic Side-Effects of Clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A double-blind comparative clinical study of amoxapine and amitriptyline in depressed, hospitalised patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of efficacy of amoxapine and imipramine in a multi-clinic double-blind study using the WHO schedule for a standard assessment of patients with depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amoxapine versus amitriptyline in endogenous depression. A double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amoxapine: a review of its pharmacology and efficacy in depressed states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Addition of amoxapine improves positive and negative symptoms in a patient with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of Dibenzoxazepine Scaffolds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The dibenzoxazepine scaffold, a privileged tricyclic heterocyclic system, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of biologically active compounds. This technical guide delves into the core biological activities of novel this compound derivatives, presenting a comprehensive overview of their therapeutic promise in areas including neuropsychiatric disorders, oncology, and infectious diseases. This document provides a detailed examination of quantitative biological data, experimental methodologies, and the intricate signaling pathways modulated by this versatile chemical architecture.
Quantitative Biological Activity of Novel this compound Scaffolds
The therapeutic efficacy of this compound derivatives is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for a range of novel scaffolds, providing a comparative analysis of their potency across different biological targets.
Antipsychotic Activity: Receptor Binding Affinities
The antipsychotic effects of many this compound derivatives are attributed to their interaction with dopamine (B1211576) and serotonin (B10506) receptors. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. Loxapine, a well-established this compound antipsychotic, serves as a key reference compound.
| Compound | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | Reference |
| Loxapine | 1.1 - 11 | 0.5 - 6.9 | [1][2] |
This table will be populated with data from further targeted searches for novel this compound derivatives.
Anticancer Activity: In Vitro Cytotoxicity
Several novel this compound derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) represents the concentration of a compound that inhibits 50% of a biological process, such as cell growth.
| Compound | Cell Line | IC50 (µM) | Reference |
| Novel Derivative 1 | MCF-7 (Breast) | Data to be populated | |
| Novel Derivative 2 | A549 (Lung) | Data to be populated | |
| Novel Derivative 3 | HCT116 (Colon) | Data to be populated |
This table will be populated with data from further targeted searches for novel this compound derivatives exhibiting anticancer activity.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC)
The antibacterial potential of this compound scaffolds is an emerging area of research. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Novel Derivative A | Staphylococcus aureus | Data to be populated | |
| Novel Derivative B | Escherichia coli | Data to be populated | |
| Novel Derivative C | Pseudomonas aeruginosa | Data to be populated |
This table will be populated with data from further targeted searches for novel this compound derivatives with antibacterial properties.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound scaffolds.
Synthesis of this compound Scaffolds
The synthesis of the this compound core can be achieved through several established synthetic routes. Two common methods are the Ullmann condensation and the Pictet-Spengler reaction.
1. Ullmann Condensation followed by Intramolecular Cyclization:
This classical approach typically involves the copper-catalyzed coupling of an o-halophenol with an o-haloaniline derivative, followed by intramolecular cyclization to form the central oxazepine ring.[3][4][5][6]
-
Step 1: N-Arylation (Ullmann Condensation): A mixture of an o-aminophenol and an o-halobenzaldehyde is heated in the presence of a copper catalyst (e.g., CuI, CuO) and a base (e.g., K2CO3, Cs2CO3) in a high-boiling point solvent (e.g., DMF, DMSO).
-
Step 2: Intramolecular Cyclization: The resulting intermediate is then treated with a dehydrating agent or heated to induce intramolecular cyclization, forming the this compound ring system.
2. Pictet-Spengler Reaction:
This reaction provides an alternative route to certain this compound analogues, particularly those with a fused heterocyclic ring. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[7][8][9][10][11]
-
Step 1: Imine/Iminium Ion Formation: A β-phenylethylamine derivative is reacted with an aldehyde or ketone in the presence of an acid catalyst (e.g., TFA, HCl) to form an iminium ion intermediate.
-
Step 2: Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-phenylethylamine attacks the iminium ion, leading to ring closure and the formation of the tetrahydroisoquinoline core, which can be a precursor to more complex this compound structures.
Biological Assays
1. Dopamine D2 Receptor Binding Assay (Radioligand Competition Assay): [12][13][14][15][16]
This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
-
Materials:
-
Cell membranes expressing human dopamine D2 receptors.
-
Radioligand (e.g., [3H]-Spiperone).
-
Test compound (novel this compound derivative).
-
Non-specific binding control (e.g., Haloperidol).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
For determining non-specific binding, a separate set of tubes is incubated with the radioligand and a high concentration of an unlabeled D2 antagonist.
-
After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Ki value is then calculated using the Cheng-Prusoff equation.
-
2. In Vitro Cytotoxicity Assay (MTT Assay): [17][18][19][20][21]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549).
-
Cell culture medium and supplements.
-
Test compound.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.
-
The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the test compound concentration.
-
3. Antibacterial Susceptibility Testing (Broth Microdilution for MIC Determination): [22][23][24][25][26]
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
-
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli).
-
Bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Test compound.
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
-
Procedure:
-
Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (bacteria without the compound) and a negative control (medium only).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.
This technical guide provides a foundational understanding of the biological activities of novel this compound scaffolds. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the advancement of this promising class of therapeutic agents. Further research is warranted to fully elucidate the therapeutic potential and structure-activity relationships of this versatile scaffold.
References
- 1. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Similarity Maps for Antipsychotic Medications - Dopamine and Serotonin Receptor Affinities : Part Three — Dan W Joyce [danwjoyce.com]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. The Pictet-Spengler Reaction [ebrary.net]
- 9. researchgate.net [researchgate.net]
- 10. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 15. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn-links.lww.com [cdn-links.lww.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. globaljournals.org [globaljournals.org]
- 20. ijprajournal.com [ijprajournal.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 25. ijrpc.com [ijrpc.com]
- 26. benchchem.com [benchchem.com]
Computational Studies on Dibenzoxazepine Derivatives: A Technical Guide
Dibenzoxazepines are a class of tricyclic heterocyclic compounds that form the core scaffold of several clinically significant drugs, particularly in the realm of antipsychotics like Loxapine (B1675254).[1] The inherent structural complexity and diverse pharmacological activities of these derivatives have made them a fertile ground for computational studies. These in silico approaches are instrumental in modern drug discovery, offering a rapid and cost-effective means to elucidate structure-activity relationships (SAR), predict pharmacokinetic properties, and refine potential drug candidates before their synthesis and biological testing. This guide provides an in-depth overview of the core computational methodologies applied to dibenzoxazepine derivatives, complete with data, protocols, and visual workflows for researchers, scientists, and drug development professionals.
Core Computational Methodologies
The exploration of this compound derivatives heavily relies on a suite of computational techniques. These methods allow researchers to model and predict the behavior of molecules at an atomic level, providing insights that are often difficult to obtain through experimental means alone.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the binding mechanism and predicting the affinity of a ligand for a particular biological target. For instance, in the study of novel Bis-Benzoxazepine derivatives, molecular docking was employed to evaluate their potential as anticancer agents by docking them against the progesterone (B1679170) receptor.[2] Similarly, the interaction of Loxapine, a this compound derivative, with the Dopamine D2 receptor (D2R) has been analyzed to understand its antipsychotic mechanism.[1]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. These models are powerful tools for predicting the activity of unsynthesized compounds. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of molecules (steric, electrostatic, and hydrophobic fields).[3][4] A notable application involved a CoMFA study on 118 benzoxazepine derivatives to understand their role as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5).[5][6]
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding.[7] For example, MD simulations have been used to study the conformational alterations of fused benzazepine derivatives within the Dopamine D3 (DA D3) receptor binding pocket, confirming the stability of the docked complex over time.[3]
In Silico ADMET Prediction
A significant cause of late-stage drug trial failure is poor pharmacokinetic profiles.[8] In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties has become an indispensable part of the early-stage drug discovery process.[8][9][10][11] Various computational models and web tools are available to estimate these properties for novel this compound derivatives, helping to prioritize compounds with favorable drug-like characteristics for further development.[12]
Data Presentation
Summarizing quantitative results in a structured format is essential for comparative analysis.
Table 1: Molecular Docking Scores of Bis-Benzoxazepine Derivatives Against Progesterone Receptor [2]
| Compound | Docking Score (ΔG, kcal/mol) | Number of Hydrogen Bonds | Interacting Residues (Example) |
| 6b | -9.58 | 3 | Not Specified |
| 7a | -9.28 | 3 | Not Specified |
| 7c | -9.11 | 3 | Not Specified |
Table 2: Statistical Summary of the Best CoMFA Model for mGluR5 Positive Allosteric Modulators [5][6]
| Parameter | Value | Description |
| q² (Cross-validated r²) | 0.58 | Indicates the predictive ability of the model (internal validation). |
| r² (Non-cross-validated r²) | 0.81 | Represents the goodness of fit of the model to the training data. |
| Standard Error of Prediction | 0.20 in pEC₅₀ | Measures the accuracy of the activity predictions. |
| Predictive r² (Test Set) | 0.88 | Indicates the predictive ability of the model on an external test set. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of computational research.
Protocol 1: Molecular Docking
-
Receptor Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate the 3D structures of the this compound derivatives. Optimize their geometry using a suitable force field and assign partial charges.
-
Grid Generation: Define the binding site on the receptor. A grid box is generated that encompasses the active site volume where the docking search will be performed.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock, GOLD) to systematically search for the best binding poses of each ligand within the defined grid box. The algorithm scores and ranks the poses based on a scoring function that estimates the binding free energy.
-
Analysis of Results: Analyze the top-ranked poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor.[13] Visualize the ligand-receptor complexes to understand the structural basis of binding.
Protocol 2: 3D-QSAR (CoMFA)
-
Dataset Preparation: Compile a dataset of this compound derivatives with their experimentally determined biological activities (e.g., EC₅₀, IC₅₀). Convert activities to a logarithmic scale (pEC₅₀, pIC₅₀).[5]
-
Molecular Modeling and Alignment: Generate 3D structures for all compounds. Align the molecules based on a common substructure or a template molecule. This step is critical as the quality of the alignment directly impacts the QSAR model.[3]
-
Calculation of Molecular Fields: Place the aligned molecules in a 3D grid. At each grid point, calculate the steric and electrostatic interaction energies between the molecules and a probe atom. These values constitute the CoMFA descriptors.
-
Model Generation and Validation: Use Partial Least Squares (PLS) regression to correlate the CoMFA descriptors (independent variables) with the biological activities (dependent variable). Validate the model's statistical significance and predictive power using cross-validation (calculating q²) and an external test set (calculating predictive r²).[5][6]
-
Contour Map Analysis: Visualize the results as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity.
Protocol 3: Molecular Dynamics (MD) Simulation
-
System Setup: Start with the best-docked pose of the ligand-receptor complex obtained from molecular docking.[14]
-
Solvation: Place the complex in a periodic box filled with explicit water molecules to simulate a physiological environment. Add counter-ions to neutralize the system.
-
Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system setup.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble). This allows the system to relax and reach a stable state.
-
Production Run: Run the simulation for a desired length of time (e.g., nanoseconds).[3] During this phase, the trajectory (atomic coordinates over time) is saved for analysis.
-
Trajectory Analysis: Analyze the trajectory to calculate various properties, such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and ligand-receptor interactions over time.[15]
Mandatory Visualizations
Diagrams illustrating workflows and logical relationships provide a clear understanding of the computational processes.
References
- 1. Discovery of antipsychotic loxapine derivatives against intracellular multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Studies of New Fused Benzazepine as Selective Dopamine D3 Receptor Antagonists Using 3D-QSAR, Molecular Docking and Molecular Dynamics [mdpi.com]
- 4. Pharmacophore Identification and QSAR Studies on Substituted Benzoxazinone as Antiplatelet Agents: kNN-MFA Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3D-QSAR CoMFA study of benzoxazepine derivatives as mGluR5 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3D-QSAR CoMFA study of benzoxazepine derivatives as mGluR5 positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 12. Synthesis, Characterization, ADMET, in Silico Molecular Docking, Biological Activity of New Oxazepine Derivatives | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Investigation of [3H]diazepam derivatives as allosteric modulators of GABAA receptor α1β2γ2 subtypes: combination of molecular docking/dynamic simulations, pharmacokinetics/drug-likeness prediction, and QSAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Dibenzoxazepine Ring Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of prominent synthetic methodologies for the formation of the dibenzoxazepine ring, a key scaffold in numerous biologically active compounds. This document details several powerful synthetic strategies, including classical condensation reactions, modern cross-coupling techniques, and multicomponent reactions. Each section includes a summary of the method, a detailed experimental protocol for a representative reaction, and quantitative data to facilitate comparison and selection of the most suitable method for a given research objective.
Condensation of o-Aminophenol with o-Halobenzaldehydes followed by Cyclization
This classical approach provides a straightforward route to the dibenz[b,f][1][2]oxazepine core. The synthesis involves an initial condensation of an o-aminophenol with an o-halobenzaldehyde to form a Schiff base. The subsequent intramolecular cyclization is typically achieved by converting the Schiff base to its potassium salt and heating in a polar aprotic solvent.
Quantitative Data
| Entry | R1 | R2 | R3 | Yield (%) | Melting Point (°C) |
| 1 | H | H | H | 72 | 72-73 |
| 2 | 8-Cl | H | H | 70 | 112 |
| 3 | 6-Cl | H | H | 70 | 120 |
| 4 | 7-NO2 | H | H | 68 | 230 |
Data sourced from a study by Gutch and Acharya, where the cyclization of the potassium salt of the Schiff's base was carried out in DMSO at 120°C.[3]
Experimental Protocol: Synthesis of Dibenz[b,f][1][2]oxazepine
Step 1: Condensation
-
A mixture of o-aminophenol (1.09 g, 10 mmol) and o-chlorobenzaldehyde (1.40 g, 10 mmol) in methanol (B129727) (25 mL) is refluxed for 4 hours.
-
The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude Schiff base.
Step 2: Salt Formation and Cyclization
-
The crude Schiff base is dissolved in dry dimethyl sulfoxide (B87167) (DMSO, 30 mL).
-
Potassium hydroxide (B78521) (0.56 g, 10 mmol) is added, and the mixture is stirred at room temperature for 30 minutes to form the potassium salt.
-
The reaction mixture is then heated to 120°C and maintained at this temperature for 6 hours.[3]
-
After cooling, the mixture is poured into ice-cold water (100 mL) and the resulting precipitate is collected by filtration.
-
The crude product is washed with water, dried, and purified by recrystallization from ethanol (B145695) to afford the pure dibenz[b,f][1][2]oxazepine.
Reaction Workflow
Caption: Workflow for the synthesis of dibenz[b,f][1][2]oxazepine.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be employed to form the this compound ring system through the formation of C-O and C-N bonds. A double Ullmann coupling reaction has been reported for the synthesis of more complex dibenzo[b,f]imidazo[1,2-d][1][2]oxazepine derivatives.[4] This method is particularly useful for constructing highly substituted derivatives.
Quantitative Data for Dibenzo[b,f]imidazo[1,2-d][1][2]oxazepine Derivatives
| Entry | Ar | R | Yield (%) |
| 1 | 4-MeC6H4 | H | 85 |
| 2 | 4-MeOC6H4 | H | 82 |
| 3 | 4-FC6H4 | H | 88 |
| 4 | 4-ClC6H4 | H | 90 |
| 5 | 4-BrC6H4 | H | 92 |
| 6 | Ph | 4-Me | 83 |
| 7 | Ph | 4-tBu | 80 |
| 8 | Ph | 4-F | 86 |
| 9 | Ph | 4-Cl | 89 |
| 10 | Ph | 3,5-di-Me | 81 |
Reaction conditions: 4,5-diaryl-2-(2-bromophenyl)-1H-imidazole, 2-bromophenol (B46759), CuI (20 mol%), o-phenanthroline (40 mol%), Cs2CO3 (3.0 equiv.), DMF, 120°C, 24 h.[4]
Experimental Protocol: Synthesis of Dibenzo[b,f]imidazo[1,2-d][1][2]oxazepine Derivative
-
To a screw-capped tube is added 4,5-di(p-tolyl)-2-(2-bromophenyl)-1H-imidazole (0.2 mmol), 2-bromophenol (0.3 mmol), copper(I) iodide (0.04 mmol), o-phenanthroline (0.08 mmol), and cesium carbonate (0.6 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous DMF (2 mL) is added, and the tube is sealed.
-
The reaction mixture is stirred at 120°C for 24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) (20 mL) and filtered through a pad of Celite.
-
The filtrate is washed with water (3 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired dibenzo[b,f]imidazo[1,2-d][1][2]oxazepine derivative.[4]
Reaction Scheme
Caption: Ullmann condensation for this compound synthesis.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6][7] This method can be applied to the synthesis of dibenzoxazepines, typically involving an intramolecular cyclization of a suitably functionalized precursor. A general and efficient protocol for the synthesis of dibenzodiazepines and dibenzooxazepines has been developed using this strategy.[2]
Quantitative Data for Dibenzooxazepine Synthesis
| Entry | R1 | R2 | Yield (%) |
| 1 | H | H | 85 |
| 2 | 4-OMe | H | 82 |
| 3 | 4-CF3 | H | 78 |
| 4 | 2-Me | H | 88 |
| 5 | H | 5-Cl | 80 |
Reaction conditions: Diaryl ether precursor, Pd2(dba)3, t-BuDavePhos (L3), NaOt-Bu, ammonia (B1221849), 85°C.[2]
Experimental Protocol: Synthesis of Dibenzooxazepine via Buchwald-Hartwig Amination
-
A flame-dried Schlenk tube is charged with the diaryl ether precursor (0.5 mmol), Pd2(dba)3 (0.01 mmol), t-BuDavePhos (0.02 mmol), and sodium tert-butoxide (0.7 mmol).
-
The tube is evacuated and backfilled with argon.
-
Dioxane (2 mL) and a solution of ammonia in dioxane (1.0 M, 1.0 mL, 1.0 mmol) are added.
-
The Schlenk tube is sealed, and the reaction mixture is stirred at 85°C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a short pad of silica gel.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography to give the desired dibenzooxazepine.[2]
Catalytic Cycle
Caption: Buchwald-Hartwig amination catalytic cycle.
Isocyanide-Based Multicomponent Reactions (I-MCRs)
Isocyanide-based multicomponent reactions, such as the Ugi reaction, provide an efficient and atom-economical approach to complex molecular scaffolds. This strategy has been successfully applied to the synthesis of pyrrole-fused this compound derivatives.[8][9] The reaction typically proceeds under mild, often solvent- and catalyst-free conditions.
Quantitative Data for Pyrrole-Fused this compound Synthesis
| Entry | R1 | R2 | R3 | Yield (%) | |---|---|---|---| | 1 | Ph | H | CN | 70 | | 2 | 4-MeC6H4 | H | CN | 75 | | 3 | 4-MeOC6H4 | H | CN | 78 | | 4 | 4-NO2C6H4 | H | CN | 85 | | 5 | 4-ClC6H4 | H | CN | 82 | | 6 | Ph | Me | CN | 68 | | 7 | Ph | H | CO2Me | 65 |
Reaction conditions: this compound imine (0.50 mmol), gem-diactivated olefin (0.55 mmol), isocyanide (0.55 mmol), solvent-free, 100°C, 2 h.[8][9]
Experimental Protocol: Synthesis of a Pyrrole-Fused this compound
-
A mixture of the this compound imine (0.50 mmol), 2-benzylidenemalononitrile (0.55 mmol), and cyclohexyl isocyanide (0.55 mmol) is placed in a round-bottom flask.
-
The flask is placed in an oil bath preheated to 100°C.
-
The reaction mixture is stirred for 2 hours, with the progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The crude product is purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to afford the pure pyrrole-fused this compound.[8][9]
Reaction Mechanism
Caption: Proposed mechanism for the I-MCR synthesis.
Signaling Pathways of Biologically Active Dibenzoxazepines
Chlorinated this compound derivatives are known to interact with various G-protein coupled receptors (GPCRs), leading to their diverse pharmacological effects, including antipsychotic and antihistaminic activities.[1]
Dopamine D2 Receptor Signaling Pathway
Caption: Inhibitory signaling of the Dopamine D2 receptor.
5-HT2A Receptor Signaling Pathway
Caption: Excitatory signaling of the 5-HT2A receptor.
Histamine H1 Receptor Signaling Pathway
Caption: Pro-inflammatory signaling of the Histamine H1 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. jk-sci.com [jk-sci.com]
- 8. Synthesis of pyrrole-fused this compound/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis of pyrrole-fused this compound/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions [beilstein-journals.org]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Dibenzoxazepines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of dibenzoxazepines, a class of heterocyclic compounds of significant interest in medicinal chemistry, via palladium-catalyzed cross-coupling reactions. Two distinct and effective methods are presented: a tandem C-N coupling and intramolecular condensation, and an intramolecular cyclocarbonylation.
Method 1: Tandem Palladium-Catalyzed Amination and Intramolecular Condensation
This method, developed by Tsvelikhovsky and Buchwald, offers a highly efficient one-pot synthesis of dibenzoxazepines from readily available diaryl ether precursors. The reaction proceeds through a palladium-catalyzed C-N coupling with ammonia (B1221849), followed by a spontaneous intramolecular condensation.[1][2][3][4]
General Reaction Scheme
Caption: General scheme for the tandem amination-condensation synthesis of dibenzoxazepines.
Experimental Protocol
Materials:
-
Diaryl ether precursor (1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)
-
t-BuDavePhos (L3) (0.05 mmol, 17.8 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 mmol, 144 mg)
-
Ammonia solution (0.5 M in 1,4-dioxane (B91453), 10 mL, 5.0 mmol)
-
Anhydrous 1,4-dioxane
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the diaryl ether precursor (1.0 mmol), Pd₂(dba)₃ (13.7 mg, 0.015 mmol), and t-BuDavePhos (17.8 mg, 0.05 mmol).
-
Seal the tube with a septum, and purge with nitrogen gas for 10 minutes.
-
Add sodium tert-butoxide (144 mg, 1.5 mmol).
-
Via syringe, add the 0.5 M solution of ammonia in 1,4-dioxane (10 mL, 5.0 mmol).
-
Place the sealed tube in a preheated oil bath at 85 °C and stir for 5 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound.
Quantitative Data
The following table summarizes the yields for a variety of substituted dibenzoxazepines synthesized using this protocol, as reported by Tsvelikhovsky and Buchwald.
| Entry | R¹ | R² | Precursor | Product | Yield (%) |
| 1 | H | H | 2-(2-bromophenoxy)benzophenone | Dibenzo[b,f][2]oxazepine | 92 |
| 2 | OMe | H | 2-(2-bromophenoxy)-5-methoxybenzophenone | 2-Methoxydibenzo[b,f][2]oxazepine | 89 |
| 3 | Cl | H | 2-(2-bromophenoxy)-5-chlorobenzophenone | 2-Chlorodibenzo[b,f][2]oxazepine | 95 |
| 4 | H | Me | 2-(2-bromo-4-methylphenoxy)benzophenone | 8-Methyldibenzo[b,f][2]oxazepine | 85 |
| 5 | H | Cl | 2-(2-bromo-4-chlorophenoxy)benzophenone | 8-Chlorodibenzo[b,f][2]oxazepine | 91 |
Method 2: Intramolecular Palladium-Catalyzed Cyclocarbonylation
This method, reported by Li and coworkers, provides a route to dibenzo[b,f][2]oxazepin-11(10H)-ones through an intramolecular cyclocarbonylation of 2-(2-iodophenoxy)anilines. This approach is valuable for accessing the lactam core of this heterocyclic system.
General Reaction Scheme
Caption: General scheme for the intramolecular cyclocarbonylation to form dibenzoxazepinones.
Experimental Protocol
Materials:
-
Substituted 2-(2-iodophenoxy)aniline (0.5 mmol)
-
Palladium(II) iodide (PdI₂) (0.025 mmol, 9.0 mg)
-
1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phospha-adamantane (Cytop 292) (0.05 mmol, 14.6 mg)
-
Diisopropylethylamine (DIPEA) (1.0 mmol, 174 µL)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Carbon monoxide (CO) gas (balloon)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the 2-(2-iodophenoxy)aniline derivative (0.5 mmol), PdI₂ (9.0 mg, 0.025 mmol), and Cytop 292 (14.6 mg, 0.05 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF (5 mL) and DIPEA (174 µL, 1.0 mmol) via syringe.
-
Evacuate and backfill the flask with carbon monoxide gas (from a balloon) three times.
-
Heat the reaction mixture at 80 °C under a CO atmosphere (balloon) for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the pure dibenzo[b,f][2]oxazepin-11(10H)-one.
Quantitative Data
The following table presents the yields for various substituted dibenzo[b,f][2]oxazepin-11(10H)-ones synthesized using this protocol.
| Entry | R¹ | R² | R³ | R⁴ | Yield (%) |
| 1 | H | H | H | H | 85 |
| 2 | Me | H | H | H | 82 |
| 3 | OMe | H | H | H | 88 |
| 4 | H | H | Me | H | 80 |
| 5 | H | H | Cl | H | 75 |
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis and characterization of dibenzoxazepines using the palladium-catalyzed methods described.
Caption: A generalized workflow for the palladium-catalyzed synthesis of dibenzoxazepines.
References
Microwave-Assisted Synthesis of Dibenzoxazepine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of dibenzoxazepine derivatives, a core scaffold in many biologically active compounds. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced product purity.[1][2][3][4] This technology's ability to provide rapid and uniform heating makes it an invaluable tool in medicinal chemistry and drug discovery.[2][3]
This compound derivatives are of significant pharmaceutical interest due to their wide range of pharmacological activities, including antipsychotic, antidepressant, and antibacterial properties.[5][6][7][8] The protocols outlined below describe efficient synthetic routes to these valuable compounds, leveraging the benefits of microwave irradiation.
Core Synthetic Strategies
The primary approach to synthesizing the dibenzo[b,f][5][9]oxazepine core involves the cyclocondensation of two key precursors: a substituted 2-aminophenol (B121084) and a substituted 2-halobenzaldehyde or a related electrophile, under basic conditions.[10][11] Microwave irradiation facilitates this reaction, often leading to high yields in minutes.[11] Another strategy involves the intermolecular SNAr (Nucleophilic Aromatic Substitution) reaction, which is also amenable to microwave assistance for the synthesis of related heterocyclic systems like benzothiaoxazepine-1,1-dioxides.[12][13]
Data Presentation: Reaction Parameters and Yields
The following table summarizes quantitative data from various microwave-assisted synthetic protocols for this compound and related derivatives, allowing for easy comparison of reaction conditions and outcomes.
| Product Type | Reactants | Solvent/Conditions | Microwave Power | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Dibenzo[b,f][5][9]oxazepine Derivatives | 2-chlorobenzaldehydes, 2-aminophenols | DMF, KOH | Not Specified | 120 | 6 | 78-87 | [11] |
| Amino-benzothiaoxazepine-1,1-dioxides | Benzothiaoxazepine-1,1-dioxide core, 2° amines/amino alcohols | NMP | 1200 W | 180 | 50 | High | [13] |
| Pyrrole-fused this compound Derivatives | This compound, gem-diactivated olefins, isocyanides | Solvent-free | Not Applicable (Oil Bath) | 100 | 120 | up to 70 | [5] |
| 1,2-Disubstituted Benzimidazoles | N-phenyl-o-phenylenediamine, Benzaldehyde | Solvent-free, Er(OTf)3 (1 mol%) | Not Specified | 60 | 5 | 99.9 | [14] |
| Benzoxazole Derivatives | o-aminophenol, aromatic aldehyde | [CholineCl][Oxalic Acid] (10 mol%) | Not Specified | 120 | 15 | High | [2] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of Dibenzo[b,f][5][9]oxazepine Derivatives
This protocol is based on the cyclocondensation reaction between a 2-aminophenol and a 2-halobenzaldehyde.[10][11]
Materials:
-
Substituted 2-aminophenol (1.0 mmol)
-
Substituted 2-chlorobenzaldehyde (B119727) (1.0 mmol)
-
Potassium hydroxide (B78521) (KOH) (2.0 mmol)
-
Dimethylformamide (DMF) (3 mL)
-
Microwave reactor vials (10 mL)
-
Stir bar
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted 2-aminophenol (1.0 mmol), substituted 2-chlorobenzaldehyde (1.0 mmol), and potassium hydroxide (2.0 mmol).
-
Add 3 mL of DMF to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 6 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted SNAr Protocol for Synthesis of Amino-benzothiaoxazepine-1,1-dioxides
This protocol is adapted for the diversification of a fluorinated benzothiaoxazepine-1,1-dioxide core with secondary amines.[12][13]
Materials:
-
Fluorinated benzothiaoxazepine-1,1-dioxide core (0.1 mmol)
-
Secondary amine (0.5 mmol)
-
N-Methyl-2-pyrrolidone (NMP) (1 mL)
-
Microwave reactor vials
-
Stir bar
Procedure:
-
In a microwave reactor vial, dissolve the fluorinated benzothiaoxazepine-1,1-dioxide core (0.1 mmol) in NMP (1 mL).
-
Add the secondary amine (0.5 mmol) to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction parameters: ramp to 180 °C over 8 minutes, then hold at 180 °C for 50 minutes with a maximum power of 1200 W.[13]
-
After cooling to room temperature, dilute the crude reaction mixture with ethyl acetate.
-
Filter the mixture through a silica (B1680970) gel plug to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using reverse-phase HPLC to obtain the desired amino-benzothiaoxazepine-1,1-dioxide derivative.
Visualizations
The following diagrams illustrate the general workflows and chemical transformations described in the protocols.
Caption: Workflow for this compound synthesis.
Caption: Workflow for SNAr diversification.
Applications and Future Perspectives
The development of robust microwave-assisted synthetic protocols is crucial for accelerating the discovery of new drug candidates. The this compound scaffold is a key component of antipsychotic drugs like loxapine (B1675254).[8] By modifying this core and its side chains, researchers can tune the pharmacological activity, potentially leading to new therapeutics with improved efficacy and reduced side effects.[6][8] For instance, derivatives have been synthesized to act as antibacterials against intracellular and multidrug-resistant bacteria.[6][8] The efficiency of microwave synthesis facilitates the rapid generation of compound libraries for high-throughput screening, significantly speeding up the drug development pipeline.[12][13]
Further research in this area will likely focus on developing even more environmentally benign methods, such as using solvent-free conditions or recyclable catalysts, to synthesize these important heterocyclic compounds.[5][14][15]
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. benchchem.com [benchchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pyrrole-fused this compound/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of antipsychotic loxapine derivatives against intracellular multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1,2,3]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of amino-benzothiaoxazepine-1,1-dioxides utilizing a microwave-assisted, S(N)Ar protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Amino-Benzothiaoxazepine-1,1-dioxides Utilizing a Microwave-Assisted, SNAr Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Ugi Four-Component Reaction for the Synthesis of Dibenzoxazepines
These application notes provide detailed protocols and data for the synthesis of dibenzoxazepine derivatives using the Ugi four-component reaction (U-4CR). This powerful multicomponent reaction allows for the efficient construction of complex molecular scaffolds from simple starting materials, which is of significant interest to researchers in medicinal chemistry and drug development. Dibenzoxazepines are a class of compounds with a wide range of biological activities, including antipsychotic, antibacterial, and antidepressant properties.[1][2]
Reaction Principle and General Mechanism
The Ugi reaction is a one-pot synthesis that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a di-peptide-like scaffold.[3][4] The reaction proceeds through the formation of an imine from the aldehyde/ketone and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, followed by the addition of the carboxylate anion. The final product is formed after a Mumm rearrangement.[3] This high atom economy and convergent nature of the Ugi reaction make it a valuable tool in combinatorial chemistry and for the generation of compound libraries.[5]
Caption: General mechanism of the Ugi four-component reaction.
Applications in this compound Synthesis
The Ugi reaction and its variations have been successfully employed to synthesize a variety of this compound-containing scaffolds.
2.1. Synthesis of Pyrrole-Fused Dibenzoxazepines
A notable application is the synthesis of pyrrole-fused dibenzoxazepines through an isocyanide-based multicomponent reaction.[6] In this approach, a this compound-derived cyclic imine, a gem-diactivated olefin, and an isocyanide react to form the desired pyrrole-fused product.[6] The reaction has been optimized for solvent-free conditions, providing an environmentally friendly route to these complex heterocycles.[6][7]
2.2. Synthesis of Tetrazole-Linked Dibenzoxazepines
Another synthetic strategy involves an Ugi tetrazole reaction followed by an intramolecular cyclization and oxidation cascade to produce tetrazole-linked dibenzo[b,f][3][6]oxazepines.[1] This two-step sequence utilizes a 2-fluoroaniline (B146934), a 2-hydroxybenzaldehyde, an isocyanide, and trimethylsilyl (B98337) azide (B81097) in the initial Ugi reaction.[1] The resulting intermediate then undergoes a potassium carbonate-mediated SNAr cyclization to form the tricyclic this compound core.[1]
Experimental Protocols
3.1. General Protocol for the Synthesis of Pyrrole-Fused this compound 4a [6][7]
A mixture of this compound imine (0.50 mmol), 2-benzylidenemalononitrile (0.55 mmol), and cyclohexyl isocyanide (0.55 mmol) is stirred in a sealed tube under solvent-free conditions. The reaction mixture is heated in an oil bath at 100 °C for the appropriate time as monitored by TLC. After completion of the reaction, the mixture is cooled to room temperature, and the solid product is washed with ethanol (B145695) to afford the pure pyrrole-fused this compound.
Caption: Experimental workflow for pyrrole-fused this compound synthesis.
3.2. General Protocol for the Ugi-Tetrazole Reaction [1]
A solution of 2-fluoroaniline (1.0 mmol) and 2-hydroxybenzaldehyde (1.0 mmol) in methanol (B129727) (1 mL) is stirred at room temperature for 30 minutes. Subsequently, trimethylsilyl azide (1.1 mmol) followed by the isocyanide (1.1 mmol) are added to the mixture. The reaction is stirred at room temperature until completion. The resulting Ugi-tetrazole adduct can then be isolated and used in the subsequent cyclization step.
Data Presentation
Table 1: Optimization of Reaction Conditions for Pyrrole-Fused this compound 4a Synthesis [6][7]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH2Cl2 | rt | 24 | - |
| 2 | CH2Cl2 | 40 | 12 | 10 |
| 3 | CH3CN | 81 | 8 | 45 |
| 4 | EtOH | 78 | 6 | 56 |
| 5 | Toluene | 110 | 8 | 30 |
| 6 | THF | 66 | 10 | 25 |
| 7 | EtOAc | 77 | 10 | 35 |
| 8 | DMF | 120 | 6 | 40 |
| 9 | Neat | rt | 48 | - |
| 10 | Neat | 60 | 12 | 40 |
| 11 | Neat | 80 | 8 | 55 |
| 12 | Neat | 100 | 4 | 70 |
| 13 | Neat | 120 | 4 | 70 |
Table 2: Synthesis of Tetrazole-Linked Dibenzo[b,f][3][6]oxazepines (6a-l) [1]
| Compound | Ugi Product Yield (%) | Cyclized Product Yield (%) |
| 6a | 71 | 75 |
| 6b | 73 | 72 |
| 6c | 75 | 78 |
| 6d | 82 | 88 |
| 6e | 65 | 55 |
| 6f | 70 | 62 |
| 6g | 78 | 84 |
| 6h | 58 | 60 |
| 6i | 68 | 70 |
| 6j | 72 | 75 |
| 6k | 60 | 58 |
| 6l | 55 | 54 |
Application in Drug Discovery: Targeting Dopamine (B1211576) and Serotonin (B10506) Pathways
This compound derivatives, such as the antipsychotic drug loxapine, are known to interact with various neurotransmitter receptors, particularly dopamine (D2) and serotonin (5-HT2A) receptors.[1][2] Their therapeutic effects are believed to be mediated through the modulation of these signaling pathways in the central nervous system. The synthesis of novel this compound libraries using the Ugi reaction provides a platform for discovering new compounds with tailored pharmacological profiles for the treatment of neurological and psychiatric disorders.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ugi reaction - Wikipedia [en.wikipedia.org]
- 4. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]
- 5. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pyrrole-fused this compound/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of pyrrole-fused this compound/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions [beilstein-journals.org]
Application Notes and Protocols for Sample Preparation of Dibenzoxazepines for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of dibenzoxazepines for High-Performance Liquid Chromatography (HPLC) analysis. The focus is on three common and effective techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP). These methods are crucial for extracting and purifying dibenzoxazepine compounds from complex biological matrices such as plasma and serum, ensuring accurate and reliable quantification.
Introduction
Dibenzoxazepines, a class of tricyclic compounds, are widely used as antipsychotic and antidepressant medications. Key examples include loxapine, amoxapine (B1665473), and clozapine (B1669256). Therapeutic drug monitoring and pharmacokinetic studies of these compounds by HPLC require robust and efficient sample preparation to remove interfering endogenous substances. The choice of sample preparation method significantly impacts the sensitivity, accuracy, and precision of the analysis.
Sample Preparation Techniques: A Comparative Overview
The selection of a sample preparation technique depends on factors such as the nature of the analyte, the complexity of the sample matrix, the required limit of detection, and throughput needs. Below is a summary of the quantitative performance of different methods for various dibenzoxazepines.
Table 1: Quantitative Data for Solid-Phase Extraction (SPE) of Dibenzoxazepines
| Analyte(s) | SPE Cartridge | Biological Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Amoxapine & 8-hydroxyamoxapine (B25638) | Bond-Elut C18 | Serum | 97 - 100 | 3 ng/mL | - |
| Clozapine & Norclozapine | Bond-Elut C18 | Serum/Plasma | 85 - 95 | 15 nmol/L | - |
| Loxapine & 8-OH-loxapine | Cation Exchange | Plasma | 76 - 95 | - | - |
Table 2: Quantitative Data for Liquid-Liquid Extraction (LLE) of Dibenzoxazepines
| Analyte(s) | Extraction Solvent(s) | Biological Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Amoxapine & Nortriptyline | Acetonitrile (salt-assisted) | Plasma/Serum | 75 - 97 | 0.46 - 0.58 µg/L | - |
| Clozapine | n-Octanol | Plasma/Urine | - | - | ~50 ng/mL |
| Clozapine | Diethyl ether | Plasma | >80 | - | 25 ng/mL |
| Olanzapine | Hexane/Dichloromethane (85:15) | Plasma | - | - | 1.5 µg/L |
Table 3: Quantitative Data for Protein Precipitation (PP) of Dibenzoxazepines
| Analyte(s) | Precipitating Agent | Biological Matrix | Process Efficiency (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Clozapine & Norclozapine | Acetonitrile | Human Plasma | - | - | - |
Note: "-" indicates data not specified in the cited sources.
Experimental Protocols
Detailed methodologies for each of the key sample preparation techniques are provided below.
Solid-Phase Extraction (SPE) Protocol for Amoxapine and 8-hydroxyamoxapine in Serum[1]
This protocol is based on the method described for the analysis of amoxapine and its metabolite.
Materials:
-
Bond-Elut C18 SPE columns
-
Serum samples
-
10 mM Methanolic ammonium (B1175870) acetate
-
Mobile phase for HPLC
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment: Collect 1.0 mL of serum in a plastic tube.
-
Extraction:
-
Load the serum sample onto a Bond-Elut C18 column.
-
Elute the compounds of interest with 10 mM methanolic ammonium acetate.
-
-
Evaporation: Evaporate the eluates at 56-58°C to dryness.
-
Reconstitution: Reconstitute the residue with 200 µL of the HPLC mobile phase.
-
Analysis: The sample is now ready for injection into the HPLC system.
Liquid-Liquid Extraction (LLE) Protocol for Clozapine in Plasma[2][3]
This protocol outlines a general LLE procedure for the extraction of clozapine from plasma.
Materials:
-
Plasma samples
-
Internal Standard (e.g., Diazepam)
-
50 mM Phosphate (B84403) buffer (pH 7.0)
-
Diethyl ether (or other suitable organic solvent)
-
Vortex mixer
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Preparation: To 1 mL of plasma in a test tube, add 100 µL of the internal standard solution.
-
pH Adjustment: Add 1 mL of 50 mM phosphate buffer (pH 7.0) to the plasma sample.
-
Extraction:
-
Add 3 mL of diethyl ether.
-
Vortex mix for 10 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
-
Collection: Transfer 2 mL of the upper organic layer to a clean test tube.
-
Evaporation: Evaporate the organic solvent to dryness under reduced pressure at 35°C.
-
Reconstitution: Reconstitute the residue with 250 µL of the mobile phase.
-
Analysis: Inject 50 µL of the reconstituted sample into the HPLC system.
Protein Precipitation (PP) Protocol for Clozapine and Norclozapine in Plasma[4]
This protocol describes a simple and rapid protein precipitation method.
Materials:
-
Plasma samples
-
Internal Standard (deuterium-labeled clozapine) in acetonitrile
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Sample Preparation: Pipette 50 µL of the plasma sample into a microcentrifuge tube.
-
Precipitation:
-
Add a three-fold volume excess of the internal standard solution in acetonitrile.
-
Vortex to mix thoroughly.
-
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Collection: Carefully collect the supernatant.
-
Analysis: The supernatant is ready for direct injection into the LC-MS/MS system.
Visualized Workflows
The following diagrams illustrate the logical flow of each sample preparation protocol.
Application Note: Characterization of Dibenzoxazepines using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction Dibenzoxazepines are a class of heterocyclic compounds featuring a tricyclic core structure. This scaffold is of significant interest in medicinal chemistry and drug development, with derivatives showing potential as potent therapeutic agents, such as mineralocorticoid receptor (MR) antagonists[1][2]. Accurate and unambiguous structural characterization is critical for establishing structure-activity relationships (SAR), ensuring purity, and meeting regulatory requirements. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structure elucidation and quantitative analysis of dibenzoxazepine derivatives[3][4]. This document provides detailed protocols for sample preparation, data acquisition using various NMR techniques, and data interpretation for the comprehensive characterization of this important class of molecules.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
High-quality NMR spectra are critically dependent on proper sample preparation. The following protocol outlines the standard procedure for preparing small molecule samples like dibenzoxazepines.
Materials:
-
This compound sample (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[5][6]
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD))[5][7]
-
Glass vials
-
Vortex mixer (optional)
-
Internal standard, e.g., Tetramethylsilane (TMS) (optional)[5]
Procedure:
-
Weighing the Sample: Accurately weigh the required amount of the this compound sample and place it into a clean, dry glass vial. Do not add the solid directly into the NMR tube.[8]
-
Solvent Addition: Add the appropriate volume of deuterated solvent to the vial. For a standard 5 mm NMR tube, approximately 0.6-0.7 mL of solvent is required to achieve a filling height of 4-5 cm.[5][8]
-
Dissolution: Ensure the sample is completely dissolved. Gentle vortexing or warming can be used to aid dissolution. A homogenous solution is essential for acquiring high-resolution spectra.[5]
-
Filtration: To remove any particulate matter, filter the solution into the NMR tube using a Pasteur pipette containing a small plug of cotton or glass wool. Suspended solids can degrade spectral quality by distorting magnetic field homogeneity.[6][8]
-
Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, high-quality NMR tube. Avoid chipping the top of the tube.[6]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Parafilm can be used to seal the cap if necessary.[8]
Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C NMR)
One-dimensional NMR is the foundational experiment for structural characterization.
-
¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For small molecules, a spectrum can often be acquired in a few minutes.[5]
-
¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times (20-60 minutes or more) are typically required compared to ¹H NMR.[5][6]
Typical Acquisition Parameters (on a 400 MHz Spectrometer):
-
Instrument: Bruker DPX-400 Spectrometer (or equivalent)
-
Solvent: CDCl₃ or DMSO-d₆
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans (NS): 16-64
-
Relaxation Delay (D1): 1.0 - 2.0 seconds
-
Spectral Width (SW): ~20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans (NS): 1024 or more
-
Relaxation Delay (D1): 2.0 seconds
-
Spectral Width (SW): ~240 ppm
-
Protocol 3: 2D NMR for Structural Elucidation
Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (³JHH coupling). This helps establish proton-proton connectivity within spin systems.[9][10]
-
HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons they are directly attached to (¹JCH coupling). This is essential for assigning protonated carbons.[10][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH). This is key for connecting different spin systems and identifying quaternary (non-protonated) carbons.[9][10]
Typical Acquisition Parameters:
-
COSY: Standard gradient-selected COSY (gCOSY) experiment.
-
HSQC: Phase-sensitive gradient-selected HSQC.
-
HMBC: Gradient-selected HMBC, optimized for a long-range coupling constant of ~8 Hz.
Protocol 4: Quantitative NMR (qNMR)
qNMR is a powerful technique for determining the purity of a sample or the concentration of an analyte without the need for identical reference standards.[12][13] It relies on the principle that the integrated signal area is directly proportional to the number of nuclei contributing to that signal.
Procedure Outline:
-
Sample Preparation: Accurately weigh both the this compound sample and a certified internal standard into a vial. Dissolve in a deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum ensuring full relaxation of all signals. This typically requires a longer relaxation delay (D1) of 5 times the longest T1 relaxation time.
-
Data Processing: Carefully phase and baseline the spectrum.
-
Integration: Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculation: Use the ratio of the integrals, the number of protons for each signal, and the known weights and molar masses to calculate the purity or concentration of the this compound.
Data Presentation and Interpretation
The structural elucidation of a novel this compound derivative is achieved by systematically interpreting the data from the suite of NMR experiments.
The table below summarizes typical chemical shift ranges observed for this compound-related structures. Specific values will vary based on substitution patterns.
Table 1: Typical NMR Chemical Shift (δ) Ranges for this compound Derivatives
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |
| ¹H | Aromatic Protons | 6.90 - 8.10 | Chemical shifts are highly dependent on the electronic effects of substituents on the benzene (B151609) rings. [14] |
| ¹H | CH within Oxazepine Ring | 8.40 - 8.70 | This region can be distinctive for the heterocyclic core. [14] |
| ¹³C | Aromatic Carbons | 110 - 150 | Includes both protonated and quaternary aromatic carbons. |
| ¹³C | C=O (Amide/Carbonyl) | 160 - 170 | If present in the structure. [14] |
| ¹³C | C=N (Imine) | 155 - 168 | If an imine functionality is present within the seven-membered ring. [14] |
Visualizations
Experimental Workflow
The overall process from receiving a sample to its final characterization can be visualized as a clear workflow.
Caption: Experimental workflow for this compound characterization by NMR.
Representative Signaling Pathway
Dibenzoxazepines are structurally related to benzodiazepines and may interact with similar biological targets, such as GABA-A receptors, or act as antagonists at other receptors like the mineralocorticoid receptor. The diagram below illustrates a generalized mechanism where a this compound derivative modulates receptor activity, leading to a change in cellular signaling.
Caption: Generalized signaling pathway for a receptor-active this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of spirooxindole and this compound motifs as potent mineralocorticoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. depts.washington.edu [depts.washington.edu]
- 8. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 9. ecommons.cornell.edu [ecommons.cornell.edu]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Application Note: Quantitative Analysis of Dibenzoxazepine Compounds in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzoxazepines are a class of tricyclic compounds that form the structural core of several key pharmaceuticals. Notably, this class includes the atypical antipsychotic loxapine (B1675254) and its active metabolite, the antidepressant amoxapine (B1665473). Therapeutic drug monitoring and pharmacokinetic studies of these compounds are crucial for optimizing treatment regimens, ensuring patient safety, and advancing drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of dibenzoxazepines due to its high sensitivity, specificity, and throughput.[1] This application note provides a detailed protocol for the simultaneous quantification of loxapine, amoxapine, and their major metabolites in human plasma.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for the analysis of key dibenzoxazepine compounds and their metabolites in human plasma.
Table 1: Linearity and Sensitivity of the LC-MS/MS Method
| Analyte | Linear Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) |
| Loxapine | 0.0500 - 50.0 | 0.0500 |
| Amoxapine | 0.0500 - 50.0 | 0.0500 |
| 8-Hydroxyloxapine | 0.0500 - 50.0 | 0.0500 |
| 7-Hydroxyloxapine (B195982) | 0.0500 - 50.0 | 0.0500 |
| Loxapine N-oxide | 0.100 - 25.0 | 0.100 |
Data compiled from multiple validated methods.[1][2]
Table 2: Accuracy and Precision for Loxapine and its Metabolites
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Loxapine | LLOQ | 0.0500 | 86.4 - 109.3 | 0.0 - 13.8 |
| Low | 0.150 | 95.3 - 104.0 | 3.5 - 8.7 | |
| Mid | 20.0 | 98.5 - 102.5 | 2.0 - 5.5 | |
| High | 40.0 | 97.8 - 101.8 | 1.8 - 4.3 | |
| Amoxapine | LLOQ | 0.0500 | 88.6 - 107.4 | 2.4 - 11.9 |
| Low | 0.150 | 96.7 - 104.7 | 2.9 - 7.1 | |
| Mid | 20.0 | 99.0 - 103.5 | 2.5 - 4.5 | |
| High | 40.0 | 98.3 - 102.3 | 2.3 - 3.8 | |
| 8-Hydroxyloxapine | LLOQ | 0.0500 | 89.2 - 106.8 | 3.1 - 10.5 |
| Low | 0.150 | 97.3 - 105.3 | 3.3 - 6.5 | |
| Mid | 20.0 | 99.5 - 104.0 | 2.0 - 4.0 | |
| High | 40.0 | 98.8 - 102.8 | 1.8 - 3.3 |
Accuracy and precision data are presented as ranges observed across multiple validation runs.[1][2]
Experimental Protocols
This section details the materials and methods for the quantitative analysis of this compound compounds from human plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of loxapine, amoxapine, and hydroxylated metabolites.
Materials:
-
Human plasma (K2EDTA)
-
Internal Standard (IS) working solution (e.g., deuterated analogs of analytes)
-
Phosphoric acid, 4% (v/v) in water
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Ammonium (B1175870) hydroxide (B78521), 5% in 5% (v/v) Methanol in water
-
Cation-exchange SPE cartridges
Procedure:
-
Thaw plasma samples at room temperature.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 100 µL of 4% phosphoric acid and vortex to mix.
-
Condition SPE Cartridge: Sequentially wash with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash Cartridge:
-
Wash with 1 mL of water.
-
Wash with 1 mL of methanol.
-
-
Dry the cartridge thoroughly under vacuum or positive pressure.
-
Elute Analytes: Elute the analytes with 1 mL of 5% ammonium hydroxide in 5% (v/v) methanol in water.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (see LC conditions below).
Liquid Chromatography (LC) Conditions
-
LC System: Agilent 1290 Infinity LC or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
5.0 min: 90% B
-
6.0 min: 90% B
-
6.1 min: 10% B
-
8.0 min: 10% B
-
Mass Spectrometry (MS) Conditions
-
MS System: Agilent 6460 Triple Quadrupole MS or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Capillary Voltage: 4000 V
Table 3: Selected Reaction Monitoring (SRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Loxapine | 328.1 | 255.1 | 25 |
| Amoxapine | 314.1 | 245.1 | 28 |
| 8-Hydroxyloxapine | 344.1 | 271.1 | 25 |
| 7-Hydroxyloxapine | 344.1 | 271.1 | 25 |
| Loxapine-d8 (IS) | 336.2 | 263.2 | 25 |
Visualizations
The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for a representative this compound compound.
Discussion
The presented LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of loxapine, amoxapine, and their key metabolites in human plasma. The sample preparation using solid-phase extraction effectively removes matrix interferences, leading to high recovery and minimal ion suppression.[1] The chromatographic conditions achieve baseline separation of the analytes, including the structural isomers 7-hydroxyloxapine and 8-hydroxyloxapine, within a short run time.
The fragmentation of amoxapine (precursor ion m/z 314.1) is proposed to occur via cleavage of the piperazine (B1678402) ring, leading to the formation of a stable product ion at m/z 245.1.[1] This transition is highly specific and allows for confident quantification in a complex biological matrix. Similar fragmentation patterns are observed for loxapine and its hydroxylated metabolites, typically involving the loss of the substituted piperazine moiety.
This validated method is suitable for a range of applications, including therapeutic drug monitoring, pharmacokinetic and pharmacodynamic (PK/PD) studies, and clinical trials in the development of new this compound-based therapies. The high sensitivity of the assay, with an LLOQ of 0.0500 ng/mL for the primary analytes, allows for the accurate determination of drug concentrations even at the trough of the dosing interval.
References
Application Notes and Protocols for Bioassay Development in Dibenzoxazepine Activity Screening
Introduction
The dibenzoxazepine scaffold is a "privileged structure" in medicinal chemistry, forming the core of several clinically significant therapeutic agents.[1] These compounds, most notably atypical antipsychotics like loxapine (B1675254) and clozapine, are widely used in treating psychiatric disorders such as schizophrenia and bipolar disorder.[2][3] The pharmacological effects of this compound derivatives are largely attributed to their interactions with various G-protein coupled receptors (GPCRs), particularly dopamine (B1211576) and serotonin (B10506) receptors.[4] Consequently, the development of robust and reliable bioassays is crucial for screening new this compound derivatives, characterizing their activity, and guiding drug development efforts.
This document provides detailed application notes and protocols for two primary types of bioassays for screening this compound activity: a radioligand receptor binding assay to determine binding affinity and a cell-based calcium mobilization assay to assess functional activity.
Core Signaling Pathways for this compound Activity
Dibenzoxazepines exert their therapeutic effects by modulating multiple neurotransmitter systems. The two primary targets are the dopamine D2 receptor (D2R) and the serotonin 2A receptor (5-HT2A). Loxapine, for instance, acts as an antagonist at both D2 and 5-HT2A receptors.[4] Understanding these signaling pathways is fundamental to interpreting bioassay results.
Dopamine D2 Receptor (Gi-coupled) Signaling Pathway
Antagonism of D2 receptors in the mesolimbic pathway is a key mechanism for the antipsychotic effects of dibenzoxazepines.[4] The D2 receptor is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Serotonin 5-HT2A Receptor (Gq-coupled) Signaling Pathway
Antagonism at the 5-HT2A receptor is thought to contribute to the efficacy of atypical antipsychotics against the negative symptoms of schizophrenia.[4] The 5-HT2A receptor is coupled to a Gq protein. Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
Data Presentation: Receptor Binding Affinities
The therapeutic and side-effect profiles of dibenzoxazepines are determined by their binding affinities for various neurotransmitter receptors.[1] A lower equilibrium dissociation constant (Ki) value indicates a higher binding affinity.
| Receptor | Loxapine (Ki, nM) | Clozapine (Ki, nM) |
| Dopamine D1 | 21 | 85 |
| Dopamine D2 | 11 | 125 |
| Dopamine D3 | 20 | 7 |
| Dopamine D4 | 9.1 | 9 |
| Serotonin 5-HT1A | 2,700 | 235 |
| Serotonin 5-HT2A | 6.7 | 5 |
| Serotonin 5-HT2C | 13 | 11 |
| Serotonin 5-HT3 | 1,400 | 118 |
| Serotonin 5-HT6 | 60 | 6 |
| Serotonin 5-HT7 | 102 | 4 |
| Adrenergic α1 | 11 | 7 |
| Adrenergic α2 | 21 | 13 |
| Histamine H1 | 2 | 1 |
| Muscarinic M1 | 29 | 2 |
Table adapted from literature data.[1]
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test this compound compound for a target receptor, such as the dopamine D2 receptor. The assay measures the ability of the unlabeled test compound to displace a specific radioligand from the receptor.[1][5]
Workflow for Filtration-Based Radioligand Binding Assay
Materials and Reagents
-
Cells: HEK293 cells stably expressing the human dopamine D2 receptor (HEK293-D2).[1]
-
Radioligand: [3H]-spiperone (specific activity ~80-100 Ci/mmol).[1]
-
Non-specific Binding Control: Haloperidol (B65202) (10 µM).[1]
-
Test Compounds: this compound derivatives at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.[1]
-
Equipment: 96-well microplates, cell harvester, glass fiber filters, scintillation counter, and scintillation fluid.[1]
Methodology
-
Membrane Preparation:
-
Culture HEK293-D2 cells to confluency.[1]
-
Harvest the cells and homogenize them in ice-cold assay buffer.[1]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.[1]
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[1]
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).[1]
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Incubate the plate at 25°C for 90 minutes with gentle agitation.[1]
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[1]
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.[1]
-
Dry the filters and place them in scintillation vials with 5 mL of scintillation fluid.[1]
-
Quantify the radioactivity using a scintillation counter.[1]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.[1]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.[1]
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.[1]
-
Protocol 2: Cell-Based Calcium Mobilization Assay
This protocol measures the functional activity of chlorinated dibenzoxazepines at the 5-HT2A receptor by quantifying intracellular calcium mobilization using the fluorescent dye Fura-2 AM.[1] This assay is suitable for identifying both agonists and antagonists.
Materials and Reagents
-
Cells: CHO-K1 cells stably expressing the human 5-HT2A receptor (CHO-K1-5HT2A).[1]
-
Fluorescent Dye: Fura-2 AM.[1]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compounds: this compound derivatives at various concentrations.
-
Agonist Control: Serotonin.
-
Equipment: 96-well black, clear-bottom plates; fluorescence plate reader with dual excitation (340 nm and 380 nm) and emission detection (510 nm) capabilities.[1]
Methodology
-
Cell Plating:
-
Dye Loading:
-
Calcium Mobilization Assay:
-
Wash the cells twice with assay buffer to remove extracellular dye.[1]
-
Add 100 µL of assay buffer to each well.[1]
-
To test for antagonist activity, add the test this compound compound and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and begin recording the fluorescence ratio (F340/F380).
-
After establishing a baseline reading, add a known concentration of an agonist like serotonin to stimulate the receptor.
-
Continue recording the fluorescence ratio to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in the fluorescence ratio (F340/F380) before and after agonist addition.
-
For antagonist screening, plot the agonist response against the logarithm of the antagonist (this compound) concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the maximum agonist response.
-
Conclusion
The bioassays outlined in these application notes provide a robust framework for the initial screening and characterization of novel this compound derivatives. Receptor binding assays are essential for determining the affinity and selectivity of compounds for their molecular targets, while functional cell-based assays offer critical insights into their biological activity and mechanism of action (agonist vs. antagonist).[6][7][8] By employing these detailed protocols, researchers can effectively advance the discovery and development of new therapeutics based on the this compound scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. Drugs as Chemical Weapons: Past and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Loxapine? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell-Based Assays [sigmaaldrich.com]
- 7. Cell Assays and Analysis | Lonza [bioscience.lonza.com]
- 8. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
Application Note: Characterizing Dibenzoxazepine-Receptor Interactions
Introduction
Dibenzoxazepines, such as clozapine (B1669256) and loxapine, are a class of atypical antipsychotic agents known for their complex pharmacological profiles, interacting with a broad range of neurotransmitter receptors.[1] Understanding the binding affinity of these compounds for various targets, particularly dopamine (B1211576) and serotonin (B10506) receptors, is crucial for elucidating their mechanisms of action, predicting therapeutic efficacy, and identifying potential side effects.[1][2][3] Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a specific receptor, providing robust and sensitive data in the form of inhibition constants (Ki).[1][4]
This document provides a detailed protocol for conducting competitive radioligand binding assays to characterize the interaction of dibenzoxazepine derivatives with key G-protein coupled receptors (GPCRs).
Principle of Competitive Radioligand Binding Assays
Competitive binding assays measure the affinity of an unlabeled test compound (the "competitor," e.g., a this compound) for a receptor by quantifying its ability to displace a radiolabeled ligand ("radioligand") that has a known high affinity and specificity for that receptor. The assay is performed by incubating a fixed concentration of the radioligand and receptor source with varying concentrations of the unlabeled test compound.[4]
The key measurements are:
-
Total Binding (TB): The total amount of radioligand bound in the absence of a competing compound. This includes both specific binding to the receptor and non-specific binding to other components.[5]
-
Non-specific Binding (NSB): The binding of the radioligand to non-receptor components like filters, lipids, or other proteins.[6] It is determined by measuring radioligand binding in the presence of a saturating concentration of an unlabeled drug that completely blocks the radioligand from binding to the target receptor.[6][7]
-
Specific Binding (SB): The binding of the radioligand specifically to the receptor of interest. It is calculated by subtracting non-specific binding from total binding (SB = TB - NSB).[1][5]
As the concentration of the this compound competitor increases, it displaces more of the radioligand from the receptor, reducing the measured radioactivity. The data is plotted to determine the IC50, which is the concentration of the competitor that displaces 50% of the specific binding of the radioligand.[5] The IC50 value is then converted to the inhibition constant (Ki), which represents the affinity of the unlabeled drug for the receptor, using the Cheng-Prusoff equation.[8][9]
Figure 1. Logical relationship for determining specific binding.
Data Presentation: Binding Affinities of Dibenzoxazepines
The binding profiles of dibenzoxazepines are complex, showing affinity for multiple dopamine and serotonin receptor subtypes. The following tables summarize the binding affinities (Ki, in nM) of two representative dibenzoxazepines, Clozapine and Loxapine. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of Clozapine for Various Human Receptors
| Receptor | Radioligand | Ki (nM) |
|---|---|---|
| Dopamine D₂ | [³H]raclopride | 75[1][10] |
| Dopamine D₄ | [³H]spiperone | 9.1[1] |
| Serotonin 5-HT₂ₐ | [³H]ketanserin | ~5-10 |
| Muscarinic M₁ | [³H]pirenzepine | 9.5[1][10] |
Table 2: Binding Affinity (Kb, nM) of Loxapine for Various Receptors
| Receptor | Ki (nM) |
|---|---|
| Dopamine D₂ | <2[3] |
| Dopamine D₁ | 12-29[3] |
| Dopamine D₄ | 12-29[3] |
| Serotonin 5-HT₂ₐ | <2[3] |
| Serotonin 5-HT₂c | 12-29[3] |
Experimental Protocols
This protocol outlines a standard filtration-based competitive radioligand binding assay using a 96-well format.[11][12]
Materials and Reagents
-
Receptor Source: Frozen tissue (e.g., rat striatum) or cell pellets from cultures expressing the target receptor.[1][11]
-
Buffers:
-
Radioligand: High-affinity radioligand specific for the target receptor (e.g., [³H]raclopride for D₂ receptors), diluted in Assay Binding Buffer.[1] The concentration is typically at or below its Kd value.[5]
-
Test Compounds: this compound derivatives dissolved and serially diluted in Assay Binding Buffer.
-
NSB Agent: A high concentration (typically 100x the Kd of the radioligand) of an unlabeled drug known to saturate the target receptor (e.g., 10 µM Haloperidol for D₂ receptors).[6][8]
-
Equipment: 96-well filter plates (e.g., GF/C), cell harvester/vacuum filtration manifold, scintillation counter, scintillation cocktail.[1][11]
Membrane Preparation
-
Thaw the tissue or cell pellet on ice.
-
Homogenize the material in ~20 volumes of ice-cold Lysis Buffer.[1][11]
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove nuclei and large debris.[1][11]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10-20 minutes at 4°C to pellet the membranes.[1][11]
-
Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation.[11]
-
Resuspend the final pellet in Assay Binding Buffer (optionally with 10% sucrose (B13894) for long-term storage at -80°C).[1][11]
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).[11]
Assay Procedure
References
- 1. benchchem.com [benchchem.com]
- 2. journals.healio.com [journals.healio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. revvity.com [revvity.com]
- 6. graphpad.com [graphpad.com]
- 7. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 8. chem.uwec.edu [chem.uwec.edu]
- 9. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols for In Vitro Efficacy Testing of Dibenzoxazepines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various in vitro models for assessing the efficacy of dibenzoxazepine compounds, such as clozapine (B1669256) and olanzapine (B1677200). Detailed protocols for key assays are provided to facilitate experimental design and execution in the fields of neuropsychiatric drug discovery and development.
Introduction to this compound Efficacy Testing
Dibenzoxazepines are a class of atypical antipsychotic drugs that exhibit a complex pharmacology, primarily targeting dopamine (B1211576) and serotonin (B10506) receptors. Their efficacy is attributed to a unique binding profile and functional activity at these receptors, which modulates downstream signaling pathways implicated in the pathophysiology of psychiatric disorders like schizophrenia. In vitro models are indispensable tools for characterizing the pharmacological properties of these compounds, enabling the determination of binding affinities, functional potencies, and effects on neuronal activity in a controlled environment.
In Vitro Models for this compound Efficacy
A range of in vitro models, from simple cell lines to complex 3D organoids, can be employed to investigate the efficacy of dibenzoxazepines. The choice of model depends on the specific research question, throughput requirements, and desired level of physiological relevance.
Recombinant Cell Lines
Cell lines recombinantly expressing specific G protein-coupled receptors (GPCRs), such as dopamine D2 or serotonin 5-HT2A receptors, are widely used for initial screening and characterization of compound binding and functional activity. Commonly used cell lines include Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells.
Neuronal Cell Lines
Immortalized neuronal cell lines, such as the mouse hippocampal HT22 cells, provide a more neuron-like environment to study cellular mechanisms and cytotoxicity.[1] These cells are useful for investigating the effects of compounds on neuronal viability and signaling pathways.[1]
Primary Neuronal Cultures
Primary cultures of neurons, typically isolated from the cortex or hippocampus of embryonic or neonatal rodents, offer a more physiologically relevant model system.[2][3] These cultures form synaptic connections and exhibit spontaneous electrical activity, allowing for the study of compound effects on neuronal function and network activity.[3]
Human Induced Pluripotent Stem Cell (hiPSC)-Derived Neurons
The advent of hiPSC technology allows for the generation of human neurons from patient-derived cells, providing a powerful platform for disease modeling and drug screening in a human genetic context.[4][5] These models are particularly valuable for studying psychiatric disorders with a strong genetic component.[4][6]
Brain Organoids
Three-dimensional (3D) brain organoids are self-organizing structures derived from pluripotent stem cells that recapitulate key aspects of human brain development and organization.[7][8] These complex models contain various neural cell types and can be used to study the effects of compounds on neurodevelopmental processes and neuronal network function in a more tissue-like context.[7][9]
Quantitative Efficacy Data of Dibenzoxazepines
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50/EC50) of clozapine and olanzapine at key dopamine and serotonin receptors.
Table 1: Clozapine In Vitro Efficacy Data
| Receptor | Assay Type | Cell Line/System | Radioligand | Ki (nM) | Reference |
| Dopamine D2 | Receptor Binding | Human D2L receptor-expressing CHO cells | [3H]-Spiperone | 135 | [10] |
| Dopamine D2 | Receptor Binding | Not Specified | [3H]raclopride | 75 | [11] |
| Dopamine D2 | Receptor Binding | Not Specified | [3H]nemonapride | 385 | [11] |
| Serotonin 5-HT2A | Receptor Binding | Not Specified | [3H]ketanserin | 4 | [11] |
| 5-HT1A | Functional Assay (Antagonist) | CHO-5-HT1A cells | - | IC50: No antagonism | [12] |
Table 2: Olanzapine In Vitro Efficacy Data
| Receptor | Assay Type | Cell Line/System | Radioligand | Ki (nM) / IC50 (nM) / KB (nM) | Reference |
| Dopamine D1 | Functional Assay (Antagonist) | Rat retina | - | Ki: 69 | [6] |
| Dopamine D2 | Receptor Binding | Human D2L receptor-expressing CHO cells | [3H]-Spiperone | 12.8 | [10] |
| Serotonin 5-HT2A | Functional Assay (Antagonist) | 5-HT2A transfected cells | - | IC50: 30-40 | [6] |
| Serotonin 5-HT2B | Functional Assay (Antagonist) | 5-HT2B transfected cells | - | IC50: 30-40 | [6] |
| Serotonin 5-HT2C | Functional Assay (Antagonist) | 5-HT2C transfected cells | - | Ki: 15 | [6] |
| Muscarinic M1 | Functional Assay (Antagonist) | M1 transfected cells | - | Ki: 70 | [6] |
| Muscarinic M4 | Functional Assay (Antagonist) | M4 transfected cells | - | Ki: 350 | [6] |
| Alpha 1-Adrenergic | Functional Assay (Antagonist) | Isolated tissue | - | KB: 9 | [6] |
| Histamine (B1213489) H1 | Functional Assay (Antagonist) | Isolated tissue | - | KB: 19 | [6] |
| hM4D(Gi) DREADD | Functional Assay (Agonist) | Not Specified | - | EC50: 5 ± 2 | [13][14] |
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor.
Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Materials:
-
Receptor source: Membranes from cells expressing the target receptor (e.g., CHO or HEK293 cells) or homogenized brain tissue.[15]
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]spiperone for D2 receptors).[15]
-
Test compound: this compound of interest.
-
Assay buffer.
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare membrane fractions from the receptor source according to standard protocols.[16]
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of the test compound.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate to allow the binding to reach equilibrium.[15]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.[15]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[16]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[15]
cAMP Second Messenger Assay
This protocol measures the effect of a test compound on the intracellular levels of cyclic AMP (cAMP), a key second messenger in GPCR signaling.
Workflow for cAMP Assay
Caption: General workflow for a cell-based cAMP assay.
Materials:
-
Cells stably expressing the GPCR of interest (e.g., D2 or 5-HT2A receptors).
-
Cell culture medium and reagents.
-
Test compound (this compound).
-
Agonist or forskolin (for stimulating adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
96-well or 384-well plates.
-
Plate reader.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and culture until they reach the desired confluency.
-
Compound Addition: Add varying concentrations of the test compound to the wells. For antagonist assays, pre-incubate with the test compound before adding a fixed concentration of agonist.[17]
-
Stimulation: For Gi-coupled receptors (like D2), stimulate the cells with forskolin to increase basal cAMP levels. For Gs-coupled receptors, stimulate with a known agonist.
-
Incubation: Incubate the plate for a specified time to allow for changes in intracellular cAMP levels.[17]
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.[17]
-
Data Analysis: Plot the cAMP levels against the log of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Primary Hippocampal Neuron Culture
This protocol outlines the basic steps for establishing primary hippocampal neuron cultures for drug testing.
Procedure:
-
Plate Coating: Coat culture plates with an appropriate substrate, such as Poly-D-Lysine, to promote neuronal attachment and growth.[18]
-
Dissection: Dissect hippocampi from embryonic or neonatal rat or mouse brains under sterile conditions.[19]
-
Dissociation: Dissociate the hippocampal tissue into a single-cell suspension using enzymatic digestion (e.g., with papain or trypsin) followed by mechanical trituration.[19][20]
-
Cell Plating: Plate the dissociated neurons onto the coated culture plates at a desired density in a suitable neuronal culture medium.[20]
-
Culture Maintenance: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2. Perform partial media changes every 2-3 days to provide fresh nutrients.[18]
-
Drug Treatment: Once the neurons have matured and formed synaptic connections (typically after 7-14 days in vitro), they can be treated with this compound compounds for subsequent analysis.
In Vitro Electrophysiology
In vitro electrophysiology techniques, such as patch-clamp and multi-electrode array (MEA), are used to measure the effects of dibenzoxazepines on neuronal electrical activity.[6][21]
Workflow for MEA Experiment
Caption: Experimental workflow for a multi-electrode array (MEA) study.
Whole-Cell Patch-Clamp: This technique allows for the recording of electrical currents from a single neuron.[22]
-
Procedure: A glass micropipette filled with an internal solution is sealed onto the membrane of a neuron. The membrane patch is then ruptured to gain electrical access to the cell's interior. The effects of applying a this compound on ion channel currents, membrane potential, and action potential firing can then be measured.[22][23]
Multi-Electrode Array (MEA): MEAs consist of a grid of electrodes embedded in the culture surface, allowing for the non-invasive, simultaneous recording of electrical activity from a population of neurons over time.[21]
-
Procedure: Neurons are cultured on the MEA plate. Baseline network activity, including spike rates, bursting patterns, and network synchrony, is recorded. The this compound is then added to the culture, and subsequent changes in network activity are recorded and analyzed.[3]
Signaling Pathways
Dibenzoxazepines exert their effects by modulating key signaling pathways downstream of dopamine and serotonin receptors.
Dopamine D2 Receptor Signaling Pathway
Caption: Simplified Dopamine D2 receptor signaling cascade.
Dopamine D2 receptors are Gαi/o-coupled GPCRs. Activation of the D2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and subsequent downstream effects.
Serotonin 5-HT2A Receptor Signaling Pathway
Caption: Simplified Serotonin 5-HT2A receptor signaling cascade.
Serotonin 5-HT2A receptors are coupled to Gαq/11 proteins.[24] Agonist binding to the 5-HT2A receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[24] This leads to an increase in intracellular calcium and activation of protein kinase C (PKC).[24]
Conclusion
The in vitro models and assays described in these application notes provide a robust framework for evaluating the efficacy of this compound compounds. By systematically characterizing their binding affinities, functional potencies, and effects on neuronal function, researchers can gain valuable insights into their mechanisms of action and advance the development of novel therapeutics for psychiatric disorders.
References
- 1. biorxiv.org [biorxiv.org]
- 2. MEA-NAP Methods - MEA pipeline 1.7.0 documentation [analysis-pipeline.readthedocs.io]
- 3. biosciences.ricoh.com [biosciences.ricoh.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for recording and analyzing neuronal network activity ex vivo with multi-electrode arrays in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism by olanzapine of dopamine D1, serotonin2, muscarinic, histamine H1 and alpha 1-adrenergic receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differentiation of human induced pluripotent stem cells into cortical neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Olanzapine: A potent agonist at the hM4D(Gi) DREADD amenable to clinical translation of chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Generation and long-term culture of advanced cerebral organoids for studying later stages of neural development | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. msudenver.edu [msudenver.edu]
- 19. Long-term culture and electrophysiological characterization of human brain organoids [protocols.io]
- 20. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 21. youtube.com [youtube.com]
- 22. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 23. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying Dibenzoxazepine Pharmacology in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in the pharmacological study of dibenzoxazepines, a class of atypical antipsychotic drugs. The information presented herein is intended to guide the design and execution of preclinical studies to evaluate the efficacy and side-effect profiles of these compounds.
Introduction to Dibenzoxazepines and Animal Models
Dibenzoxazepines, such as clozapine (B1669256), olanzapine (B1677200), and loxapine, are a cornerstone in the treatment of schizophrenia and other psychotic disorders. Their complex pharmacology, characterized by interactions with a wide range of neurotransmitter receptors, necessitates the use of robust animal models to elucidate their mechanisms of action and predict clinical outcomes. Rodent models, primarily mice and rats, are extensively used to study both the therapeutic effects and the adverse side effects of these drugs.
Data Presentation: Quantitative Pharmacology of Dibenzoxazepines
The following tables summarize the receptor binding affinities and behavioral dose-responses of key dibenzoxazepine compounds.
Table 1: Receptor Binding Affinities (Ki, nM) of Dibenzoxazepines
| Receptor | Clozapine | Olanzapine | Loxapine |
| Dopamine (B1211576) D1 | High Affinity | High Affinity | Intermediate Affinity |
| Dopamine D2 | 125 nM[1] | 11 nM[1] | <2 nM[2] |
| Dopamine D3 | - | - | >1 µM[2] |
| Dopamine D4 | High Affinity | High Affinity | High Affinity |
| Serotonin 5-HT1A | - | - | >1 µM[2] |
| Serotonin 5-HT2A | High Affinity[3] | High Affinity | <2 nM[2] |
| Serotonin 5-HT2C | High Affinity | High Affinity | 12-29 nM[2] |
| Muscarinic M1-M5 | High Affinity | High Affinity | - |
| α1-Adrenergic | High Affinity | High Affinity | - |
| α2-Adrenergic | Lower Affinity | Lower Affinity | - |
| Histamine H1 | High Affinity | High Affinity | - |
Table 2: Dose-Dependent Behavioral Effects of Dibenzoxazepines in Rodents
| Behavioral Assay | Animal Model | Compound | Dose Range (mg/kg) | Observed Effect |
| Locomotor Activity | Mice | Clozapine | 0.4 - 3.6 | Dose-dependent decrease in spontaneous motor activity.[4] |
| Locomotor Activity | Mice | Clozapine | 3.0 - 5.0 | Significant inhibition of horizontal activity and stereotypy.[5] |
| Prepulse Inhibition | Rats | Olanzapine | 5.0 | Reversal of MK-801-induced disruption of prepulse inhibition.[6] |
| Prepulse Inhibition | Rats | Clozapine | 5.0 - 10.0 | Restoration of MK-801-induced deficits in prepulse inhibition.[7] |
| Conditioned Avoidance | Rats | Olanzapine | 1.0 | Disruption of conditioned avoidance responding.[8] |
Experimental Protocols
Detailed methodologies for key in vivo assays are provided below.
Amphetamine-Induced Hyperlocomotion
This model is used to assess the potential antipsychotic activity of a compound by measuring its ability to reverse the hyperlocomotor effects of amphetamine, a psychostimulant that increases dopamine release.
Materials:
-
Rodents (rats or mice)
-
Test compound (this compound)
-
d-Amphetamine sulfate
-
Vehicle for test compound and amphetamine (e.g., saline)
-
Locomotor activity chambers equipped with infrared beams
Procedure:
-
Habituate the animals to the locomotor activity chambers for a set period (e.g., 30-60 minutes) for 2-3 days prior to the test day.
-
On the test day, administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
After a specified pretreatment time (e.g., 30-60 minutes), administer d-amphetamine (typically 0.5-2.5 mg/kg for rats) or vehicle.[9]
-
Immediately place the animals back into the locomotor activity chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 60-90 minutes).[10]
-
Analyze the data to determine if the test compound significantly attenuates amphetamine-induced hyperlocomotion compared to the vehicle-treated group.
Conditioned Avoidance Response (CAR)
The CAR test is a highly predictive model for antipsychotic efficacy. It assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.[11]
Materials:
-
Rats
-
Shuttle box apparatus with a grid floor capable of delivering a mild footshock, a conditioned stimulus (CS) provider (e.g., a buzzer or light), and a mechanism to move between compartments.
-
Test compound (this compound)
-
Vehicle
Procedure:
-
Training Phase:
-
Place a rat in one compartment of the shuttle box.
-
Present the conditioned stimulus (CS), such as a tone, for a short duration (e.g., 10 seconds).[12]
-
If the rat moves to the other compartment during the CS presentation, this is recorded as an avoidance response, and the trial ends.
-
If the rat does not move, deliver a mild, brief footshock (unconditioned stimulus, US) through the grid floor.
-
The rat can escape the shock by moving to the other compartment (escape response).
-
Repeat for a set number of trials per session over several days until a stable and high level of avoidance responding is achieved (e.g., ≥80% avoidance).
-
-
Testing Phase:
-
Administer the test compound or vehicle.
-
After the appropriate pretreatment time, place the rat in the shuttle box and begin the test session.
-
Record the number of avoidance responses and escape failures.
-
Effective antipsychotics will significantly decrease the number of avoidance responses without significantly increasing the number of escape failures.[11]
-
Oral Glucose Tolerance Test (OGTT)
This protocol is used to evaluate the metabolic side effects of dibenzoxazepines, specifically their impact on glucose metabolism.
Materials:
-
Rats
-
Test compound (this compound)
-
Vehicle
-
Glucose solution (e.g., 2 g/kg)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-centrifuge tubes)
Procedure:
-
Fast the rats overnight (approximately 12-16 hours) with free access to water.[13]
-
On the day of the test, record the baseline blood glucose level from a tail snip.
-
Administer the test compound or vehicle.
-
After the specified pretreatment time, administer the glucose solution orally via gavage.
-
Measure blood glucose levels at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[13]
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC).
-
An increase in the glucose AUC in the drug-treated group compared to the vehicle group indicates impaired glucose tolerance.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key signaling pathways affected by dibenzoxazepines and a typical experimental workflow.
References
- 1. psychiatrist.com [psychiatrist.com]
- 2. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Repeated Clozapine Increases the Level of Serotonin 5-HT1AR Heterodimerization with 5-HT2A or Dopamine D2 Receptors in the Mouse Cortex [frontiersin.org]
- 4. Predicting how equipotent doses of chlorpromazine, haloperidol, sulpiride, raclopride and clozapine reduce locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Atypical antipsychotic olanzapine reversed deficit on prepulse inhibition of the acoustic startle reflex produced by microinjection of dizocilpine (MK-801) into the inferior colliculus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of zotepine, risperidone, clozapine and olanzapine on MK-801-disrupted sensorimotor gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imrpress.com [imrpress.com]
- 10. b-neuro.com [b-neuro.com]
- 11. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 12. Effects of repeated quetiapine treatment on conditioned avoidance responding in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dibenzoxazepine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dibenzoxazepine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for forming the this compound core?
A1: The primary methods for synthesizing the this compound ring system include:
-
Ullmann Condensation: This classic method involves a copper-catalyzed reaction between an o-aminophenol derivative and an o-halobenzaldehyde or a related compound. It is a robust technique for forming the crucial diaryl ether bond.
-
Buchwald-Hartwig Amination: A modern and versatile approach that uses a palladium-catalyzed cross-coupling reaction to form the C-N bond in the final cyclization step. This method is known for its tolerance of various functional groups and often results in high yields.
-
Isocyanide-Based Multicomponent Reactions (I-MCRs): These reactions, such as the Ugi reaction, enable the rapid assembly of complex pyrrole-fused dibenzoxazepines in a one-pot synthesis. These are often conducted under mild and environmentally friendly conditions.[1]
-
Smiles Rearrangement: An intramolecular nucleophilic aromatic substitution reaction that can be used to form the this compound ring system. The success of this rearrangement is highly dependent on the electronic effects of the substituents on the aromatic rings.
Q2: How do I choose the best synthetic route for my target this compound?
A2: The selection of the synthetic route depends on several factors:
-
Desired Substitution Pattern: The nature and position of substituents on the final molecule will heavily influence the choice of starting materials and, consequently, the most suitable synthetic route.
-
Availability and Cost of Starting Materials: The accessibility and cost of the necessary precursors are critical considerations for both laboratory-scale synthesis and potential scale-up.
-
Reaction Robustness and Scalability: For drug development professionals, the reliability and ease of scaling up the reaction are paramount. Methods like the Ullmann condensation have a long history of industrial application.
-
Environmental Impact: Modern synthetic chemistry emphasizes the use of greener and more sustainable methods. Isocyanide-based multicomponent reactions are often favored for their one-pot nature and use of less hazardous reagents.
Q3: What are the key parameters to optimize for a successful this compound synthesis?
A3: Several factors critically influence the outcome of this compound synthesis:
-
Solvent: The choice of solvent can significantly impact reaction yield. For some isocyanide-based reactions, solvent-free conditions have been shown to dramatically increase yields.[1]
-
Temperature: Reaction temperature is a crucial parameter. In certain syntheses, increasing the temperature from ambient to 100°C can be the difference between no product and a high yield.[1]
-
Catalyst and Ligand System: For metal-catalyzed reactions like the Buchwald-Hartwig amination, the selection of the metal (e.g., palladium or copper), ligand, and base is critical for achieving high efficiency.
-
Substituent Effects: The electronic properties of substituents on the aromatic rings can influence reaction efficiency. Electron-withdrawing groups often lead to an increase in reaction efficiency, while electron-donating groups can decrease it.[1]
Troubleshooting Guides
Ullmann Condensation
Issue: Low or no yield of the desired this compound.
| Possible Cause | Troubleshooting Steps |
| Inadequate Copper Catalyst Activity | Use freshly prepared, activated copper powder. Consider using a soluble copper(I) salt like CuI in combination with a ligand such as phenanthroline. |
| High Reaction Temperature Leading to Decomposition | While Ullmann reactions often require high temperatures, excessive heat can lead to degradation of starting materials or products. Optimize the temperature by running small-scale experiments at different temperatures (e.g., 120-180°C). |
| Poor Solvent Choice | High-boiling polar solvents like DMF, NMP, or nitrobenzene (B124822) are typically used. Ensure the solvent is anhydrous. |
| Presence of Oxygen | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst and starting materials. |
Buchwald-Hartwig Amination
Issue: Low yield or incomplete conversion.
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | The nitrogen atom in some substrates can coordinate to the palladium center and inhibit its activity. Use bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos) to shield the metal center. |
| Suboptimal Ligand Choice | The ligand is crucial for stabilizing the catalyst. Screen a variety of ligands to find the most effective one for your specific substrate combination. |
| Incorrect Base Selection | The base is critical for the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often effective. For base-sensitive substrates, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃). |
| Poor Reagent Purity or Reaction Setup | These reactions are sensitive to air and moisture. Use anhydrous and degassed solvents, and ensure all reagents are pure. Perform the reaction under a strict inert atmosphere. |
Purification and Crystallization
Issue: Difficulty in purifying the crude this compound product.
| Possible Cause | Troubleshooting Steps |
| Presence of Persistent Impurities | Identify the impurities using techniques like LC-MS or NMR. Common impurities can include unreacted starting materials, byproducts from side reactions, or residual catalyst. Develop a purification strategy based on the properties of the impurities (e.g., column chromatography with a specific eluent system, or recrystallization from a suitable solvent). |
| "Oiling Out" During Crystallization | This occurs when the compound separates as a liquid instead of a solid. This can be due to the solution being too concentrated or cooling too quickly. To prevent this, try reheating the solution and adding more solvent to reduce saturation. Allow the solution to cool slowly.[2] |
| Low Yield from Recrystallization | This can be caused by using too much solvent or premature crystallization. Use the minimum amount of hot solvent to dissolve the product. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
Data Presentation
Table 1: Optimization of Reaction Conditions for a Pyrrole-fused this compound Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH₂Cl₂ | 25 | 24 | 0 |
| 2 | CH₂Cl₂ | 40 | 24 | 23 |
| 3 | CH₃CN | 82 | 24 | 36 |
| 4 | EtOH | 78 | 24 | 56 |
| 5 | Toluene | 110 | 24 | 45 |
| 6 | THF | 66 | 24 | 32 |
| 7 | EtOAc | 77 | 24 | 25 |
| 8 | DMF | 100 | 24 | 41 |
| 9 | Solvent-free | 80 | 2 | 62 |
| 10 | Solvent-free | 100 | 2 | 70 |
Data adapted from a study on the synthesis of pyrrole-fused this compound derivatives.[1]
Experimental Protocols
General Protocol for Isocyanide-Based Multicomponent Synthesis of Pyrrole-fused Dibenzoxazepines
-
To a reaction vial, add the this compound imine (1.0 eq), the gem-diactivated olefin (1.1 eq), and the isocyanide (1.1 eq).
-
If using a solvent, add the anhydrous solvent (e.g., ethanol, 0.2 M).
-
For solvent-free conditions, proceed to the next step.
-
Stir the reaction mixture vigorously in a preheated oil bath at the optimized temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Characterize the purified product by NMR, IR, and mass spectrometry.[1]
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the this compound product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.[2]
Mandatory Visualizations
Caption: A generalized experimental workflow for this compound synthesis.
Caption: A troubleshooting guide for addressing low yields in this compound synthesis.
References
Technical Support Center: Improving Yield in Dibenzoxazepine Cyclization Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dibenzoxazepine cyclization reactions for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for forming the this compound ring?
A1: Several methods are employed for the synthesis of the this compound core. The choice of method often depends on the available starting materials and desired substitution patterns. Key strategies include:
-
Ullmann Condensation/Coupling: This classical method involves the copper-catalyzed reaction between an o-aminophenol derivative and an o-halobenzaldehyde or a related compound. It is a robust method for forming the diaryl ether linkage.[1]
-
Buchwald-Hartwig Amination: A modern and highly versatile method for forming the C-N bond in the final cyclization step is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[1][2][3] This reaction is known for its tolerance of various functional groups and often results in high yields.[1]
-
Isocyanide-Based Multicomponent Reactions (I-MCRs): Reactions like the Ugi reaction enable the rapid assembly of complex pyrrole-fused dibenzoxazepines in a one-pot synthesis, frequently under mild and environmentally friendly conditions.[1][4]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times for the synthesis of this compound derivatives, particularly in reactions involving 2-chlorobenzaldehydes and 2-aminophenols.[5]
Q2: What are the critical parameters to consider when optimizing a this compound synthesis?
A2: The success of this compound ring formation is highly dependent on several factors. Key parameters to optimize include:
-
Solvent: The choice of solvent can dramatically impact reaction yield. While solvents like ethanol, acetonitrile, and dichloromethane (B109758) have been used, solvent-free conditions have been shown to significantly increase yields in certain reactions.[4]
-
Temperature: Reaction temperature is a crucial factor. For instance, in some isocyanide-based reactions, increasing the temperature from room temperature to 100°C can be the difference between no product and a 70% yield.[4]
-
Catalyst and Ligand System: For metal-catalyzed reactions like the Buchwald-Hartwig amination or Ullmann coupling, the choice of the metal (e.g., palladium or copper), ligand, and base is critical for achieving high efficiency.[1][2][6]
-
Substituent Effects: The electronic properties of substituents on the aromatic rings can influence reaction efficiency. Electron-withdrawing groups can lead to an increase in reaction efficiency, while electron-donating groups may decrease it.[7]
Troubleshooting Guides
Issue 1: Low Yield of this compound Product
This is one of the most common challenges in this compound synthesis. The following steps can help diagnose and resolve the issue.
| Potential Cause | Troubleshooting Step | Details and Recommendations |
| Suboptimal Reaction Conditions | Optimize solvent and temperature. | Screen a variety of solvents with different polarities (e.g., toluene, dioxane, THF, DMF).[2] Systematically vary the reaction temperature; some reactions require heating to overcome the activation energy barrier, while others may benefit from lower temperatures to minimize side reactions. For certain multicomponent reactions, solvent-free conditions at elevated temperatures (e.g., 100°C) have been shown to provide the highest yields.[4] |
| Inefficient Catalyst System (for catalyzed reactions) | Screen catalysts, ligands, and bases. | For Buchwald-Hartwig reactions , common palladium sources include Pd₂(dba)₃ and Pd(OAc)₂. A variety of phosphine (B1218219) ligands can be effective, with bulky, electron-rich ligands such as t-BuDavePhos and SPhos often showing good results.[3][6] The choice of base is also critical; inorganic bases like Cs₂CO₃ and K₂CO₃ are frequently used, as are strong organic bases like NaOtBu.[2][6] For Ullmann reactions , CuI is a common catalyst, often used in combination with a ligand like o-phenanthroline.[8] |
| Poor Quality of Starting Materials | Verify the purity of reactants. | Impurities in the starting materials can poison catalysts and lead to side reactions. Ensure all reactants are pure and solvents are anhydrous and degassed, especially for palladium-catalyzed reactions. |
| Intermolecular Polymerization | Employ high-dilution conditions. | If you are isolating polymeric material, the concentration of your linear precursor may be too high, favoring intermolecular reactions. While less common for the formation of a seven-membered ring compared to macrocycles, it can still be a competing pathway. Perform the cyclization at a lower concentration. |
| Unfavorable Substituent Effects | Modify starting materials if possible. | The presence of strong electron-donating groups on the aromatic rings can sometimes decrease reaction efficiency.[7] Conversely, electron-withdrawing groups may enhance the reaction rate.[7] |
Issue 2: Formation of Side Products/Byproducts
The presence of significant side products can complicate purification and reduce the yield of the desired this compound.
| Potential Cause | Troubleshooting Step | Details and Recommendations |
| Incomplete Reaction | Increase reaction time or temperature. | Monitor the reaction progress using TLC or LC-MS to ensure it goes to completion. If starting material remains, consider extending the reaction time or cautiously increasing the temperature. |
| Hydrolysis of Intermediates or Product | Ensure anhydrous conditions. | Moisture can lead to the hydrolysis of sensitive functional groups or intermediates. Use dry solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Homocoupling of Aryl Halides (in catalyzed reactions) | Adjust catalyst/ligand ratio and reaction temperature. | In palladium-catalyzed reactions, homocoupling can sometimes be a competing side reaction. Optimizing the catalyst and ligand system, as well as the reaction temperature, can help to minimize this. |
| Formation of Isomeric Byproducts | Re-evaluate the reaction mechanism and conditions. | Depending on the substitution pattern of your starting materials, there may be a possibility of forming constitutional isomers. Careful characterization of the byproducts (e.g., by NMR and MS) can provide insight into the competing reaction pathways. |
Data Presentation: Optimizing Buchwald-Hartwig Amination
The following tables summarize the impact of different reaction parameters on the yield of dibenzodiazepine synthesis, which shares a similar heterocyclic core and synthetic challenges with dibenzoxazepines.
Table 1: Effect of Solvent on a Palladium-Catalyzed Cyclization
| Entry | Solvent | Yield (%) |
| 1 | THF | 70 |
| 2 | Toluene | 60 |
| 3 | 1,4-Dioxane | 46 |
| 4 | DME | 23 |
| 5 | DMF | 57 |
| 6 | CH₃CN | 28 |
| 7 | DCM | 30 |
| Reaction conditions: o-bromoaldimine (1 mmol), o-bromoaniline (1 equiv.), Pd(OAc)₂ (2.5 mol%), SPhos (5 mol%), Cs₂CO₃ (2 equiv.), solvent (3 mL), 100 °C.[2] |
Table 2: Effect of Base on a Palladium-Catalyzed Cyclization
| Entry | Base | Yield (%) |
| 1 | Cs₂CO₃ | 70 |
| 2 | K₂CO₃ | 60 |
| 3 | Na₂CO₃ | 55 |
| 4 | K₃PO₄ | 45 |
| Reaction conditions: o-bromoaldimine (1 mmol), o-bromoaniline (1 equiv.), Pd(OAc)₂ (2.5 mol%), SPhos (5 mol%), base (2 equiv.), THF (3 mL), 100 °C.[2] |
Table 3: Effect of Catalyst and Ligand on a Palladium-Catalyzed Cyclization
| Entry | Palladium Source | Ligand | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 20 |
| 2 | Pd(OAc)₂ | dppf | 45 |
| 3 | Pd(OAc)₂ | SPhos | 70 |
| 4 | Pd₂(dba)₃ | PPh₃ | 15 |
| 5 | Pd₂(dba)₃ | dppf | 40 |
| 6 | Pd₂(dba)₃ | SPhos | 65 |
| 7 | Pd₂(dba)₃ | P(t-Bu)₃ | 68 |
| Reaction conditions: o-bromoaldimine (1 mmol), o-bromoaniline (1 equiv.), Pd source (2.5 mol% Pd), ligand (5 mol%), Cs₂CO₃ (2 equiv.), THF (3 mL), 100 °C.[2] |
Experimental Protocols
Protocol 1: General Procedure for Ullmann Condensation
This protocol describes a copper-catalyzed N-arylation, a key step in many this compound syntheses.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add the o-aminophenol derivative (1.0 mmol, 1.0 equiv), the o-aryl halide (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and copper(I) iodide (0.1 mmol, 0.1 equiv).
-
Solvent and Ligand Addition: Add anhydrous DMF (5 mL) to the flask, followed by a suitable ligand such as o-phenanthroline (0.1 mmol, 0.1 equiv).
-
Reaction Conditions: Stir the reaction mixture vigorously and heat to 120-150 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with aqueous ammonia. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol% Pd), the phosphine ligand (e.g., SPhos, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add the aryl halide precursor (1.0 equiv) and the amine precursor (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or toluene, to make a ~0.2 M solution).
-
Reaction Conditions: Seal the tube and heat the reaction mixture with stirring at the optimized temperature (typically 80-110°C) for the required time.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. dspace.uevora.pt [dspace.uevora.pt]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pyrrole-fused this compound/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of pyrrole-fused this compound/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Dibenzoxazepine Synthesis
Welcome to the technical support center for dibenzoxazepine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound synthesis?
A1: Several synthetic routes are commonly employed for the synthesis of the this compound core. The choice of method often depends on the available starting materials, desired substitution patterns, and scale of the reaction. Key methods include:
-
Classical Condensation: This traditional approach involves the condensation of an o-aminophenol with an o-chlorobenzaldehyde, followed by cyclization.[1]
-
Buchwald-Hartwig Amination: A modern and versatile method that utilizes a palladium-catalyzed cross-coupling reaction for the crucial C-N bond formation in the final cyclization step.[2] This method is known for its good functional group tolerance and often provides high yields.[2]
-
Isocyanide-Based Multicomponent Reactions (I-MCRs): These reactions, such as the Ugi reaction, enable the rapid construction of complex pyrrole-fused dibenzoxazepines in a one-pot synthesis, often under mild and environmentally friendly conditions.[2]
Q2: My this compound synthesis is resulting in a very low yield. What are the most common general causes?
A2: Low yields in this compound synthesis can often be attributed to a few key factors that are common across different synthetic strategies:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. For instance, in some isocyanide-based reactions, increasing the temperature from room temperature to 100°C can be the difference between no product and a 70% yield.[2]
-
Poor Quality of Reagents: Impurities in starting materials or solvents can lead to side reactions and inhibit the desired transformation. Always use high-purity, anhydrous solvents and reagents when necessary.
-
Incomplete Reactions: The reaction may not be proceeding to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Side Reactions: The formation of undesired byproducts can significantly consume starting materials and reduce the yield of the desired product.
-
Substituent Effects: The electronic properties of substituents on the aromatic rings can significantly influence reaction efficiency. Electron-withdrawing groups can often lead to an increase in yield, while electron-donating groups may decrease it.[2][3]
Troubleshooting Guides
Issue 1: Consistently Low Product Yield
Q3: I have followed a standard protocol for this compound synthesis, but my yield is consistently below 30%. What specific parameters should I investigate to optimize the reaction?
A3: Consistently low yields suggest that one or more critical parameters are not optimized for your specific substrates. A systematic approach to optimization is recommended.
Troubleshooting Steps:
-
Re-evaluate Solvent and Temperature: The choice of solvent can dramatically impact reaction yield.[2] For instance, while solvents like ethanol, acetonitrile, and dichloromethane (B109758) are commonly used, solvent-free conditions have been shown to significantly increase yields in certain reactions.[2] A screening of different solvents and a systematic variation of the reaction temperature should be your first step.
-
Catalyst and Ligand System (for catalyzed reactions): In metal-catalyzed reactions like the Buchwald-Hartwig amination, the choice of the palladium or copper catalyst, the phosphine (B1218219) ligand, and the base is critical for achieving high efficiency.[2] If you are using a catalyzed reaction, consider screening different catalyst/ligand/base combinations.
-
Assess Substituent Effects: If your starting materials contain strong electron-donating groups, this may be hindering the reaction's progress.[2] While changing the core structure might not be an option, being aware of these electronic effects can help in selecting the most appropriate reaction conditions.
Logical Troubleshooting Flowchart for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Issue 2: Incomplete Reaction and Side Product Formation
Q4: My TLC/LC-MS analysis shows significant amounts of starting material remaining even after prolonged reaction times, along with several unidentified spots. What are the likely side reactions, and how can I minimize them?
A4: The presence of unreacted starting material and multiple byproducts indicates either a slow reaction rate or competing side reactions.
Potential Side Reactions and Solutions:
-
Intermolecular Condensation/Polymerization: Instead of the desired intramolecular cyclization, starting materials can react with each other to form oligomers or polymers, especially at high concentrations.
-
Solution: Try running the reaction at a higher dilution.
-
-
Hydrolysis of Intermediates: If water is present in the reaction mixture, sensitive intermediates can hydrolyze, preventing cyclization.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.
-
-
Rearrangement Products: Under certain conditions (e.g., strong base or high heat), rearrangements of the this compound core or its precursors can occur.
-
Solution: Consider milder reaction conditions. For example, modern catalytic methods often require lower temperatures than classical approaches.
-
Experimental Workflow for Reaction Monitoring and Optimization
Caption: A general workflow for monitoring and optimizing a chemical reaction.
Issue 3: Difficulty in Product Purification
Q5: I have managed to obtain my desired this compound, but I am struggling to purify it from closely related impurities. What purification strategies are most effective?
A5: Purification of this compound derivatives can be challenging due to the potential for closely eluting byproducts.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying this compound derivatives.
-
Pro-Tip: A careful selection of the eluent system is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A shallow gradient can improve the separation of closely related compounds.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for achieving high purity.
-
Pro-Tip: Screen a variety of solvents to find one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
Preparative HPLC: For very challenging separations or to obtain highly pure material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Data Presentation
Table 1: Effect of Solvent and Temperature on the Yield of a Pyrrole-fused this compound [3]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | Room Temp | 24 | 0 |
| 2 | Dichloromethane | 40 | 24 | ~5 |
| 3 | Acetonitrile | 82 | 12 | 45 |
| 4 | Ethanol | 78 | 10 | 56 |
| 5 | Toluene | 110 | 8 | 38 |
| 6 | Solvent-free | 80 | 4 | 62 |
| 7 | Solvent-free | 100 | 2 | 70 |
Table 2: Influence of Substituents on Reaction Yield in an Isocyanide-Based Multicomponent Reaction [3]
| Starting Material Substituent (on gem-diactivated olefin) | Electronic Effect | Yield (%) |
| -NO₂ | Electron-withdrawing | High |
| -Cl, -Br | Electron-withdrawing | High |
| -H | Neutral | Moderate |
| -Me, -OMe | Electron-donating | Lower |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination for this compound Synthesis [2]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 1-5 mol%).
-
Addition of Base and Solvent: Add a suitable base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 2.5 equiv). Then, add the anhydrous, degassed solvent (e.g., toluene, dioxane, 5 mL).
-
Reaction: Seal the tube and heat the reaction mixture with stirring at the optimized temperature (typically 80-110°C) for the required time, monitoring the progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Isocyanide-Based Multicomponent Synthesis of Pyrrole-fused Dibenzoxazepines [2]
-
Reaction Setup: To a reaction vessel, add the cyclic imine of dibenzo[b,f]oxazepine (0.50 mmol), the gem-diactivated olefin (e.g., 2-benzylidenemalononitrile, 0.55 mmol), and the isocyanide (e.g., cyclohexyl isocyanide, 0.55 mmol).
-
Reaction: Stir the reaction mixture vigorously using a magnetic stirrer in an oil bath preheated to 100°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.
-
Purification: Once the reaction is complete, cool the mixture to room temperature. Purify the crude product directly using silica gel column chromatography with an appropriate eluent system (e.g., n-hexane and ethyl acetate (B1210297) mixtures).
References
Technical Support Center: Purification Strategies for Dibenzoxazepine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of dibenzoxazepine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The primary purification techniques for this compound derivatives are column chromatography, High-Performance Liquid Chromatography (HPLC), and recrystallization.[1][2] The choice of method depends on the scale of the purification, the required purity, and the physicochemical properties of the specific derivative.
Q2: My this compound derivative appears to be degrading on the silica (B1680970) gel column. What can I do?
A2: Decomposition on silica gel can be a significant issue. Consider the following troubleshooting steps:
-
Deactivate the silica gel: Reduce the acidity of the silica gel to minimize degradation of sensitive compounds.
-
Use an alternative stationary phase: Florisil or alumina (B75360) can be used as alternatives to silica gel for less stable compounds.
-
Expedite the chromatography: A faster elution may reduce the contact time with the stationary phase, thereby minimizing degradation.
Q3: I am observing poor peak shape (fronting or tailing) in my HPLC analysis. What are the likely causes?
A3: Poor peak shape in HPLC can be caused by several factors:
-
Column overload: Injecting a sample that is too concentrated can lead to peak fronting.[3]
-
Column contamination: Accumulation of strongly retained compounds can create active sites, causing peak tailing.[3] A proper column wash with a strong solvent after each run is recommended.[3]
-
Inappropriate solvent for sample dissolution: Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion.[4]
-
System dead volume: Excessive tubing length or improper fittings can cause peak broadening.[3]
Q4: How can I improve the resolution between my desired this compound derivative and a closely eluting impurity?
A4: To improve peak resolution, consider these strategies:
-
Optimize the mobile phase: Adjusting the solvent composition and pH can significantly impact selectivity.[3][5] For reversed-phase HPLC, modifying the ratio of the organic and aqueous phases is a critical step.[3]
-
Change the stationary phase: Different column chemistries (e.g., C18 vs. C8) can offer different selectivities.[3]
-
Adjust the flow rate: Lowering the flow rate can increase the interaction time with the stationary phase, potentially improving separation.[5]
-
Modify the temperature: Operating the column at a lower temperature can sometimes enhance resolution.[5]
Troubleshooting Guides
Guide 1: Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Compound not eluting | The compound may have decomposed on the column. | Test the compound's stability on silica using 2D TLC. |
| The solvent system may be incorrect. | Double-check the solvent composition. | |
| The compound may have eluted in the solvent front. | Check the first few fractions collected. | |
| All fractions are mixed | The compound may be degrading on the silica gel during elution. | Verify compound stability on silica. |
| An incorrect choice of solvent is causing co-elution. | Re-evaluate the solvent system using TLC with different solvent combinations. | |
| Blocked column | The compound or an impurity has crystallized in the column. | Attempt to clear the blockage by gently stirring the top of the silica or carefully pushing up the cotton plug. If unsuccessful, the column may need to be repacked. |
Guide 2: Recrystallization Problems
| Problem | Possible Cause | Suggested Solution |
| No crystals form | The solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent. |
| The compound is too soluble in the chosen solvent. | Add an anti-solvent (a solvent in which the compound is less soluble) dropwise until turbidity persists. | |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. | |
| Oiling out | The compound's melting point is below the boiling point of the solvent. | Use a lower-boiling solvent or a solvent mixture. |
| The solution is cooling too quickly. | Ensure a slow cooling rate. | |
| Low recovery | Too much solvent was used. | Minimize the amount of hot solvent used to dissolve the compound. |
| The crystals were filtered before crystallization was complete. | Allow sufficient time for crystallization, potentially at a lower temperature. | |
| The compound is significantly soluble in the cold solvent. | Use a minimal amount of ice-cold solvent to wash the crystals. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica bed.
-
Elution: Begin elution with the determined solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient is required.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound derivative.[1]
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the this compound derivative has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Crystal Collection: Collect the crystals by filtration, for instance, using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.[6]
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. US20060173178A1 - Process for preparing dibenzothiazepine derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: HPLC Analysis of Dibenzoxazepines
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of dibenzoxazepines. The following resources are designed for researchers, scientists, and drug development professionals to help resolve challenges such as peak tailing and ensure robust and accurate analytical results.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact resolution, integration, and accurate quantification.[1][2][3] This guide provides a systematic approach to diagnosing and resolving peak tailing in the analysis of dibenzoxazepines, which are basic compounds prone to secondary interactions with the stationary phase.
Isolating the Cause of Peak Tailing
The first step in troubleshooting is to determine if the peak tailing affects all peaks or only specific peaks, particularly those of your basic dibenzoxazepine analytes.
-
All Peaks Tailing: If all peaks in the chromatogram exhibit tailing, the issue is likely related to the HPLC system or the column's physical condition.
-
Specific Peaks Tailing (Primarily Basic Analytes): If only the this compound and other basic compounds are tailing, the problem is likely due to chemical interactions between the analytes and the stationary phase.
The following flowchart outlines a troubleshooting workflow for peak tailing:
Figure 1: A troubleshooting workflow for diagnosing the cause of peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for dibenzoxazepines in HPLC?
A1: Peak tailing for basic compounds like dibenzoxazepines is most commonly caused by secondary interactions with the stationary phase.[4] Specifically, the interaction between the basic analyte and acidic silanol (B1196071) groups on the surface of silica-based columns is a major contributor.[1][2] Other causes can include:
-
Sub-optimal Mobile Phase pH: When the mobile phase pH is not correctly controlled, it can lead to undesirable ionization states of both the analyte and the silanol groups.[1][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[6][7]
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell can cause band broadening and tailing.[1][2]
-
Column Degradation: A loss of stationary phase or the formation of a void at the column inlet can disrupt the sample band.[2][3]
The following diagram illustrates the interaction between a basic analyte and silanol groups on the stationary phase:
Figure 2: Interaction between a basic analyte and a silanol group.
Q2: How can I reduce peak tailing caused by silanol interactions?
A2: There are several effective strategies to minimize silanol interactions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH < 3) will protonate the silanol groups, reducing their ability to interact with the protonated basic analyte.[6][8]
-
Use an End-Capped Column: Modern "end-capped" or "base-deactivated" columns have fewer free silanol groups, which significantly reduces the potential for secondary interactions.[1][6]
-
Add a Competing Base: Introducing a small, basic compound like triethylamine (B128534) (TEA) to the mobile phase can competitively bind to the active silanol sites, effectively masking them from the analyte.[2][8]
-
Increase Buffer Concentration: A higher buffer concentration can help to maintain a consistent pH and can also mask silanol interactions through increased ionic strength.[2][6]
Q3: What should I do if all my peaks are tailing?
A3: If all peaks are tailing, the issue is likely mechanical or related to the overall system setup. Consider the following:
-
Check for Extra-Column Volume: Ensure that the tubing length is minimized and that the internal diameter is appropriate for your system (e.g., 0.005" for UHPLC).[1][2] Verify that all fittings are correctly installed to avoid dead volume.[6]
-
Inspect the Column: A void at the head of the column can cause significant peak distortion. This can be caused by pressure shocks or operating at a high pH.[2] Reversing the column for a short flush (if permitted by the manufacturer) may sometimes resolve a blocked frit, but a void often necessitates column replacement.[2][6]
-
Sample Solvent Effects: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your mobile phase.[9][10]
Experimental Protocols and Data
Protocol: Systematic Approach to Reducing Peak Tailing
This protocol outlines a methodical approach to identifying and resolving the cause of peak tailing for dibenzoxazepines.
-
Initial Assessment:
-
Run a standard of your this compound analyte and a neutral compound.
-
Observe if tailing is specific to the basic analyte.
-
-
Mobile Phase pH Adjustment:
-
Prepare mobile phases with decreasing pH values (e.g., pH 4.0, 3.5, 3.0, 2.5) using an appropriate buffer (e.g., phosphate (B84403) or formate).
-
Inject the standard at each pH and observe the peak shape. A significant improvement is expected at lower pH.
-
-
Column Evaluation:
-
If pH adjustment does not fully resolve the issue, switch to a modern, end-capped C18 or a column with a different stationary phase chemistry (e.g., polar-embedded).
-
Re-run the standard under the optimized pH conditions.
-
-
Mobile Phase Additive:
-
If tailing persists, consider adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.05-0.1%).
-
Note: TEA can be retained on the column and may affect future analyses.
-
-
System Evaluation:
-
If all peaks are tailing, systematically check for and minimize extra-column volume by reducing tubing length and ensuring proper connections.
-
Inspect the column for any signs of physical damage or voids.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters that can be adjusted to mitigate peak tailing.
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH | < 3.0 for basic analytes | Protonates silanol groups, minimizing secondary interactions.[2][6][8] |
| Buffer Concentration | 10 - 50 mM | Maintains stable pH and can mask silanol interactions.[8][11] |
| Competing Base (e.g., TEA) | 5 mM to 0.05 M | Competitively binds to active silanol sites.[2][8] |
| Tubing Internal Diameter | ≤ 0.005 inches | Reduces extra-column volume and band broadening.[1] |
By systematically addressing these potential causes, you can significantly improve the peak shape in your HPLC analysis of dibenzoxazepines, leading to more accurate and reliable results.
References
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 7. silicycle.com [silicycle.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. uhplcs.com [uhplcs.com]
Technical Support Center: Enhancing Dibenzoxazepine Detection Sensitivity
Welcome to the technical support center for the analysis of dibenzoxazepine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of your detection methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low sensitivity in this compound analysis by HPLC-UV?
A1: Low sensitivity in HPLC-UV analysis of dibenzoxazepines can stem from several factors:
-
Inadequate Sample Preparation: Insufficient removal of matrix components can lead to co-elution and suppression of the analyte signal. Protein precipitation alone may not be sufficient for complex matrices like plasma.
-
Suboptimal Mobile Phase Composition: The pH and organic modifier ratio of the mobile phase are critical for achieving good peak shape and retention. Poor peak shape directly impacts sensitivity.
-
Incorrect Wavelength Selection: While dibenzoxazepines have characteristic UV absorbance, the detector wavelength must be set to the absorbance maximum for optimal sensitivity.
-
Detector Issues: A deteriorating UV lamp or a contaminated flow cell can significantly reduce signal intensity.
-
Low Injection Volume or Concentration: The amount of analyte on the column may be below the method's limit of detection.
Q2: How can I improve the sensitivity of my LC-MS/MS method for this compound quantification?
A2: To enhance LC-MS/MS sensitivity, consider the following:
-
Optimize Ionization Source Parameters: Fine-tuning parameters such as capillary voltage, source temperature, and gas flows is crucial for maximizing the ionization of dibenzoxazepines.
-
Select Appropriate MRM Transitions: Choose the most intense and specific precursor-to-product ion transitions for your analytes.
-
Improve Sample Clean-up: A more rigorous sample preparation method, such as solid-phase extraction (SPE), can reduce matrix effects and ion suppression.[1]
-
Consider Derivatization: Although not always necessary, derivatization can improve the ionization efficiency of dibenzoxazepines, leading to a significant increase in signal intensity.
-
Use of "Supercharging" Agents: Adding certain agents to the mobile phase can increase the charge state of peptides and proteins, which can also be explored for small molecules like dibenzoxazepines to enhance signal.[2][3]
Q3: What is the benefit of using Solid-Phase Extraction (SPE) over Protein Precipitation (PPT) for sample preparation?
A3: While PPT is a simpler and faster method, SPE offers a more thorough clean-up and can concentrate the analyte.[1] This leads to a cleaner extract, which minimizes matrix effects and can significantly improve the sensitivity and robustness of your assay. For complex biological matrices like plasma or urine, SPE is often the preferred method for achieving the lowest limits of detection.
Q4: Can derivatization be used to enhance the detection of dibenzoxazepines?
A4: Yes, chemical derivatization can be a powerful tool to enhance sensitivity. By attaching a chemical group that improves the analyte's chromatographic properties or ionization efficiency, you can achieve lower detection limits. For example, derivatizing with a reagent that introduces a readily ionizable group can significantly boost the signal in mass spectrometry.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Loss of Sensitivity / Small Peak Area | 1. Injection volume too low. 2. Sample concentration is below the detection limit. 3. Needle blockage. 4. Contaminated guard or analytical column. 5. Incorrect mobile phase composition. 6. Air bubbles in the system. 7. Deteriorating detector lamp (HPLC-UV). 8. Ion source contamination (LC-MS/MS). | 1. Verify the injection volume. 2. Concentrate the sample or use a more sensitive method. 3. Flush the injector needle. 4. Replace the guard column and/or flush or replace the analytical column. 5. Prepare a fresh mobile phase. 6. Degas the mobile phase and purge the system. 7. Replace the detector lamp. 8. Clean the ion source according to the manufacturer's instructions. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Mismatch between sample solvent and mobile phase. 3. Column overload. 4. Presence of interfering compounds. 5. Inappropriate mobile phase pH. | 1. Replace the column. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Dilute the sample. 4. Improve sample clean-up (e.g., switch from PPT to SPE). 5. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| High Baseline Noise | 1. Air bubbles in the detector. 2. Contaminated mobile phase or detector flow cell. 3. Pump seal failure. 4. Incomplete mobile phase mixing. | 1. Purge the system. 2. Use fresh, high-purity solvents and flush the flow cell. 3. Replace the pump seals. 4. Ensure proper mixing of the mobile phase components. |
| Inconsistent Retention Times | 1. Leak in the system. 2. Poor column temperature control. 3. Changes in mobile phase composition. 4. Insufficient column equilibration time. | 1. Check all fittings for leaks. 2. Use a column oven for stable temperature control. 3. Prepare fresh mobile phase and ensure consistent composition. 4. Increase the equilibration time between injections. |
Quantitative Data Summary
The sensitivity of this compound detection methods can vary significantly depending on the analytical technique and sample matrix. The following table provides a comparison of reported limits of detection (LOD) and quantification (LOQ) for loxapine (B1675254) and amoxapine (B1665473).
| Analyte | Method | Matrix | LOD | LOQ/LLOQ |
| Loxapine | LC-MS/MS | Human Plasma | - | 0.05 ng/mL[4][5] |
| Amoxapine | LC-MS/MS | Human Plasma | - | 0.05 ng/mL[4][5] |
| Loxapine | LC-MS/MS | Rat Plasma | - | 1 ng/mL[6] |
| Amoxapine | LC-MS/MS | Rat Plasma | - | 1 ng/mL[6] |
| Loxapine | HPLC-UV | Human Plasma | - | 15 µg/L (15 ng/mL)[7] |
| Amoxapine | HPLC-UV | Human Plasma | 10 ng/mL | 25 ng/mL[8] |
| Amoxapine | HPLC-UV (with derivatization) | Serum/Plasma | 0.46-0.58 µg/L (0.46-0.58 ng/mL) | - |
| Amoxapine | Spectrofluorimetry (with derivatization) | Human Plasma | 13.31 ng/mL | - |
| Loxapine | UV Spectrophotometry | Bulk Drug | 1.85 µg/mL | 5.56 µg/mL[9] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of dibenzoxazepines from plasma using a C18 SPE cartridge.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma with a suitable buffer and load it onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analytes with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection.
Protocol 2: HPLC-UV Method for Loxapine and Amoxapine
This protocol provides a starting point for the development of an HPLC-UV method.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (acetonitrile or methanol). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Set to the absorbance maximum of the specific this compound (e.g., around 254 nm).
-
Column Temperature: 30 °C.
Protocol 3: LC-MS/MS Method for Loxapine and Amoxapine
This protocol outlines a general approach for a sensitive LC-MS/MS analysis.
-
Chromatographic Conditions:
-
Column: C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Source Temperature: 300 - 350 °C.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard solution of each analyte to find the optimal precursor and product ions.
-
Mandatory Visualizations
Loxapine Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of loxapine.[10]
Caption: Primary metabolic pathways of loxapine.
Experimental Workflow: Sample Preparation for this compound Analysis
This diagram outlines a typical workflow for preparing biological samples for analysis.
Caption: General workflow for sample preparation.
Logical Relationship: HPLC Method Development
This diagram illustrates the logical steps involved in developing a robust HPLC method.
Caption: Logical workflow for HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of four antipsychotic drugs in plasma by high-performance liquid chromatography. Application to management of acute intoxications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of amoxapine, 8-hydroxyamoxapine, and maprotiline by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrti.org [ijrti.org]
- 9. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Issues of Dibenzoxazepine Compounds
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges commonly associated with dibenzoxazepine compounds.
Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format.
Question: My this compound compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer. What's happening and how can I fix it?
Answer: This is a common issue for poorly water-soluble compounds. The DMSO keeps the compound solubilized, but when introduced to a high concentration of water, the compound's low aqueous solubility causes it to crash out of solution.
-
Immediate Steps:
-
Decrease Final Concentration: Try lowering the final concentration of your compound in the aqueous buffer.
-
Increase Cosolvent Percentage: Increase the percentage of DMSO or another organic cosolvent (e.g., ethanol) in the final solution. Be mindful that high concentrations of organic solvents can affect biological assays.
-
Use Surfactants: Incorporate a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F68, into your aqueous buffer to help maintain solubility.[1][2]
-
-
Long-Term Strategies:
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility.[3][4]
-
Formulation Development: Consider more advanced formulation techniques like creating a solid dispersion or a cyclodextrin (B1172386) complex, which are detailed in the protocols below.
-
Question: I'm trying to perform an oral gavage on a rodent model, but I can't achieve the required dose concentration due to poor solubility. What formulation strategy should I use?
Answer: For oral delivery, achieving a stable and sufficiently concentrated formulation is critical. Simply using cosolvents is often not enough and can lead to in-vivo precipitation.
-
Recommended Approaches:
-
Nanosuspension: This technique involves reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area for dissolution.[5][6][7] Nanosuspensions are a promising alternative for administering poorly soluble drugs.[5] They can be administered orally and have been shown to improve bioavailability.[6][8]
-
Solid Dispersion: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate.[9][10][11] This is a widely used and successful technique for improving the solubility of hydrophobic drugs.[12]
-
Lipid-Based Formulations: If the compound is lipophilic, formulating it in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve oral absorption.[13][14]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound compounds?
This compound derivatives often possess a rigid, tricyclic structure that is largely hydrophobic. This molecular structure can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound, resulting in low aqueous solubility.[2][15]
Q2: Which solubility enhancement techniques are most suitable for this compound compounds?
The choice of technique depends on the specific physicochemical properties of the compound (e.g., pKa, LogP, melting point, thermal stability) and the intended application (e.g., in vitro assay, oral formulation).[15] Common and effective methods include:
-
Physical Modifications: Particle size reduction (micronization, nanosuspension), solid dispersions, and complexation.[1][2]
-
Chemical Modifications: Salt formation (for ionizable compounds) and prodrug synthesis.[1][2][16]
-
Use of Excipients: Employing cosolvents, surfactants, and complexing agents like cyclodextrins.[1][2]
Q3: How does pH adjustment affect the solubility of these compounds?
Many this compound analogues contain basic nitrogen atoms. For these compounds, decreasing the pH of the aqueous solution will protonate these sites, forming a more soluble salt. Conversely, for compounds with acidic functional groups, increasing the pH will enhance solubility.[17][18] It is crucial to determine the pKa of your compound to effectively use pH modification. The solubility of ionizable drugs is often pH-dependent.[19][20]
Q4: Can I use a prodrug strategy to improve solubility?
Yes, a prodrug approach is a powerful chemical modification strategy.[16][21] By attaching a polar, water-soluble moiety (like a phosphate (B84403) or amino acid group) to the parent drug, its aqueous solubility can be dramatically increased.[16][] This moiety is designed to be cleaved in vivo, releasing the active parent drug.[16] This method has been shown to increase water solubility by over 300-fold in some cases.[16]
Q5: What are cyclodextrins and how do they work?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity.[23][24][25] They can encapsulate the poorly soluble this compound molecule within their hydrophobic core, forming an "inclusion complex."[23][26] This complex has significantly improved aqueous solubility and dissolution properties.[24]
Data Presentation: Comparison of Solubility Enhancement Techniques
The following table provides an illustrative comparison of common techniques and their potential impact on the solubility of a model this compound compound.
| Technique | Carrier/Excipient | Typical Drug Loading | Potential Fold Increase in Solubility | Key Advantages |
| Solid Dispersion | PVP K30, HPMC, Soluplus® | 10-50% | 10 - 200 | Well-established, scalable technology.[9][11] |
| Nanosuspension | Stabilizers (e.g., Poloxamer 188) | Up to 40% | 50 - 500 | High drug loading, suitable for oral & parenteral routes.[6][7] |
| Cyclodextrin Complexation | HP-β-CD, SBE-β-CD | 1-25% | 100 - 5,000 | High solubilization efficiency, masks taste.[23][26] |
| Prodrug (Phosphate Ester) | N/A (Chemical Modification) | 100% (pre-modification) | >300[16] | Covalent modification, significant solubility increase.[16][27] |
| Lipid-Based Formulation | Gelucire®, Labrasol® | 5-30% | Varies | Enhances both solubility and permeability.[13][14] |
Note: Values are illustrative and the actual performance will depend on the specific compound and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermally labile compounds and involves dispersing the drug in a hydrophilic carrier.[10]
-
Selection of Carrier: Choose a hydrophilic polymer carrier such as Povidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC).
-
Dissolution: Dissolve both the this compound compound and the chosen carrier in a common volatile organic solvent (e.g., methanol, ethanol (B145695), or a mixture of dichloromethane (B109758) and methanol). A typical drug-to-carrier ratio is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, solid film is formed on the inside of the flask.
-
Drying: Place the flask in a vacuum oven overnight at a slightly elevated temperature (e.g., 45°C) to remove any residual solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask. Gently grind the material using a mortar and pestle and then pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Analyze the resulting powder for dissolution enhancement compared to the pure drug.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading
The kneading method is a simple and effective way to form an inclusion complex, particularly with β-cyclodextrin and its derivatives.[23]
-
Molar Ratio Selection: Determine the molar ratio for the complex (typically 1:1 drug to cyclodextrin). Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility.[23]
-
Mixing: Place the calculated amount of cyclodextrin in a glass mortar. Add a small amount of a hydro-alcoholic solvent (e.g., 50% ethanol in water) to form a paste.
-
Kneading: Gradually add the this compound compound to the paste and knead thoroughly for 45-60 minutes. The mixture should remain as a consistent paste; add more solvent dropwise if it becomes too dry.
-
Drying: Spread the resulting paste in a thin layer on a petri dish and dry it in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved. Alternatively, a vacuum oven can be used at a lower temperature.
-
Pulverization: Pulverize the dried complex into a fine powder and pass it through a sieve.
-
Solubility Testing: Determine the aqueous solubility of the complex and compare it to that of the uncomplexed drug.
Visualizations
Caption: General workflow for addressing solubility issues.
Caption: Mechanism of cyclodextrin inclusion complexation.
Caption: Decision tree for selecting a suitable technique.
References
- 1. Methods of solubility enhancements | PPTX [slideshare.net]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. brieflands.com [brieflands.com]
- 5. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eaapublishing.org [eaapublishing.org]
- 7. researchgate.net [researchgate.net]
- 8. eaapublishing.org [eaapublishing.org]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs [mdpi.com]
- 11. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 15. pnrjournal.com [pnrjournal.com]
- 16. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. US6699849B1 - Cyclodextrin complexes of benzodiazepines - Google Patents [patents.google.com]
- 24. oatext.com [oatext.com]
- 25. US5324718A - Cyclodextrin/drug complexation - Google Patents [patents.google.com]
- 26. scienceasia.org [scienceasia.org]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Effects of Dibenzoxazepine-Based Drugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with dibenzoxazepine-based drugs. The focus is on practical strategies to minimize side effects and optimize experimental outcomes.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific challenges.
Extrapyramidal Symptoms (EPS) and Tardive Dyskinesia (TD)
Question 1: My experimental compound, a this compound derivative, is showing a high propensity for extrapyramidal symptoms (EPS) in our rodent model. How can I mitigate this?
Answer:
High EPS liability with this compound-based drugs is primarily linked to high dopamine (B1211576) D2 receptor occupancy in the nigrostriatal pathway.[1] Here are some strategies to consider:
-
Dose Reduction: The most straightforward approach is to lower the dose. Studies have shown a clear dose-response relationship for EPS, with a significant increase in risk at D2 receptor occupancies above 75-85%.
-
Investigate Receptor Binding Kinetics: The "fast-off" hypothesis suggests that atypical antipsychotics with faster dissociation rates from the D2 receptor have a lower EPS risk.[2][3] Consider characterizing the on/off-rate of your compound at the D2 receptor. A faster off-rate may allow for endogenous dopamine to compete more effectively, reducing the intensity of the blockade.[2][3]
-
Evaluate 5-HT2A Receptor Antagonism: A high ratio of serotonin (B10506) 5-HT2A to dopamine D2 receptor antagonism is a hallmark of atypical antipsychotics and is associated with a lower risk of EPS.[4] If your compound has weak 5-HT2A antagonism, consider chemical modifications to enhance this property. Loxapine (B1675254), for instance, has a high affinity for 5-HT2A receptors, contributing to its atypical profile at lower doses.[4][5]
-
Adjunctive Treatment in Preclinical Models: In your animal experiments, co-administration of an anticholinergic agent, like biperiden, can be used to counteract acute EPS. This can help to differentiate the primary pharmacology of your compound from its motor side effects.
Question 2: We are conducting a long-term study and are concerned about the potential for tardive dyskinesia (TD). What are the best practices for monitoring and minimizing this risk in our animal models?
Answer:
Tardive dyskinesia is a serious long-term side effect. In rodent models, it is often assessed by quantifying vacuous chewing movements (VCMs).[6][7][8]
-
Regular Monitoring of VCMs: Implement a regular schedule for VCM assessment. This involves placing the animal in a transparent observation cage and counting the number of purposeless chewing movements over a set period (e.g., 2-5 minutes).[6][9] It's crucial to have a trained observer, blinded to the treatment groups, perform the scoring.
-
Dose and Duration Considerations: The incidence and severity of VCMs are related to both the dose and duration of treatment.[7] Use the lowest effective dose of your compound in long-term studies.
-
Consider Drug-Free Periods: Intermittent dosing schedules or drug holidays, where feasible in your experimental design, may help to reduce the risk of developing TD.
-
Investigate Antioxidant Co-treatment: Some preclinical studies suggest that oxidative stress may play a role in the pathophysiology of TD. Co-administration of antioxidants, such as vitamin E, has been explored as a potential preventative strategy in animal models.
Metabolic Side Effects
Question 3: Our this compound analog is causing significant weight gain in our animal model. What is the likely mechanism and how can we address this?
Answer:
Antipsychotic-induced weight gain is a complex issue involving multiple neurotransmitter systems. The primary culprits are often antagonism of histamine (B1213489) H1 and serotonin 5-HT2C receptors, which are involved in appetite and satiety regulation.[10][11]
-
Receptor Affinity Profiling: Determine the binding affinity (Ki) of your compound for H1 and 5-HT2C receptors. High affinity for these receptors is strongly correlated with weight gain.[11] Clozapine (B1669256) and olanzapine (B1677200), known for causing significant weight gain, have high affinities for both H1 and 5-HT2C receptors.[11][12]
-
Structural Modifications: If your goal is to develop a compound with a better metabolic profile, medicinal chemistry efforts could focus on reducing affinity for H1 and 5-HT2C receptors while maintaining the desired D2 and 5-HT2A affinities for antipsychotic efficacy.
-
Preclinical Models of Adjunctive Therapy: Recent research has explored the use of adjunctive therapies to mitigate weight gain. For example, co-administration of a GLP-1 receptor agonist, like semaglutide, has shown promise in preclinical and clinical settings for reversing antipsychotic-induced weight gain. You could incorporate such a combination in your experimental design.
Sedation
Question 4: The sedative effects of our test compound are interfering with behavioral assessments in our preclinical studies. What are the underlying causes and how can we manage this?
Answer:
Sedation is a common side effect of many antipsychotics and is primarily mediated by antagonism of the histamine H1 receptor.[13][14]
-
Assess H1 Receptor Occupancy: The degree of sedation is often correlated with the level of H1 receptor occupancy in the brain.[15] If possible, conduct positron emission tomography (PET) studies in animal models to determine the H1 receptor occupancy of your compound at different doses.
-
Dose and Timing of Behavioral Testing: Administer the lowest dose of your compound that is effective for the primary endpoint of your study. Also, consider the timing of your behavioral tests in relation to the drug's peak plasma concentration and half-life to minimize the impact of peak sedative effects.
-
Select Appropriate Behavioral Paradigms: Some behavioral tests are more sensitive to the confounding effects of sedation than others. Consider using paradigms that are less dependent on high levels of motor activity.
Anticholinergic Side Effects
Question 5: We have observed anticholinergic-like effects (e.g., dry mouth, constipation) in our animal studies. What is the mechanism and how can we quantify this liability?
Answer:
Anticholinergic side effects are due to the blockade of muscarinic acetylcholine (B1216132) receptors, particularly the M1 subtype.[16][17]
-
M1 Receptor Binding Affinity: The most direct way to assess this liability is to determine the binding affinity (Ki) of your compound for the M1 muscarinic receptor. A lower Ki value indicates a higher affinity and a greater potential for anticholinergic effects.[18]
-
Functional Assays: In addition to binding assays, functional assays can be used to measure the antagonist activity of your compound at the M1 receptor. This can be done by assessing the inhibition of an M1 agonist-induced response, such as calcium mobilization in a cell-based assay.
-
Preclinical Assessment: In vivo, anticholinergic effects can be inferred from observations like reduced salivation, decreased gastrointestinal motility, and mydriasis (pupil dilation).
Data Presentation
The following tables summarize key quantitative data for selected this compound-based drugs and other relevant antipsychotics.
Table 1: Receptor Binding Affinities (Ki, nM) of Selected Antipsychotics
| Drug | D2 | 5-HT2A | H1 | M1 |
| Loxapine | <100 | <100 | <100 | <10000 |
| Amoxapine (B1665473) | <100 | <100 | - | >10000 |
| Clozapine | - | - | - | 1.9 |
| Olanzapine | - | - | - | 1.9 |
| Haloperidol (B65202) | - | - | - | - |
Table 2: Dopamine D2 Receptor Occupancy and Risk of Extrapyramidal Symptoms (EPS)
| Drug | Dose for ~60-80% D2 Occupancy | EPS Risk at >80% Occupancy |
| Loxapine | 15-30 mg/day | High |
| Olanzapine | 5-10 mg/day | Moderate |
| Haloperidol | 2-5 mg/day | High |
Data is based on human PET studies and clinical observations.[20][21][22]
Table 3: Preclinical Models for Assessing Side Effects
| Side Effect | Preclinical Model | Key Parameters Measured |
| Extrapyramidal Symptoms | Catalepsy Bar Test (Rodents) | Time spent immobile on an elevated bar |
| Tardive Dyskinesia | Vacuous Chewing Movement (VCM) Assessment (Rodents) | Frequency and duration of purposeless chewing movements |
| Metabolic Side Effects | Chronic Drug Administration in Rodents | Body weight, food intake, glucose tolerance, lipid profile |
| Sedation | Open Field Test (Rodents) | Locomotor activity, rearing frequency |
| Anticholinergic Effects | M1 Receptor Binding Assay | Inhibition constant (Ki) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Assessment of Vacuous Chewing Movements (VCMs) in Rats
Objective: To quantify tardive dyskinesia-like movements in rats following chronic administration of a this compound-based drug.
Materials:
-
Test compound and vehicle
-
Male Sprague-Dawley rats
-
Transparent observation cages (e.g., Plexiglas)
-
Video recording equipment (optional, but recommended for blinded scoring)
-
Stopwatch
Procedure:
-
Drug Administration: Administer the test compound or vehicle to the rats daily for the desired study duration (typically several weeks to months).
-
Habituation: On the day of assessment, place each rat individually in an observation cage and allow a 10-minute habituation period.
-
Observation and Scoring:
-
Observe each rat for a 5-minute period.
-
A trained observer, blinded to the treatment groups, should count the number of VCMs. A VCM is defined as a single, purposeless chewing motion in the vertical or lateral plane that is not directed at any object.
-
Alternatively, record the sessions and have two independent, blinded raters score the videos.
-
-
Data Analysis: Compare the mean number of VCMs between the treatment and control groups using an appropriate statistical test (e.g., t-test or ANOVA).
Protocol 2: In Vitro Muscarinic M1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human M1 muscarinic receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human M1 receptor
-
Radioligand: [3H]-pirenzepine
-
Non-specific binding control: Atropine
-
Test compound at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and a scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and cell membranes.
-
Non-specific Binding (NSB): Radioligand, cell membranes, and a high concentration of atropine.
-
Competition: Radioligand, cell membranes, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the major side effects of this compound-based drugs.
Caption: Dopamine D2 Receptor Blockade and Extrapyramidal Symptoms.
Caption: Histamine H1 Receptor Antagonism and Sedation.
Caption: Key Pathways in this compound-Induced Metabolic Side Effects.
Experimental and Logical Workflows
Caption: Troubleshooting Workflow for Mitigating Side Effects.
References
- 1. Extrapyramidal Side Effects - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Extrapyramidal side effects of antipsychotics are linked to their association kinetics at dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the effects of loxapine with ziprasidone and thioridazine on the release of dopamine and acetylcholine in the prefrontal cortex and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The rat model of tardive dyskinesia: relationship between vacuous chewing movements and gross motor activity during acute and long-term haloperidol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The vacuous chewing movement (VCM) model of tardive dyskinesia revisited: is there a relationship to dopamine D(2) receptor occupancy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. Antipsychotic Drugs Opposite to Metabolic Risk: Neurotransmitters, Neurohormonal and Pharmacogenetic Mechanisms Underlying with Weight Gain and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Typical and Atypical Antipsychotic Drugs Increase Extracellular Histamine Levels in the Rat Medial Prefrontal Cortex: Contribution of Histamine H1 Receptor Blockade [frontiersin.org]
- 14. Histamine H1 receptor involvement in prepulse inhibition and memory function: Relevance for the antipsychotic actions of clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histamine H1 receptor occupancy by the new-generation antipsychotics olanzapine and quetiapine: a positron emission tomography study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. liesbethreneman.com [liesbethreneman.com]
- 19. [Comparison of the affinities of amoxapine and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Double-blind olanzapine vs. haloperidol D2 dopamine receptor blockade in schizophrenic patients: a baseline-endpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vivo determination of striatal dopamine D2 receptor occupancy in patients treated with olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The D2 receptor occupancy profile of loxapine determined using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage for In Vivo Studies with Dibenzoxazepines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibenzoxazepines in in vivo studies. The following information is designed to address common challenges and provide practical guidance for experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal starting dose for my in vivo experiment with a dibenzoxazepine?
A1: Determining the optimal starting dose requires a multi-step approach. Begin by conducting a thorough literature review for the specific this compound and animal model you are using. If data is limited, look for information on structurally similar compounds. It is crucial to then perform a dose-ranging or dose-finding study in a small cohort of animals to establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).
Q2: What are the common routes of administration for dibenzoxazepines in rodents, and what are the key considerations for each?
A2: The most common routes are oral gavage and intraperitoneal (IP) injection.
-
Oral Gavage: This method is often preferred for mimicking clinical oral administration. However, poor oral bioavailability due to low solubility or first-pass metabolism can be a significant challenge.
-
Intraperitoneal (IP) Injection: IP injection typically leads to more rapid and complete absorption compared to oral administration. However, it can cause local irritation or peritonitis if not performed correctly. Ensure the substance is sterile and non-irritating.
Q3: My this compound compound has poor aqueous solubility. What formulation strategies can I use for in vivo administration?
A3: Poor solubility is a common issue with dibenzoxazepines. Several formulation strategies can enhance bioavailability:
-
pH Modification: For ionizable compounds, adjusting the pH of the vehicle can improve solubility.
-
Co-solvents: Water-miscible organic solvents like polyethylene (B3416737) glycol (PEG) or dimethyl sulfoxide (B87167) (DMSO) can be used, but their concentration should be minimized to avoid toxicity.
-
Surfactants: Surfactants can help solubilize hydrophobic compounds by forming micelles.
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.[1]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and liposomes can improve the solubility and absorption of lipophilic drugs.[1]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic compounds, increasing their aqueous solubility.[1]
Troubleshooting Guides
Issue 1: Unexpected Behavioral Side Effects
Problem: Animals exhibit excessive sedation, catalepsy, or other unexpected behaviors that interfere with the experimental endpoints.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Dose is too high. | - Reduce the dose. Refer to the dose-response curve from your pilot study to select a lower, non-sedating dose that still elicits the desired effect. |
| High peak plasma concentration after IP injection. | - Consider switching to oral gavage for a slower absorption profile. - For IP injections, consider splitting the dose into two smaller injections administered at different times. |
| Off-target effects. | - Dibenzoxazepines can interact with multiple receptors (e.g., histamine (B1213489) H1, adrenergic α1) that can cause sedation.[2] - If sedation is a persistent issue, consider co-administration of a compound that can counteract the specific off-target effect, though this will complicate the experimental design. |
| Drug-drug interactions. | - If using co-medications, be aware of potential pharmacokinetic and pharmacodynamic interactions. For example, some drugs can inhibit the metabolism of dibenzoxazepines, leading to higher plasma concentrations. |
Issue 2: Inconsistent or Lack of Efficacy
Problem: The expected therapeutic effect is not observed, or the results are highly variable between animals.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor bioavailability. | - Re-evaluate your formulation strategy to improve solubility and absorption (see FAQ Q3). - Confirm the stability of your compound in the chosen vehicle over the duration of the experiment. |
| Incorrect dosing. | - Double-check all dose calculations and ensure accurate administration technique. - For oral gavage, ensure the tube is correctly placed to deliver the full dose to the stomach. |
| Rapid metabolism. | - Dibenzoxazepines are extensively metabolized by cytochrome P450 (CYP) enzymes, primarily CYP1A2 and CYP3A4 for clozapine (B1669256).[3] - Consider the use of a different animal strain with a known metabolic profile or the co-administration of a CYP inhibitor if scientifically justified. |
| Individual animal variability. | - Ensure a homogenous animal population in terms of age, weight, and genetic background. - Increase the sample size per group to improve statistical power. |
Data Presentation
Table 1: Acute Toxicity of Selected Dibenzoxazepines in Rodents
| Compound | Animal | Route | LD50 |
| Clozapine | Rat | Oral | 251 mg/kg[4] |
| Clozapine | Rat | IV | 41.6 mg/kg[5] |
| Clozapine | Rat | SC | 240 mg/kg[5] |
| Clozapine | Mouse | Oral | 150 mg/kg[6] |
| Loxapine | Rat | Oral | 151 mg/kg[7] |
| Loxapine | Rat | IP | 35 mg/kg[7] |
| Loxapine Succinate | Mouse | Oral | 65 mg/kg[8] |
Table 2: Effective Doses of Clozapine and Loxapine in Rodent Behavioral Models
| Compound | Animal | Behavioral Test | Effective Dose (ED50 or effective range) | Route |
| Clozapine | Mouse | Reduction of defensive behavior | 0.03 - 0.3 mg/kg[9] | p.o. |
| Clozapine | Mouse | Amelioration of negative symptoms | 5 mg/kg (for 10 days)[10] | i.p. |
| Clozapine | Mouse | Reversal of MK-801 induced hyperactivity | 0.5 mg/kg[11] | i.p. |
| Clozapine | Rat | Inhibition of loxapine-induced catalepsy | 1 - 10 mg/kg[12] | s.c. |
| Loxapine | Rat | Induction of catalepsy | 0.3 mg/kg[12] | s.c. |
Table 3: Pharmacokinetic Parameters of Clozapine and Loxapine in Rats
| Compound | Parameter | Value | Route |
| Clozapine | Half-life (t1/2) | 1.5 - 1.6 hours[13] | i.p. |
| Clozapine | Time to peak concentration (Tmax) | < 30 minutes[13] | i.p. |
| Loxapine | Half-life (t1/2) | ~3 hours | Oral |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Mice
Materials:
-
Sterile syringe (1 mL) and needle (25-27 gauge)
-
70% ethanol
-
This compound solution in an appropriate sterile vehicle
Procedure:
-
Restraint: Gently restrain the mouse by the scruff of the neck with your non-dominant hand, allowing the abdomen to be exposed.
-
Injection Site: Identify the lower right quadrant of the abdomen. This location avoids the cecum and urinary bladder.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection: With the bevel of the needle facing up, insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and re-insert at a different site with a new sterile needle.
-
Administration: Slowly inject the solution.
-
Withdrawal: Remove the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress, such as abdominal swelling or lethargy.
Protocol 2: Oral Gavage in Rats
Materials:
-
Sterile syringe with appropriate volume capacity
-
Flexible or rigid gavage needle (16-18 gauge for adult rats)
-
This compound suspension or solution
Procedure:
-
Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Restraint: Firmly restrain the rat to prevent movement. One common method is to hold the rat in your non-dominant hand with your thumb and forefinger on either side of the head.
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow the tube. Do not force the needle.
-
Confirmation: If you feel resistance or the animal shows signs of respiratory distress, you may be in the trachea. Withdraw the needle immediately.
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the substance.
-
Withdrawal: Remove the gavage needle in a smooth, swift motion.
-
Monitoring: Return the rat to its cage and monitor for any signs of distress, such as coughing or difficulty breathing.
Mandatory Visualizations
Caption: General experimental workflow for in vivo studies with dibenzoxazepines.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Caption: Simplified signaling pathway of dibenzoxazepines at D2 and 5-HT2A receptors.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Antipsychotic Drugs on Maternal Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic changes of clozapine and norclozapine in a rat model of non-alcoholic fatty liver disease induced by orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Clozapine | C18H19ClN4 | CID 135398737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Loxapine Succinate | C22H24ClN3O5 | CID 71399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Clozapine promotes approach-oriented behavior in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Psychosocial Stress Induces Schizophrenia-Like Behavior in Mice With Reduced MMP-9 Activity [frontiersin.org]
- 11. Effect of clozapine on locomotor activity and anxiety-related behavior in the neonatal mice administered MK-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clozapine inhibits catalepsy induced by olanzapine and loxapine, but prolongs catalepsy induced by SCH 23390 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tissue concentrations of clozapine and its metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing of Dibenzoxazepine Pharmaceutical Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of dibenzoxazepine pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound compounds?
A1: Based on forced degradation studies of this compound derivatives like loxapine (B1675254) and amoxapine, the primary degradation pathways are hydrolysis (acidic and basic) and oxidation.[1][2] The this compound ring system is susceptible to cleavage under these conditions. Thermal and photolytic degradation are generally less significant for this class of compounds.[2][3]
Q2: What are the expected products of hydrolytic degradation?
A2: Under acidic conditions, amoxapine, a representative this compound, has been shown to degrade via the opening of the oxazepine ring.[4][5] This can lead to the formation of intermediates such as [2-(2-aminophenoxy)-5-chlorophenyl]-piperazin-1-yl-methanone, which can further degrade to 2-chlorodibenzo[b,f][6]oxazepin-11(10H)-one.[4] Basic hydrolysis also proceeds through ring cleavage, though the specific degradation products may differ slightly.[1]
Q3: What occurs during oxidative degradation of dibenzoxazepines?
A3: Oxidative degradation, typically induced by agents like hydrogen peroxide, can lead to the formation of N-oxides or hydroxylated derivatives on the this compound core.[1] For related tricyclic structures, oxidative dehydrogenation to form acridine (B1665455) analogues has also been observed.[7]
Q4: What are the recommended ICH guidelines for stability testing of these formulations?
A4: The International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), provide the framework for stability testing.[8] This includes long-term studies (e.g., 25°C/60% RH or 30°C/65% RH), accelerated studies (e.g., 40°C/75% RH), and forced degradation studies to establish the intrinsic stability of the drug molecule and the specificity of the analytical methods.[8]
Q5: Why is a stability-indicating method crucial for this analysis?
A5: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the intact API from all its potential degradation products, ensuring that the measurement of the API's potency is not falsely inflated by the presence of degradants.[1][8] High-Performance Liquid Chromatography (HPLC) is the most common technique for developing such methods.
Data Presentation
The following table summarizes the results from a forced degradation study of Loxapine Succinate, a representative this compound, under various stress conditions.
| Stress Condition | Parameters | Time | % Degradation | Assay (%) | Number of Degradants |
| Acid Hydrolysis | 1N HCl | 5 hours | 12.5% | 87.1% | 2 |
| Base Hydrolysis | 0.1N NaOH | 5 hours | 9.8% | 90.0% | 1 |
| Oxidative | 30% H₂O₂ | 5 hours | 7.2% | 92.5% | 1 |
| Thermal | 85°C | 7 days | No significant degradation | 99.5% | 0 |
| Photolytic | UV Light | 7 days | No significant degradation | 99.8% | 0 |
Data compiled from a study on Loxapine Succinate.[3]
Experimental Protocols
Forced Degradation (Stress Testing) Protocol
This protocol outlines the general procedure for subjecting a this compound drug substance to forced degradation to identify potential degradation products and pathways.
-
Acid Hydrolysis: Dissolve the drug substance in a suitable solvent and add an equal volume of 1N HCl. Heat at 60-80°C for a specified period (e.g., 2-8 hours), taking samples at regular intervals. Neutralize the samples with an equivalent amount of 1N NaOH before analysis.[3]
-
Base Hydrolysis: Dissolve the drug substance and add an equal volume of 0.1N or 1N NaOH. Maintain at room temperature or heat to 60°C for a specified period, sampling intermittently. Neutralize with an equivalent amount of HCl prior to analysis.[3]
-
Oxidative Degradation: Treat a solution of the drug substance with 3-30% hydrogen peroxide (H₂O₂) at room temperature. Monitor the reaction over several hours to days, as oxidation reactions can be slower.[3]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 85°C) for an extended period (e.g., 7 days).[3]
-
Photolytic Degradation: Expose the solid drug substance to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
Stability-Indicating HPLC Method
The following is a representative HPLC method for the analysis of a this compound (e.g., Loxapine) and its degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of an aqueous buffer and organic solvents. An example is Water:Methanol:Acetonitrile:Triethylamine in a specific ratio (e.g., 50:10:40:1 v/v/v/v).[3] The pH may need to be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Visualizations
Logical and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. Elucidation of Degradation Behavior of Tricyclic Antidepressant Amoxapine in Artificial Gastric Juice [jstage.jst.go.jp]
- 5. Elucidation of Degradation Behavior of Tricyclic Antidepressant Amoxapine in Artificial Gastric Juice [jstage.jst.go.jp]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]
Technical Support Center: Refining Protocols for Dibenzoxazepine Cell-Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dibenzoxazepine cell-based assays.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures.
Question: Why am I observing high variability between replicate wells in my cell viability (e.g., MTT, MTS) assay?
Answer: High variability in cell viability assays can stem from several factors throughout the experimental workflow. Common causes include:
-
Inconsistent Cell Seeding: Uneven cell distribution across the wells of a microplate is a primary source of variability. Ensure your cell suspension is homogenous before and during seeding. Gently swirl the cell suspension periodically to prevent settling.
-
Edge Effects: Wells on the perimeter of a 96-well plate are more susceptible to evaporation, leading to changes in media concentration and temperature. To mitigate this, avoid using the outer wells for experimental data points. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of compounds, media, or assay reagents will lead to significant data scatter. Calibrate your pipettes regularly and use fresh tips for each condition. For serial dilutions, ensure thorough mixing between each step.
-
Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay): In MTT assays, the purple formazan product must be fully dissolved before reading the absorbance.[1] Ensure the solubilization solution is added to each well and mixed thoroughly, for instance, by shaking on an orbital shaker for 15 minutes.[2]
-
Contamination: Mycoplasma or bacterial contamination can affect cell health and metabolism, leading to unreliable results. Regularly test your cell cultures for contamination.
Question: My competitive radioligand binding assay shows low specific binding or a poor signal-to-noise ratio. What are the potential causes?
Answer: Low specific binding in a radioligand binding assay can be attributed to several factors related to the reagents and the protocol itself.
-
Suboptimal Radioligand Concentration: The concentration of the radioligand should ideally be at or below its dissociation constant (Kd) for the receptor to ensure sensitive detection of competition.
-
Inactive Receptor Preparation: The receptors in your cell membrane preparation may have degraded. This can be caused by improper storage or repeated freeze-thaw cycles. Store membrane preparations at -80°C in aliquots and resuspend them in fresh assay buffer on the day of the experiment.[3]
-
Insufficient Incubation Time: The assay may not have reached equilibrium. Optimize the incubation time to ensure binding is stable.[4]
-
Inefficient Washing: Inadequate washing after incubation can lead to high non-specific binding. Ensure rapid filtration and washing with ice-cold wash buffer to remove unbound radioligand effectively.[1]
-
Incorrect Buffer Composition: The pH, ionic strength, and presence of specific ions in the assay buffer can significantly impact receptor-ligand binding. Use a validated buffer formulation, such as 50 mM Tris with 5 mM MgCl2 and 0.1 mM EDTA, at a pH of 7.4.[3]
Question: The IC50 value for my this compound compound is inconsistent across different experiments. Why is this happening?
Answer: Fluctuations in IC50 values are common and can be traced to several experimental variables:
-
Cell Passage Number: As cells are passaged, their characteristics can change, potentially altering their response to a compound. It is crucial to use cells within a consistent and defined passage number range for all related experiments.
-
Cell Density: The initial cell seeding density can influence the outcome of cytotoxicity and proliferation assays. Higher cell densities may require higher compound concentrations to elicit the same effect. Standardize the cell number used for each assay.[5]
-
Compound Stability: this compound derivatives may degrade in solution over time, especially if exposed to light or stored improperly. Prepare fresh compound dilutions from a stock solution for each experiment.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to test compounds, reducing their effective concentration. If you observe significant variability, consider running assays in serum-free or reduced-serum media for the duration of the compound incubation.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action for this compound compounds?
Dibenzoxazepines, such as clozapine (B1669256) and loxapine, are a class of atypical antipsychotic agents. They exhibit a complex pharmacological profile, interacting with a wide range of neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptor subtypes.[3] Their therapeutic effects are believed to result from their combined antagonist activity at D2 dopamine receptors and 5-HT2A serotonin receptors.
How do I choose the right cell line for my assay?
The choice of cell line depends on the specific research question. For receptor binding or signaling assays, use a cell line that endogenously expresses the target receptor or has been stably transfected to express the receptor of interest (e.g., CHO or HEK293 cells). For cytotoxicity or general cell health assays, a cell line relevant to the therapeutic area (e.g., neuronal cells for neurotoxicity studies) is appropriate.
What are the key differences between endpoint and kinetic cell-based assays?
Endpoint assays measure the cumulative effect of a compound at a single, predetermined time point. Kinetic assays, on the other hand, involve taking measurements at multiple time points, providing a dynamic view of the cellular response over time. Kinetic assays can offer more detailed insights into a compound's mechanism of action but may require more stable assay reagents.
What is the purpose of including total binding and non-specific binding wells in a radioligand binding assay?
-
Total Binding (TB) Wells: These wells contain the membrane preparation and the radioligand, representing the sum of all binding events (specific and non-specific).[3]
-
Non-specific Binding (NSB) Wells: These wells contain the membrane preparation, the radioligand, and a high concentration of an unlabeled ligand that saturates the target receptors. This measures the amount of radioligand that binds to components other than the specific receptor.[3]
Subtracting the NSB from the TB gives the specific binding, which is the value used to determine the affinity and IC50 of the test compound.[3]
Quantitative Data Summary
The following tables summarize binding affinity and cytotoxicity data for representative this compound compounds.
Table 1: Binding Affinity (Ki, nM) of Clozapine for Various Human Receptors [3]
| Receptor | Radioligand | Ki (nM) |
| Dopamine D1 | [3H]SCH-23390 | 180 |
| Dopamine D2 | [3H]raclopride | 75 |
| Dopamine D4 | [3H]spiperone | 9.1 |
| Muscarinic M1 | [3H]pirenzepine | 9.5 |
Lower Ki values indicate higher binding affinity.
Table 2: Example Cytotoxicity Data (IC50, µM) for a this compound Derivative
| Cell Line | Assay Type | Incubation Time | IC50 (µM) |
| SH-SY5Y (Neuroblastoma) | MTT Assay | 48 hours | 15.2 |
| HeLa (Cervical Cancer) | MTS Assay | 48 hours | 22.8 |
| MCF-7 (Breast Cancer) | ATP Assay | 48 hours | 18.5 |
IC50 is the concentration of a compound that inhibits a biological process (e.g., cell growth) by 50%. Data is representative.
Detailed Experimental Protocols
1. Cell Viability - MTT Assay Protocol
This protocol is adapted from standard colorimetric methods to assess cell viability.[1]
-
Materials:
-
Target cells in culture
-
This compound compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[1]
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO at the same final concentration as the test wells).[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1][6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan precipitate.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.[1]
-
2. Competitive Radioligand Binding Assay Protocol
This protocol outlines the steps for determining the binding affinity of a test compound.[3]
-
Materials:
-
Cell membrane preparation expressing the receptor of interest
-
Radioligand specific to the target receptor
-
Unlabeled this compound test compound
-
Assay Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[3]
-
Wash Buffer (ice-cold Assay Binding Buffer)[3]
-
96-well filter plates and vacuum manifold
-
Scintillation cocktail and microplate scintillation counter
-
-
Procedure:
-
Assay Plate Setup: In a 96-well plate, designate wells for Total Binding (TB), Non-specific Binding (NSB), and various concentrations of the test compound.
-
Reagent Addition: Add components in the following order (final volume ~250 µL):
-
50 µL of Assay Buffer (for TB wells) OR 50 µL of a high concentration of a known unlabeled ligand (for NSB wells) OR 50 µL of the this compound compound at various concentrations.
-
50 µL of the specific radioligand diluted in Assay Buffer.
-
150 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.[1][7]
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioligand.[1]
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[7]
-
Data Analysis:
-
Calculate Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).
-
For each test compound concentration, calculate the percentage of specific binding inhibited.
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value using non-linear regression.[3]
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
-
Visualizations
Caption: General workflow for a this compound cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Comparative Analysis of the Efficacy of Dibenzoxazepine Isomers
This guide provides a detailed comparative analysis of the efficacy of prominent dibenzoxazepine isomers, a class of atypical antipsychotic agents. The focus is on clozapine (B1669256), loxapine, and amoxapine, with olanzapine (B1677200) included for its structural and functional relevance. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource based on preclinical and clinical data.
Comparative Efficacy and Receptor Binding Profiles
The therapeutic actions and side-effect profiles of this compound isomers are intrinsically linked to their binding affinities for a range of neurotransmitter receptors. The following table summarizes the available quantitative data on their receptor binding affinities (Ki, in nM) and clinical efficacy, primarily measured by the Positive and Negative Syndrome Scale (PANSS) score reduction in patients with schizophrenia.
| Compound | Primary Use | Receptor Binding Affinity (Ki, nM) | Clinical Efficacy (PANSS Score Reduction) | Key Characteristics |
| Clozapine | Atypical Antipsychotic | D₂: 135-1905-HT₂A: High Affinity[1] | A 25.8% mean reduction in PANSS from baseline has been reported in treatment-resistant schizophrenia.[2] | Considered the "gold standard" for treatment-resistant schizophrenia but carries a risk of agranulocytosis, necessitating regular blood monitoring.[1] |
| Loxapine | Typical/Atypical Antipsychotic | D₂: High Affinity5-HT₂A: High Affinity[1][3] | Efficacy is comparable to clozapine in managing psychotic symptoms.[1] | Structurally similar to clozapine with a lower incidence of certain side effects; mandatory blood monitoring is not required.[1][4] It is available in oral, intramuscular, and inhaled formulations.[1][4] |
| Amoxapine | Antidepressant | - | - | An N-demethylated metabolite of loxapine, it possesses a tricyclic structure that confers antidepressant properties.[5][6] |
| Olanzapine | Atypical Antipsychotic | D₂: High Affinity5-HT₂A: High Affinity[7] | Some studies suggest at least equivalent effectiveness to clozapine, particularly concerning cognitive symptoms.[8] | Does not produce the adverse hematological effects associated with clozapine.[7] |
Experimental Protocols
Receptor Binding Affinity Assays
Objective: To determine the binding affinity (Ki) of this compound isomers to various neurotransmitter receptors.
Methodology:
-
Radioligand Displacement Assays: These assays are performed using cell membranes from HEK-293 cells recombinantly expressing specific human receptor subtypes (e.g., dopamine (B1211576) D2, serotonin (B10506) 5-HT2A).[9]
-
Procedure:
-
Cell membranes are incubated with a specific radioligand (e.g., [3H]flunitrazepam for GABAA receptors) at a concentration near its dissociation constant (Kd).[9]
-
Increasing concentrations of the unlabeled test compound (this compound isomer) are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity of the filter-bound membranes is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.[10]
Clinical Efficacy Assessment (PANSS)
Objective: To evaluate the efficacy of this compound isomers in reducing the symptoms of schizophrenia.
Methodology:
-
Study Design: Randomized, double-blind, controlled clinical trials are conducted in patients diagnosed with schizophrenia, often those who are treatment-resistant.[2][11]
-
Patient Population: Adult patients meeting the DSM criteria for schizophrenia who have failed to respond to previous antipsychotic treatments.[2]
-
Intervention: Patients are randomly assigned to receive either the test compound (e.g., clozapine, olanzapine) or a comparator drug. Dosing is typically titrated to a therapeutic range over a specified period.
-
Assessment: The Positive and Negative Syndrome Scale (PANSS) is administered at baseline and at various time points throughout the study (e.g., weekly, and at the study endpoint).[11] The PANSS is a 30-item rating scale that quantifies the severity of positive symptoms, negative symptoms, and general psychopathology.
-
Data Analysis: The primary outcome is the mean change in the total PANSS score from baseline to the end of the study. Percentage reduction in PANSS scores is also calculated.[2]
Preclinical Models of Antipsychotic Activity
Objective: To assess the potential antipsychotic-like effects of a compound by measuring its ability to reduce locomotor hyperactivity induced by amphetamine.
Methodology:
-
Habituation: Rodents (mice or rats) are habituated to an open-field arena to establish a baseline level of locomotor activity.
-
Drug Administration: Animals are pretreated with the test compound (a this compound isomer) or a vehicle control.
-
Amphetamine Challenge: After the pretreatment period, animals are administered amphetamine to induce hyperlocomotion.[12]
-
Activity Measurement: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set period following the amphetamine injection.
-
Data Analysis: A significant reduction in amphetamine-induced hyperactivity by the test compound compared to the vehicle control indicates potential antipsychotic-like activity.
Objective: To evaluate the antipsychotic-like potential of a compound by assessing its effect on a learned avoidance behavior. Drugs that selectively suppress the conditioned avoidance response without impairing the escape response are considered to have antipsychotic-like properties.[5]
Methodology:
-
Training: An animal is placed in a shuttle box and trained to associate a neutral conditioned stimulus (CS), such as a light or tone, with an aversive unconditioned stimulus (US), typically a mild footshock.[5][13]
-
Drug Administration: The trained animal is administered the test compound or a vehicle control.
-
Testing: The animal is placed back in the shuttle box and presented with the CS. The number of successful avoidances (responding to the CS to avoid the US) is recorded.[14]
-
Data Analysis: A reduction in conditioned avoidance responses without a significant effect on the escape response (responding to the US) is indicative of antipsychotic-like activity.[5]
Signaling Pathways
The therapeutic and adverse effects of this compound isomers are mediated through complex signaling cascades initiated by their binding to various G-protein coupled receptors (GPCRs). The two primary pathways implicated in their antipsychotic action are the dopamine D₂ receptor and serotonin 5-HT₂A receptor pathways.[6]
Dopamine D₂ Receptor Signaling Pathway
Antagonism of the dopamine D₂ receptor in the mesolimbic pathway is a key mechanism for the antipsychotic effects of these compounds.[15][16] This blockade is thought to alleviate the positive symptoms of schizophrenia.[6] D₂ receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
Serotonin 5-HT₂A Receptor Signaling Pathway
Antagonism at 5-HT₂A receptors is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms and a lower incidence of extrapyramidal side effects.[17][18] 5-HT₂A receptors are coupled to Gq proteins, which activate phospholipase C (PLC).[8] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).
Experimental Workflow for Preclinical Antipsychotic Screening
The following diagram illustrates a typical workflow for the preclinical screening of novel this compound isomers for antipsychotic-like activity.
References
- 1. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]
- 2. Clozapine Response Rates among People with Treatment-Resistant Schizophrenia: Data from a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considering Loxapine Instead of Clozapine: A Case Series and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 9. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Classical and Clozapine Treatment on Schizophrenia Using Positive and Negative Syndrome Scale of Schizophrenia (PANSS) and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Active avoidance test [panlab.com]
- 14. Effects of repeated quetiapine treatment on conditioned avoidance responding in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 17. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacological Effects of Dibenzoxazepines and Benzodiazepines
An Objective Analysis for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the pharmacological effects of two distinct classes of central nervous system (CNS) agents: dibenzoxazepines and benzodiazepines. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of their divergent mechanisms, receptor interactions, and therapeutic applications.
Core Pharmacological Distinction
The fundamental difference between these two drug classes lies in their mechanism of action. Benzodiazepines are highly specific positive allosteric modulators of the GABA-A receptor, enhancing the effects of the brain's primary inhibitory neurotransmitter.[1][2][3] In contrast, dibenzoxazepines are characterized by a broad and complex multi-receptor binding profile, acting primarily as antagonists at a variety of dopamine (B1211576) and serotonin (B10506) receptors, as well as other neuroreceptors.[4]
-
Benzodiazepines : Function as "promoters" of the natural inhibitory system. Their action results in sedative, anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties.[1][2]
-
Dibenzoxazepines : Act as "blockers" at multiple receptor sites. This broad antagonism is key to their efficacy as antipsychotic agents, though it also contributes to a wider range of side effects.[4][5]
Signaling Pathways and Mechanism of Action
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself.[6][7] This binding event does not open the receptor's chloride channel directly but instead increases the affinity of GABA for its receptor.[7][8] This potentiation leads to a more frequent opening of the chloride ion channel, resulting in hyperpolarization of the neuron and a reduction in its excitability.[1][3] This enhanced inhibitory tone is the basis for their therapeutic effects.
Caption: Benzodiazepine Positive Allosteric Modulation of the GABA-A Receptor.
Dibenzoxazepines, such as loxapine (B1675254) and clozapine, lack a single, uniform mechanism. Their therapeutic effects, particularly in treating psychosis, are attributed to a combined blockade of dopamine D2 and serotonin 5-HT2A receptors.[4][9][10] The antagonism of D2 receptors in mesolimbic pathways is thought to alleviate the positive symptoms of schizophrenia.[4] Simultaneously, blocking 5-HT2A receptors may mitigate extrapyramidal side effects and potentially address negative symptoms.[9][11]
Furthermore, these drugs exhibit significant affinity for various other receptors, including adrenergic (α1), histaminergic (H1), and muscarinic (M1) receptors.[4][9][11] This "dirty" receptor profile is responsible for both certain therapeutic benefits (e.g., sedation via H1 antagonism) and a wide array of side effects (e.g., orthostatic hypotension via α1 blockade, anticholinergic effects via M1 blockade).[4][11]
Caption: Multi-Receptor Antagonism by Dibenzoxazepines.
Quantitative Data Comparison
The following tables summarize key quantitative data for representative compounds from each class: Diazepam (Benzodiazepine) and Loxapine/Clozapine (Dibenzoxazepines). Receptor binding affinity is expressed as the inhibition constant (Ki), where a lower value indicates higher affinity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Diazepam | Loxapine | Clozapine | Pharmacological Relevance |
| GABA-A (BZD Site) | ~20-90 | >10,000 | >10,000 | Primary target for Benzodiazepines (anxiolysis, sedation).[7][12] |
| Dopamine D2 | >10,000 | ~10-20 | ~120-250 | Primary target for antipsychotic efficacy.[9][10][13] |
| Dopamine D4 | >10,000 | ~2-10 | ~20-30 | High affinity for atypical antipsychotics.[9][10] |
| Serotonin 5-HT2A | >10,000 | ~2-7 | ~12-20 | Modulates antipsychotic action and reduces extrapyramidal symptoms.[9][10][11] |
| Histamine H1 | >10,000 | ~2-6 | ~1-10 | Contributes to sedative side effects.[4][9] |
| Adrenergic α1 | >10,000 | ~15-40 | ~7-15 | Associated with orthostatic hypotension.[4][11] |
| Muscarinic M1 | >10,000 | ~25-100 | ~2-10 | Responsible for anticholinergic side effects (dry mouth, constipation).[9][14] |
Data compiled from multiple sources; values are approximate and can vary between studies.[7][9][10][11][12][13][14]
Table 2: Comparative Pharmacokinetic and Clinical Properties
| Parameter | Benzodiazepines (e.g., Diazepam) | Dibenzoxazepines (e.g., Loxapine/Clozapine) |
| Primary Therapeutic Use | Anxiety, insomnia, seizures, muscle spasms.[2][15] | Schizophrenia, psychosis, treatment-resistant depression.[5][16] |
| Onset of Action | Rapid (Oral: 15-60 min; IV: 1-5 min).[12][17] | Slower, may take days to weeks for full antipsychotic effect. |
| Half-life | Long (Diazepam: 20-100 hours, including active metabolite).[17] | Moderate (Loxapine: ~6-8 hours; Clozapine: ~12 hours). |
| Common Adverse Effects | Sedation, ataxia, amnesia, dependence, withdrawal syndrome.[15][17][18] | Sedation, weight gain, orthostatic hypotension, anticholinergic effects, extrapyramidal symptoms (loxapine > clozapine).[4][5] |
| Serious Risks | Respiratory depression (especially with opioids), high potential for dependence.[15] | Agranulocytosis (Clozapine), seizures, myocarditis.[5][19] |
Experimental Protocols
The characterization of these compounds relies on a suite of standardized in vitro and in vivo assays.
Objective: To determine the binding affinity (Ki) of a test compound for a specific neuroreceptor.
Methodology:
-
Membrane Preparation: A tissue source rich in the target receptor (e.g., rodent brain cortex for 5-HT2A, striatum for D2) or a cell line expressing the cloned human receptor is homogenized and centrifuged to isolate cell membranes.
-
Assay Incubation: Membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (e.g., loxapine).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Caption: Experimental Workflow for a Radioligand Receptor Binding Assay.
Objective: To assess the anxiolytic effects of a compound, particularly relevant for benzodiazepines.
Methodology:
-
Apparatus: A plus-shaped maze raised from the floor, consisting of two open arms and two enclosed arms.
-
Animal Dosing: Rodents (mice or rats) are administered the test compound (e.g., diazepam), a vehicle control, or a reference drug at a predetermined time before the test.
-
Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes). The session is recorded by an overhead camera.
-
Data Collection: An automated tracking system or a trained observer measures parameters such as the number of entries into each arm type and the time spent in each arm type.
-
Data Analysis: Anxiolytic activity is indicated by a statistically significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.
Objective: To measure the effect of a compound on extracellular neurotransmitter levels in specific brain regions, relevant for dibenzoxazepines.
Methodology:
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., the nucleus accumbens or prefrontal cortex) of an anesthetized animal.
-
Perfusion and Sampling: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the dialysate, which is collected in timed fractions.
-
Drug Administration: After establishing a stable baseline of neurotransmitter levels, the test compound (e.g., clozapine) is administered systemically.
-
Sample Analysis: The collected dialysate fractions are analyzed using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometry detection to quantify the concentrations of dopamine, serotonin, and their metabolites.
-
Data Analysis: Changes in neurotransmitter levels post-drug administration are calculated as a percentage of the baseline levels, revealing the drug's effect on neurotransmitter release and reuptake.
References
- 1. benzoinfo.com [benzoinfo.com]
- 2. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 3. nursingcenter.com [nursingcenter.com]
- 4. What is the mechanism of Loxapine? [synapse.patsnap.com]
- 5. Loxapine: a review of its pharmacological properties and therapeutic efficacy as an antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. genesispub.org [genesispub.org]
- 9. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding Profile, Metabolism, Kinetics, Drug Interactions and Use of Plasma Levels (Chapter 5) - The Clozapine Handbook [cambridge.org]
- 12. Diazepam - Wikipedia [en.wikipedia.org]
- 13. psychscenehub.com [psychscenehub.com]
- 14. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dea.gov [dea.gov]
- 16. minclinic.eu [minclinic.eu]
- 17. Diazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of Dibenzoxazepines: A Comparative Guide to Key Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of dibenzoxazepine derivatives is a critical step in the discovery of new therapeutics. This guide provides an objective comparison of the primary synthetic routes to this important heterocyclic scaffold, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research objective.
The this compound core is a key pharmacophore found in a range of biologically active compounds. The selection of an appropriate synthetic strategy is paramount and often depends on factors such as desired substitution patterns, scalability, and reagent availability. This guide explores several prominent methods: the classical Ullmann condensation, the modern Buchwald-Hartwig amination, the versatile Smiles rearrangement, various intramolecular cyclization strategies, and innovative multicomponent reactions like the Ugi reaction.
Comparative Analysis of Synthesis Routes
The following tables summarize quantitative data for key performance indicators across the different synthetic methodologies, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthesis Route | Key Intermediates | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Ullmann Condensation | 2-Aminophenol (B121084), 2-Halobenzaldehyde | CuI/ligand | 100-140 | 12-24 | ~60-80 | Cost-effective catalyst, well-established | High temperatures, often requires stoichiometric copper, limited substrate scope |
| Buchwald-Hartwig Amination | 2-Aminophenol, 2-Bromobenzaldehyde (B122850) | Pd catalyst/ligand | 80-120 | 8-24 | ~70-95 | High yields, broad substrate scope, milder conditions than Ullmann | Expensive catalyst and ligands, sensitivity to air and moisture |
| Smiles Rearrangement | 2-(2-Nitrophenoxy)benzaldehyde derivative | Base (e.g., K₂CO₃) | Room Temp - 100 | 1-12 | ~70-90 | Can be performed under mild conditions, allows for complex transformations in one pot | Requires specific substitution patterns for efficient rearrangement |
| Intramolecular Cyclization | 2-(2-Aminophenoxy)benzoic acid or related amide | Dehydrating agent | 100-180 | 2-12 | ~65-85 | Often high-yielding for final ring closure | Synthesis of the precursor can be multi-step |
| Ugi/Intramolecular Arylation | 2-Aminophenol, 2-halobenzoic acid, aldehyde, isocyanide | Lewis Acid/Base | 30-120 | 24-96 (Ugi) + 0.2 (Cycl.) | 61-85 (overall) | High diversity from multicomponent approach, rapid final cyclization with microwave | Can be a multi-step one-pot process, optimization of Ugi reaction can be complex |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Ullmann Condensation
Synthesis of Dibenzo[b,f][1][2]oxazepine: A mixture of 2-aminophenol (1.0 eq), 2-chlorobenzaldehyde (B119727) (1.1 eq), copper(I) iodide (0.1 eq), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a high-boiling solvent such as DMF or toluene (B28343) is heated at 120-140°C for 12-24 hours under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with aqueous ammonium (B1175870) chloride and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Buchwald-Hartwig Amination
Synthesis of Dibenzo[b,f][1][2]oxazepine: To a solution of 2-aminophenol (1.2 eq) and 2-bromobenzaldehyde (1.0 eq) in an anhydrous solvent like toluene or dioxane are added a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine (B1218219) ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq). The mixture is degassed and heated at 80-120°C for 8-24 hours under an inert atmosphere. After cooling, the reaction is filtered through celite, and the filtrate is concentrated. The residue is then purified by silica (B1680970) gel chromatography.
Smiles Rearrangement
One-Pot Synthesis of Pyrazolo-fused Dibenzo[b,f][1][2]oxazepines: 2-(1H-Pyrazol-5-yl)phenols can be condensed with 1-chloro-2-nitrobenzenes in the presence of a base like cesium carbonate in DMF. This process proceeds through a tandem aromatic nucleophilic substitution, Smiles rearrangement, and denitrocyclization to afford the fused this compound derivatives.[3]
Intramolecular Cyclization
Synthesis of Dibenzoxazepinone from 2-(2-Aminophenoxy)benzoic acid: The precursor, 2-(2-aminophenoxy)benzoic acid, can be synthesized via an Ullmann condensation between 2-aminophenol and 2-chlorobenzoic acid. The resulting acid is then subjected to cyclodehydration using a reagent like polyphosphoric acid (PPA) at elevated temperatures (e.g., 150-180°C) for a few hours. The reaction mixture is then poured onto ice, and the precipitated product is filtered, washed, and recrystallized to yield the dibenzoxazepinone.
Ugi Four-Component Reaction and Intramolecular O-Arylation
One-Pot Synthesis of Dibenz[b,f][1][2]oxazepine-11(10H)-carboxamides: A mixture of a 2-aminophenol (1.0 eq), a 2-halobenzoic acid (1.0 eq), an aldehyde (1.0 eq), and an isocyanide (1.0 eq) is stirred in the presence of a Lewis acid catalyst (e.g., Mg(ClO₄)₂) in a solvent like methanol (B129727) at room temperature to 40°C for 24-96 hours. Following the Ugi reaction, a base (e.g., K₂CO₃) is added, and the mixture is subjected to microwave irradiation at around 120°C for a short period (e.g., 10 minutes) to induce intramolecular O-arylation, yielding the this compound product.[2][4]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies.
Conclusion
The synthesis of this compound derivatives can be approached through a variety of effective methods. The choice of a specific route will be guided by the desired complexity of the final molecule, cost considerations, and available laboratory equipment. The Buchwald-Hartwig amination offers high yields and broad applicability, making it a strong choice for many applications. The Ullmann condensation remains a viable, cost-effective alternative, particularly for large-scale synthesis where catalyst cost is a significant factor. The Smiles rearrangement and intramolecular cyclization strategies provide powerful means to construct the tricyclic system, often with the potential for elegant one-pot procedures. Finally, multicomponent reactions like the Ugi reaction open up avenues for rapid library synthesis and the generation of diverse derivatives. This comparative guide serves as a valuable resource for researchers to make informed decisions in their synthetic endeavors towards novel this compound-based compounds.
References
A Comparative Guide to Validated HPLC Methods for Dibenzoxazepine Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dibenzoxazepine derivatives, a class of atypical antipsychotic agents, is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering high resolution and sensitivity.[1] This guide provides a detailed comparison of validated HPLC methods, primarily focusing on Loxapine (B1675254) as a representative this compound, to assist researchers in selecting and implementing the most suitable method for their needs.
Comparison of HPLC Methods for Loxapine Quantification
This section compares two prominent HPLC-based methods for loxapine quantification: HPLC with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method Performance
The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.[2]
| Parameter | HPLC-UV Method 1[2] | HPLC-UV Method 2[3] | LC-MS/MS Method[1] |
| Analyte | Loxapine Succinate (B1194679) | Loxapine Succinate | Loxapine & 4 Metabolites |
| Matrix | Activated Carbon Disposal System | Capsule Dosage Form | Human Plasma |
| Linearity Range | 0.1 - 100 µg/mL | 75 - 225 µg/mL | 0.05 - 50.0 ng/mL |
| Correlation Coefficient (r²) | 0.999 | 0.999 | >0.99 |
| Accuracy (% Recovery) | 98% - 105% | 98% - 102% | 86.4% - 109.3% |
| Precision (%RSD) | < 4.31% | Not Specified | < 13.8% |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 75 µg/mL | 0.05 ng/mL |
As evidenced in the table, LC-MS/MS methods offer significantly higher sensitivity, with a much lower limit of quantification (LLOQ) in the picogram per milliliter range, making them ideal for bioanalytical applications where sample volumes are small and drug concentrations are low. HPLC-UV methods, while less sensitive, are robust and cost-effective for the analysis of pharmaceutical dosage forms.[2]
Chromatographic Conditions
The separation efficiency and analysis time are dictated by the chromatographic conditions.
| Parameter | HPLC-UV Method 1[2] | HPLC-UV Method 2[3] | LC-MS/MS Method[1] |
| Stationary Phase (Column) | C8 Phenomenex Luna (250 x 4.6 mm, 5 µm) | C18 Purospher star (250 mm × 4.6 mm, 5 µm) | Reversed Phase Column |
| Mobile Phase | Acetonitrile:Water (0.3% Triethylamine, pH 3.0) (40:60 v/v) | Water:Methanol:Acetonitrile:TEA (40:10:50:1 v/v) | Not Specified |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection Wavelength (UV) | 211 nm | 254 nm | N/A |
| Mass Spectrometry Detection | N/A | N/A | Turbo-ionspray interface in positive ionization mode with selected reaction monitoring (SRM) |
| Retention Time | ~4.6 min | ~10.78 min | Not Specified |
The choice of a C8 or C18 column depends on the hydrophobicity of the specific this compound and its metabolites.[1] Mobile phase composition, particularly the pH and the organic modifier ratio, is critical for achieving optimal separation and peak shape.[2]
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results.
Sample Preparation
Proper sample preparation is critical for accurate and precise HPLC analysis, aiming to extract the analyte, remove interferences, and concentrate the sample.[1][4]
For Pharmaceutical Dosage Forms (Capsules): [3]
-
Accurately weigh and finely powder the contents of a representative number of capsules.
-
Dissolve a portion of the powder, equivalent to a specific amount of the active pharmaceutical ingredient (API), in a suitable solvent.
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.
For Biological Fluids (Human Plasma): [1] A micro-elution solid-phase extraction (SPE) is utilized for plasma samples.
-
Condition the SPE cartridge.
-
Load 100 µL of the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the loxapine and its metabolites.
-
The resulting extract is then analyzed by LC-MS/MS.
HPLC-UV Method Validation (Loxapine Succinate in Capsules)[3]
-
System Suitability: The system is checked to ensure it is operating correctly before sample analysis.
-
Specificity: The method's ability to accurately measure the analyte in the presence of excipients is assessed.
-
Linearity: A calibration curve is constructed over a concentration range of 75-225 µg/mL to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Determined by recovery studies, with acceptable recovery typically between 98% and 102%.
-
Precision: Assessed by analyzing multiple preparations of a homogenous sample.
-
Robustness: The method's reliability is tested by making small, deliberate variations in method parameters.
-
Forced Degradation Studies: Loxapine succinate is exposed to acid, alkali, peroxide, thermal, and photolytic stress conditions to demonstrate the stability-indicating nature of the method.
LC-MS/MS Method Validation (Loxapine in Human Plasma)[1]
-
Calibration Curve: A calibration curve is established over the range of 0.0500-50.0 ng/mL using a weighted linear regression (1/x²).
-
Accuracy and Precision: Evaluated at multiple concentrations, including the LLOQ, over three separate runs. Between-run precision should be low (e.g., 0.0% to 13.8%), and accuracy should be within a defined range of the nominal values (e.g., 86.4% to 109.3%).
-
Extraction Recovery: The efficiency of the extraction process is determined and should be consistent (e.g., above 80%).
-
Stability: The stability of the analytes is assessed in solution and in the biological matrix under various storage conditions (e.g., up to 260 days at -20°C).
-
Incurred Sample Reanalysis (ISR): A number of subject samples from a clinical study are re-assayed to confirm the reproducibility of the method.
Alternative Analytical Methods
While HPLC is a dominant technique, other methods can be employed for the quantification of dibenzoxazepines.
UV-Visible Spectrophotometry: This is a simple, cost-effective, and rapid method suitable for the estimation of loxapine in bulk and tablet dosage forms.[5] A study demonstrated a validated UV spectrophotometric method with a linearity range of 5-100 µg/mL and a detection wavelength of 297 nm.[5] However, this method lacks the specificity and sensitivity of chromatographic techniques, making it unsuitable for complex matrices or the analysis of metabolites.
Visualizing the Workflow
Diagrams can effectively illustrate the experimental processes.
References
- 1. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. ijrti.org [ijrti.org]
A Researcher's Guide to Cross-Validation of Dibenzoxazepine Bioassay Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of bioassay results for dibenzoxazepine compounds. Dibenzoxazepines are a class of atypical antipsychotic agents, with prominent members like clozapine (B1669256) and loxapine, that exert their therapeutic effects primarily through antagonism of dopamine (B1211576) and serotonin (B10506) receptors.[1] Accurate and reproducible bioassay data are critical for understanding their structure-activity relationships, mechanism of action, and for guiding drug development efforts.
This document outlines detailed experimental protocols for two common bioassay formats—a receptor binding assay and a functional cell-based assay—and presents a systematic approach to cross-validating the data obtained from these methods.
Data Presentation: Comparative Bioassay Data for this compound Analogs
The following table summarizes hypothetical, yet representative, quantitative data from two distinct bioassays for a series of this compound derivatives. This allows for a direct comparison of their receptor binding affinity (Ki) versus their functional potency (IC50).
| Compound | Receptor Binding Assay (Dopamine D2 Receptor) - Ki (nM) | Functional Cell-Based Assay (cAMP Inhibition) - IC50 (nM) |
| This compound-001 | 15.2 | 35.8 |
| This compound-002 | 8.7 | 21.4 |
| This compound-003 | 22.5 | 50.1 |
| Loxapine | 12.8[2] | 28.9 |
| Clozapine | 135[2] | 250.6 |
Note: Ki values represent the inhibition constant, a measure of binding affinity, where a lower value indicates higher affinity. IC50 values represent the half-maximal inhibitory concentration in a functional assay, where a lower value indicates greater potency.
Experimental Protocols
Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound compounds for the human dopamine D2 receptor.
Materials:
-
Receptor Source: Commercially available membranes from CHO-K1 cells stably expressing the human dopamine D2L receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
Non-specific Binding Control: 10 µM Haloperidol.
-
Scintillation Cocktail and Scintillation Counter .
-
96-well filter plates and vacuum manifold .
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of [³H]-Spiperone (typically at its Kd value, e.g., 0.2 nM), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for 90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding (wells with Haloperidol) from total binding (wells with only radioligand) to determine specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]
-
Functional Cell-Based Assay (cAMP Inhibition)
This protocol describes a functional assay to measure the ability of this compound compounds to inhibit forskolin-stimulated cyclic AMP (cAMP) production in cells expressing the dopamine D2 receptor, a Gi-coupled receptor.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human dopamine D2L receptor.
-
Assay Medium: Serum-free cell culture medium.
-
Stimulant: Forskolin (B1673556).
-
Test Compounds: this compound derivatives dissolved in DMSO.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well cell culture plates .
Procedure:
-
Cell Plating: Seed the CHO-K1-D2L cells into 96-well plates and incubate overnight.
-
Compound Addition: On the day of the assay, replace the culture medium with assay medium containing varying concentrations of the test compounds. Incubate for 30 minutes.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for basal controls) and incubate for a further 30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (100%) and basal control (0%).
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.[4]
-
Mandatory Visualization
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of dibenzoxazepines.
Caption: Workflow for the cross-validation of two distinct bioassays.[5]
Cross-Validation of Bioassay Results
Experimental Workflow for Cross-Validation
-
Compound Selection: Select a diverse set of at least 10-15 this compound derivatives with a range of expected potencies.
-
Parallel Testing: Perform both the receptor binding assay and the functional cell-based assay in parallel, using the same batches of compounds and reagents where applicable.
-
Data Analysis:
-
Correlation Analysis: Plot the logarithm of the Ki values from the binding assay against the logarithm of the IC50 values from the functional assay. Calculate the Pearson correlation coefficient (r) to assess the strength of the linear relationship between the two datasets. A high correlation (r > 0.8) suggests that the binding affinity is a good predictor of functional potency.
-
Bland-Altman Analysis: This statistical method is used to assess the agreement between two different quantitative measurements.[6] It plots the difference between the two measurements for each compound against the average of the two measurements. This allows for the visualization of any systematic bias and the limits of agreement.
-
Equivalence Testing: Define a priori acceptance criteria for the agreement between the two assays. For example, the 90% confidence interval of the mean difference between the two methods should fall within a predefined equivalence margin (e.g., ±30%).[7]
-
Interpretation of Results
-
High Correlation and Agreement: If the two assays show a strong correlation and fall within the predefined equivalence limits, it can be concluded that the receptor binding affinity is the primary driver of the observed functional activity. The assays can be used interchangeably or to complement each other in a screening cascade.
-
Poor Correlation or Disagreement: A lack of correlation or significant bias between the two assays may indicate several factors:
-
Functional Selectivity: The compounds may act as partial agonists or antagonists, or they may engage different signaling pathways not captured by the cAMP assay.
-
Cellular Factors: The functional potency may be influenced by factors such as cell membrane permeability, off-target effects, or compound metabolism within the cell-based assay.
-
Assay Variability: Inherent differences in the precision and accuracy of the two assay formats.
-
In cases of poor agreement, further investigation is warranted to understand the discrepancies, which may provide valuable insights into the complex pharmacology of the this compound derivatives.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Objective criteria for statistical assessments of cross validation of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a Flow Cytometry Based Binding Assay for Evaluation of Monoclonal Antibody Recognizing EGF Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Molecular Docking of Dibenzoxazepine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of molecular docking studies of dibenzoxazepine analogs, a class of compounds with significant interest in the development of antipsychotic drugs. By targeting key neuroreceptors, these analogs, including notable drugs like clozapine (B1669256) and loxapine, offer pathways to modulate neurological activity. This document summarizes quantitative binding affinity and docking score data, details common experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development in this field.
Comparative Docking and Binding Affinity Data
The following tables summarize the binding affinities (Ki in nM) and docking scores (in kcal/mol) of representative this compound analogs against the Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT2A receptors. These receptors are primary targets for antipsychotic medications.[1] The data has been compiled from various studies to provide a comparative snapshot. It is important to note that direct comparison of docking scores across different studies should be approached with caution due to variations in computational methodologies.
Table 1: Binding Affinities (Ki, nM) of this compound Analogs for D2 and 5-HT2A Receptors
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) | Reference |
| Clozapine | 126 - 350 | 5.2 - 16 | [2] |
| Loxapine | 11 - 32 | 2.1 - 9.1 | |
| Olanzapine | 1.1 - 31 | 0.3 - 4 |
Table 2: Molecular Docking Scores (kcal/mol) of this compound Analogs against D2 and 5-HT2A Receptors
| Compound | Dopamine D2 Receptor (Docking Score, kcal/mol) | Serotonin 5-HT2A Receptor (Docking Score, kcal/mol) | Software Used | Reference |
| Clozapine | -9.1 | -9.5 | AutoDock Vina | Fictitious Data |
| Loxapine | -8.8 | -9.2 | AutoDock Vina | Fictitious Data |
| Olanzapine | -9.5 | -10.1 | AutoDock Vina | Fictitious Data |
| ZINC74289318 | -11.388 | -10.744 | AutoDock Vina | [1] |
Note: The docking scores for Clozapine, Loxapine, and Olanzapine in Table 2 are representative values and are included for illustrative purposes to demonstrate a typical comparative format. The docking score for ZINC74289318 is from a specific study and is provided as a real-world example.
Experimental Protocols: Molecular Docking
The following is a generalized protocol for conducting molecular docking studies of this compound analogs with the Dopamine D2 and Serotonin 5-HT2A receptors, based on methodologies reported in the literature.[1]
1. Software and Tools:
-
Molecular Docking: AutoDock Vina, Schrödinger Suite (Glide), GOLD, or similar.
-
Molecular Visualization: PyMOL, Discovery Studio, Chimera.
-
Ligand and Receptor Preparation: AutoDockTools, Maestro, Open Babel.
2. Receptor Preparation:
-
Obtain Receptor Structure: The 3D crystal structures of the human Dopamine D2 receptor (PDB ID: 6CM4) and Serotonin 5-HT2A receptor (PDB ID: 6A93) can be downloaded from the Protein Data Bank (PDB).[1]
-
Pre-processing: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure.
-
Assign Charges: Assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
Define Binding Site: Identify the active site of the receptor based on the location of the co-crystallized ligand or from published literature. Define a grid box that encompasses the binding pocket.
3. Ligand Preparation:
-
Obtain Ligand Structures: The 2D or 3D structures of the this compound analogs can be drawn using chemical drawing software like ChemDraw or downloaded from databases such as PubChem or ZINC.
-
3D Conversion and Energy Minimization: Convert 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Define Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Assign Charges: Assign partial charges to the ligand atoms.
4. Docking Simulation:
-
Configuration: Set up the docking parameters in a configuration file. This includes specifying the paths to the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the exhaustiveness of the search algorithm.
-
Execution: Run the docking simulation using the chosen software. The software will generate multiple binding poses for each ligand within the receptor's active site and calculate a docking score for each pose.
5. Analysis of Results:
-
Binding Affinity: The docking score, typically in kcal/mol, represents the predicted binding affinity. The pose with the lowest (most negative) docking score is generally considered the most favorable.
-
Interaction Analysis: Visualize the top-ranked docking poses to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the receptor.
Visualizations: Workflows and Signaling Pathways
To further elucidate the processes and biological context of these docking studies, the following diagrams are provided.
References
A Head-to-Head Comparison of Dibenzoxazepine Antipsychotics
In the landscape of atypical antipsychotics, the dibenzoxazepine class represents a cornerstone of treatment for schizophrenia and bipolar disorder. This guide provides a detailed, data-driven comparison of key drugs within this class, including the prototypical agent clozapine (B1669256) and its structural analogs loxapine (B1675254) and olanzapine (B1677200), as well as the related compound asenapine. For a broader context, quetiapine (B1663577), a dibenzothiazepine derivative with a similar receptor binding profile, is also included in this analysis. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of receptor binding profiles, pharmacokinetic properties, and the experimental methodologies used to derive these data.
Comparative Analysis of Receptor Binding Affinities
The therapeutic effects and side-effect profiles of this compound antipsychotics are largely dictated by their interactions with a wide array of neurotransmitter receptors. The binding affinity, quantified by the inhibition constant (Ki), is a critical measure of a drug's potency at a specific receptor. A lower Ki value signifies a higher binding affinity. The table below summarizes the Ki values for key this compound antipsychotics and quetiapine across a range of physiologically relevant receptors.
| Receptor | Clozapine Ki (nM) | Loxapine Ki (nM) | Olanzapine Ki (nM) | Asenapine Ki (nM) | Quetiapine Ki (nM) |
| Dopamine (B1211576) D1 | 85 | 21-48 | 31 | 1.4 | 990[1] |
| Dopamine D2 | 126 | 11 | 11-23.36[2] | 1.3 | 380[1] |
| Dopamine D3 | 42 | 20 | 48 | 0.42 | - |
| Dopamine D4 | 27 | 10 | 27 | 1.1 | 2020[1] |
| Serotonin (B10506) 5-HT1A | 140 | 310 | 220 | 2.5 | 390[1] |
| Serotonin 5-HT2A | 16 | 2 | 4[2] | 0.06 | 640[1] |
| Serotonin 5-HT2C | 13 | 12 | 1.1[2] | 0.03 | 1840[1] |
| Serotonin 5-HT6 | 6 | 30 | 10 | 0.25 | - |
| Serotonin 5-HT7 | 13 | 40 | 57 | 0.13 | 307[3] |
| Histamine H1 | 6 | 4 | 7.1[2] | 1.0 | 11[3] |
| Adrenergic α1 | 19 | 10 | 19[2] | 1.2 | - |
| Muscarinic M1 | 1.9 | 100 | 2.5[2] | 8128 | - |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values from multiple sources.
Key Observations from Receptor Binding Data:
-
Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism: A hallmark of atypical antipsychotics is their potent antagonism of both dopamine D2 and serotonin 5-HT2A receptors. Asenapine and olanzapine exhibit particularly high affinity for the 5-HT2A receptor.[2]
-
Multi-Receptor Profile: These agents demonstrate a broad receptor binding profile, interacting with various dopamine, serotonin, histamine, adrenergic, and muscarinic receptors.[4][5] This multi-receptor activity contributes to their complex clinical effects, including both therapeutic actions and adverse side effects.
-
Clozapine-like Profile: Olanzapine's receptor binding profile is notably similar to that of clozapine.[4]
-
Asenapine's Unique Profile: Asenapine displays a unique receptor signature with exceptionally high affinity for multiple serotonin receptors, including 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7.[5][6]
Pharmacokinetic Properties
The pharmacokinetic profiles of these drugs, including their absorption, distribution, metabolism, and elimination, are critical for determining dosing regimens and predicting potential drug-drug interactions.
| Parameter | Clozapine | Loxapine | Olanzapine | Asenapine | Quetiapine |
| Bioavailability | 60-70% (oral)[7] | Well-absorbed (oral, IM, inhalation)[8] | ~60% (oral)[9] | 35% (sublingual)[10] | Nearly complete (oral)[11] |
| Time to Peak (Tmax) | ~2.5 hours (oral)[12] | 1-2 hours (oral)[8] | ~6 hours (oral)[13] | 0.5-1.5 hours (sublingual)[10] | 1-2 hours (oral)[11] |
| Protein Binding | ~97%[12] | ~96.8%[14] | 93%[15] | 95% | 83%[11] |
| Elimination Half-life | ~12-14 hours[7][12] | ~4 hours (oral), ~7.6 hours (inhalation)[8] | ~30 hours (21-54 hours)[15] | ~24 hours[10][16] | ~7 hours[11][17] |
| Metabolism | Primarily by CYP1A2 and CYP3A4[18][19] | Extensively by CYP1A2, CYP3A4, and CYP2D6[8] | Primarily by CYP1A2 and to a lesser extent CYP2D6[9][20] | Primarily by UGT1A4 and CYP1A2[10][16] | Predominantly by CYP3A4[11][21] |
Key Pharmacokinetic Considerations:
-
Route of Administration: Asenapine's low oral bioavailability necessitates sublingual administration.[10] Loxapine is available in oral, intramuscular, and inhaled formulations, with the inhaled route providing rapid onset of action.[22][23]
-
Metabolism and Drug Interactions: The metabolism of these drugs is heavily reliant on the cytochrome P450 (CYP) enzyme system. This makes them susceptible to drug-drug interactions with inhibitors or inducers of these enzymes. For instance, smoking can decrease olanzapine plasma concentrations by inducing CYP1A2.[20]
-
Half-Life and Dosing Frequency: The varying elimination half-lives influence the dosing frequency, with drugs like quetiapine requiring more frequent administration compared to olanzapine and asenapine.[11][15][16]
Experimental Protocols and Methodologies
The data presented in this guide are derived from rigorous experimental procedures. Below are detailed methodologies for key experiments used to characterize these antipsychotic agents.
Receptor Binding Assays
Objective: To determine the affinity of a drug for a specific receptor.
Principle: Radioligand binding assays are used to measure the affinity of a ligand (the drug) for a receptor. This is achieved by incubating a preparation of cells or tissues containing the receptor of interest with a radiolabeled ligand that is known to bind to that receptor. The unlabeled drug is then added at various concentrations to compete with the radiolabeled ligand for binding to the receptor. The concentration of the unlabeled drug that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Typical Protocol:
-
Preparation of Receptor Source:
-
Cell lines transfected with the human receptor of interest (e.g., CHO or HEK293 cells) are cultured and harvested.
-
Alternatively, brain tissue from animal models (e.g., rat striatum for D2 receptors) is dissected and homogenized.
-
The cell or tissue homogenates are then centrifuged to isolate the membrane fraction containing the receptors.
-
-
Binding Assay:
-
The membrane preparation is incubated in a buffer solution containing:
-
A fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors).
-
Varying concentrations of the unlabeled test compound (e.g., olanzapine).
-
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Binding:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined by performing the assay in the presence of a high concentration of a known, non-radioactive ligand for the same receptor.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug.
-
The IC50 value is determined from this competition curve.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
The interaction of this compound antipsychotics with their target receptors initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for elucidating their mechanism of action.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.[24][25] Antagonism of D2 receptors by antipsychotics is a key mechanism for their therapeutic effects.
Canonical Pathway:
-
Dopamine Binding: In the absence of an antagonist, dopamine binds to the D2 receptor.
-
G-Protein Activation: This activates the associated Gi protein, causing it to dissociate into its Gαi and Gβγ subunits.
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase.
-
Reduced cAMP: This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA) and subsequent changes in gene expression and neuronal activity.
-
Gβγ Subunit Signaling: The Gβγ subunit can also modulate other effectors, such as inwardly rectifying potassium channels (GIRKs), leading to hyperpolarization of the neuron.[26]
Antagonist Action: this compound antipsychotics act as antagonists at the D2 receptor, blocking the binding of dopamine and thereby inhibiting this signaling cascade.
Serotonin 5-HT2A Receptor Signaling Pathway
The serotonin 5-HT2A receptor is a Gq/11-coupled GPCR.[27][28][29] Its antagonism by atypical antipsychotics is thought to contribute to their improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms.
Canonical Pathway:
-
Serotonin Binding: Serotonin (5-HT) binds to the 5-HT2A receptor.
-
G-Protein Activation: This activates the associated Gq protein.
-
Phospholipase C Activation: The activated Gq protein stimulates the enzyme phospholipase C (PLC).[27]
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[28]
-
Downstream Effects:
-
IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
DAG and the increased intracellular Ca2+ activate protein kinase C (PKC).
-
-
Cellular Response: Activated PKC phosphorylates various downstream proteins, leading to a cellular response.
Antagonist Action: this compound antipsychotics block the binding of serotonin to the 5-HT2A receptor, thus inhibiting this signaling pathway.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Radioreceptor binding profile of the atypical antipsychotic olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asenapine - Wikipedia [en.wikipedia.org]
- 7. Clozapine - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. omicsonline.org [omicsonline.org]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. Clinical pharmacokinetics of quetiapine: an atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 14. Loxapine - Wikipedia [en.wikipedia.org]
- 15. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Research Portal [scholarship.miami.edu]
- 18. ClinPGx [clinpgx.org]
- 19. PharmGKB Summary: Clozapine Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinPGx [clinpgx.org]
- 21. ClinPGx [clinpgx.org]
- 22. Multiple dose pharmacokinetics of inhaled loxapine in subjects on chronic, stable antipsychotic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 28. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Effects of Dibenzoxazepine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dibenzoxazepine derivatives, a cornerstone in the treatment of psychotic disorders, are well-recognized for their clinical efficacy. However, their therapeutic action is often accompanied by a range of off-target effects, stemming from their interactions with a wide array of neurotransmitter receptors. This guide provides a comparative analysis of the off-target effects of prominent this compound compounds, namely clozapine (B1669256), olanzapine, and loxapine (B1675254). The information presented herein is intended to assist researchers in understanding the complex pharmacological profiles of these drugs and to provide a basis for the development of novel compounds with improved selectivity and safety profiles.
Data Presentation: Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki, nM) of clozapine, olanzapine, and loxapine for a panel of on-target (dopamine D2) and common off-target receptors. A lower Ki value indicates a higher binding affinity. This data has been compiled from various sources, with a significant portion derived from the NIMH Psychoactive Drug Screening Program (PDSP) Ki database.[1][2][3][4][5] It is important to note that Ki values can vary between studies due to different experimental conditions.[6]
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of this compound Compounds
| Receptor | Clozapine (Ki, nM) | Olanzapine (Ki, nM) | Loxapine (Ki, nM) | Potential Clinical Implication of Off-Target Binding |
| Dopamine (B1211576) Receptors | ||||
| D₂ | 125 - 129.2[7][8] | 11 - 23.36[2][7] | 23.99[7] | On-target (antipsychotic efficacy), Extrapyramidal symptoms (EPS)[3] |
| D₁ | 51.90[7] | 22.0[7] | 117.0[7] | |
| D₃ | 6.890[7] | 84.41[7] | 37.15[7] | |
| D₄ | 4.280[7] | 225.9[7] | 676.1[7] | |
| Serotonin (B10506) Receptors | ||||
| 5-HT₂ₐ | 13.58[7] | 4.452[7] | 4.820[7] | Atypicality (reduced EPS), potential antidepressant effects[3] |
| 5-HT₂c | ~10[4] | ~6[4] | ~30[4] | Weight gain, metabolic disturbances[9] |
| 5-HT₇ | High Affinity[10] | High Affinity[10] | Moderate Affinity | Potential antidepressant and cognitive-enhancing effects |
| Histamine (B1213489) Receptors | ||||
| H₁ | Potent Antagonist[11][12] | Potent Antagonist[11] | Moderate Antagonist | Sedation, weight gain[1][13] |
| Muscarinic Receptors | ||||
| M₁ | Potent Antagonist[3] | Potent Antagonist[3] | Moderate Antagonist | Anticholinergic side effects (dry mouth, blurred vision, constipation), cognitive impairment[14][15] |
| Adrenergic Receptors | ||||
| α₁ | Potent Antagonist[16][17] | Potent Antagonist[17] | Moderate Antagonist | Orthostatic hypotension, dizziness[16][18] |
| α₂ | Moderate Antagonist[17] | Moderate Antagonist[17] | Low Affinity | Potential modulation of antipsychotic and antidepressant effects[16] |
Experimental Protocols
The evaluation of off-target effects relies on a variety of in vitro and in vivo experimental assays. Below are detailed methodologies for key experiments cited in the evaluation of this compound compounds.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a drug for a specific receptor.[19][20]
Objective: To quantify the binding affinity (Ki) of a test compound (e.g., clozapine) for a specific receptor (e.g., histamine H1 receptor).
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [³H]-pyrilamine for H1 receptors).
-
Test compound (unlabeled this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[21]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC₅₀ (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[19]
cAMP Functional Assay
This cell-based assay is used to determine the functional consequence of a drug binding to a G-protein coupled receptor (GPCR), specifically those that signal through the cyclic AMP (cAMP) pathway (Gαs- or Gαi-coupled receptors).[22][23]
Objective: To determine if a this compound compound acts as an antagonist or inverse agonist at a specific GPCR by measuring changes in intracellular cAMP levels.
Materials:
-
Cells expressing the GPCR of interest.
-
Test compound (this compound).
-
A known agonist for the receptor.
-
Forskolin (B1673556) (an activator of adenylyl cyclase, used for Gαi-coupled receptors).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Culture: Culture cells expressing the target GPCR in a suitable multi-well plate format (e.g., 96- or 384-well).
-
Compound Treatment:
-
For Gαs-coupled receptors (antagonist mode): Pre-incubate the cells with varying concentrations of the test compound. Then, stimulate the cells with a fixed concentration of a known agonist (typically at its EC₅₀).
-
For Gαi-coupled receptors (antagonist mode): Pre-incubate the cells with varying concentrations of the test compound. Then, stimulate the cells with a fixed concentration of a known agonist in the presence of forskolin to elevate basal cAMP levels.[24]
-
-
Cell Lysis: After the stimulation period, lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Add the reagents from the cAMP detection kit to the cell lysates. These kits typically work on a competitive immunoassay principle.
-
Data Acquisition: Read the plate using a plate reader to measure the signal, which is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Plot the signal against the logarithm of the test compound concentration. For an antagonist, you will observe a dose-dependent reversal of the agonist-induced cAMP production. The IC₅₀ value can be determined from this curve. For an inverse agonist, you will see a decrease in the basal cAMP levels in the absence of an agonist.[9][25]
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by the off-target binding of this compound compounds and a typical experimental workflow.
References
- 1. The role of hypothalamic H1 receptor antagonism in antipsychotic-induced weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antipsychotics Olanzapine, Risperidone, Clozapine, and Haloperidol Are D2-Selective Ex Vivo but Not In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdspdb.unc.edu [pdspdb.unc.edu]
- 6. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychiatrist.com [psychiatrist.com]
- 8. Regulation of serotonin 5-HT2C receptors in the rat choroid plexus after acute clozapine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacology of benzoxazines as highly selective antagonists at M(4) muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Typical and Atypical Antipsychotic Drugs Increase Extracellular Histamine Levels in the Rat Medial Prefrontal Cortex: Contribution of Histamine H1 Receptor Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antagonism of central histamine H1 receptors by antipsychotic drugs [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Hypothalamic H1 Receptor Antagonism in Antipsychotic-Induced Weight Gain [ouci.dntb.gov.ua]
- 14. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 15. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Alpha-adrenoceptor modulation hypothesis of antipsychotic atypicality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An index of relative central α-adrenergic receptor antagonism by antipsychotic medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo potencies of antipsychotic drugs in blocking alpha 1 noradrenergic and dopamine D2 receptors: implications for drug mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity [revvity.co.jp]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Inverse agonist activity of atypical antipsychotic drugs at human 5-hydroxytryptamine2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Preclinical Benchmarking of Novel Dibenzoxazepine Derivatives Against Standard Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical comparison of the novel dibenzoxazepine derivative, JL13, against the standard atypical antipsychotics, clozapine (B1669256) and olanzapine. The following sections present quantitative data on receptor binding affinities and efficacy in established animal models of schizophrenia, alongside detailed experimental methodologies and visual representations of associated signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro receptor binding affinities and in vivo efficacy of JL13 compared to the established antipsychotics, clozapine and olanzapine.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | JL13 | Clozapine | Olanzapine | Key Relevance to Schizophrenia |
| Dopamine (B1211576) Receptors | ||||
| D1 | No significant affinity | 270[1] | 11-31[2] | Potential modulation of negative symptoms and cognitive deficits. |
| D2 | Weak antagonist[1][2] | 125-389[2] | 11-31[2] | Primary target for antipsychotic efficacy (antagonism). |
| D3 | No significant affinity | 555[1] | 11-31[2] | Implicated in cognitive and negative symptoms. |
| D4 | Strong affinity[1][2] | 24[1] | 11-31[2] | Target of interest for atypical antipsychotics, though its exact role is still under investigation. |
| Serotonin (B10506) Receptors | ||||
| 5-HT1A | Increased receptor expression with chronic treatment[3] | 120[1] | High affinity[2] | Potential for improving negative symptoms and reducing extrapyramidal side effects. |
| 5-HT2A | Strong affinity[1][2] | 5.4[1] | 4-25[2] | A key target for atypicality, contributing to reduced extrapyramidal symptoms and improved negative symptoms. |
| 5-HT2C | No affinity[1][2] | 9.4[1] | High affinity[2] | Implicated in mood regulation and appetite. |
| Adrenergic Receptors | ||||
| α1 | Not available | 1.6[1] | 50-166[2] | Associated with orthostatic hypotension. |
| α2 | Not available | 90[1] | High affinity[2] | May modulate dopamine release. |
| Muscarinic Receptors | ||||
| M1 | Not available | 6.2[1] | 1.9-13[2] | Anticholinergic side effects (e.g., dry mouth, cognitive impairment). |
| Histamine Receptors | ||||
| H1 | Not available | High affinity | 7[2] | Sedation and weight gain. |
Note: "Not available" indicates that specific quantitative data was not found in the searched literature. Qualitative descriptions from the literature are provided where available.
Table 2: Comparative Efficacy in Preclinical Models of Schizophrenia
| Preclinical Model | Key Measure | JL13 | Clozapine | Olanzapine |
| Apomorphine-Induced Climbing (mice) | Inhibition of climbing behavior | ID50 = 3.9 mg/kg s.c.[4] | Effective | Effective |
| d-Amphetamine-Induced Hyperactivity (mice) | Reversal of hyperlocomotion | ID50 = 4.4 mg/kg i.p.[4] | Effective | Effective (ED50 ≈ 0.3-1.0 mg/kg)[2] |
| Prepulse Inhibition (PPI) Disruption (rats) | Reversal of apomorphine- and amphetamine-induced PPI deficits | Effective[5] | Effective[5] | Effective |
ID50: Dose that inhibits the response by 50%. ED50: Dose that is effective in 50% of the subjects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the data.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation:
-
Receptor-expressing cells or brain tissue homogenates are used as the source of receptors.
-
The tissue or cells are homogenized in a buffered solution and centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand (a compound known to bind to the target receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., JL13, clozapine, olanzapine).
-
The reaction is allowed to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Apomorphine-Induced Climbing in Mice
Objective: To assess the potential antipsychotic activity of a compound by measuring its ability to antagonize dopamine agonist-induced climbing behavior.
Methodology:
-
Animals: Male mice are used for this assay.
-
Procedure:
-
Mice are individually placed in wire mesh cages.
-
The test compound (e.g., JL13) or vehicle is administered at various doses.
-
After a specified pretreatment time, apomorphine (B128758) (a dopamine agonist) is administered to induce climbing behavior.
-
The duration of climbing behavior is observed and recorded for a set period.
-
-
Data Analysis: The dose of the test compound that reduces the climbing time by 50% (ID50) is calculated.
d-Amphetamine-Induced Hyperactivity in Mice
Objective: To evaluate the antipsychotic potential of a compound by its ability to reverse psychostimulant-induced hyperlocomotion, a model of psychotic-like behavior.[6]
Methodology:
-
Animals: Male mice are used.
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems.
-
Procedure:
-
Animals are habituated to the testing arena.
-
The test compound (e.g., JL13) or vehicle is administered.
-
Following a pretreatment period, d-amphetamine is administered to induce hyperactivity.[7]
-
Locomotor activity (e.g., distance traveled, rearing) is recorded for a defined period.
-
-
Data Analysis: The dose of the test compound that reduces the amphetamine-induced increase in locomotor activity by 50% (ED50) is determined.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex in Rats
Objective: To assess the ability of a compound to reverse deficits in sensorimotor gating, a translational measure impaired in schizophrenia.
Methodology:
-
Animals: Male rats are used.
-
Apparatus: Startle chambers equipped to deliver acoustic stimuli and measure the startle response.
-
Procedure:
-
Rats are placed in the startle chambers and allowed to acclimate.
-
A series of trials are presented, consisting of either a loud startling stimulus (pulse) alone or a weak, non-startling stimulus (prepulse) followed by the pulse.
-
To induce a PPI deficit, a dopamine agonist like apomorphine or amphetamine is administered.
-
The test compound (e.g., JL13) or vehicle is administered prior to the dopamine agonist.
-
The startle response amplitude is measured for each trial type.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse+pulse trials compared to pulse-alone trials. The ability of the test compound to restore PPI in dopamine agonist-treated animals is evaluated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways implicated in the mechanism of action of this compound derivatives and a typical experimental workflow for their preclinical evaluation.
Caption: Antipsychotic signaling pathway.
Caption: Preclinical evaluation workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term effects of JL 13, a potential atypical antipsychotic, on rat dopamine and serotonin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clozapine administration ameliorates disrupted long-range synchrony in a neurodevelopmental animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
Assessing the Therapeutic Index of Dibenzoxazepines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. For drug development professionals, a comprehensive understanding of the TI of compounds within the same class is paramount for lead optimization and candidate selection. This guide provides a comparative assessment of the therapeutic index of three prominent dibenzoxazepine derivatives: clozapine (B1669256), loxapine (B1675254), and amoxapine (B1665473). While a direct head-to-head comparison of a single TI value is challenging due to the variability in preclinical study designs, this document synthesizes available preclinical and clinical data to offer a comparative overview of their therapeutic windows.
Comparative Analysis of Therapeutic Index
The therapeutic index is classically defined as the ratio of the toxic dose in 50% of subjects (TD50) or the lethal dose in 50% of subjects (LD50) to the effective dose in 50% of subjects (ED50). A higher TI indicates a wider margin of safety. Due to the limited availability of directly comparable preclinical ED50 and LD50 values for all three dibenzoxazepines in the public domain, this guide also considers their established therapeutic ranges in clinical practice as an indicator of their therapeutic window.
| This compound | Preclinical Data (Rodents) | Therapeutic Range (Human Plasma) | Calculated Therapeutic Index (from human plasma levels) |
| Clozapine | ED50 (Conditioned Avoidance Response, rat): ~5-10 mg/kg[1] | 350 - 600 ng/mL | ~1.7 |
| Loxapine | LD50 (oral, rat): 151 mg/kg[2] | 60 - 100 mg daily (oral dose) | Not established from plasma levels |
| Amoxapine | LD50 (oral, rat): Data not consistently reported. Overdose data in humans available. | 200 - 400 ng/mL | Not established |
Note: The therapeutic index for clozapine is derived from its narrow therapeutic window in clinical use. The preclinical data presented are from different studies and animal models, which limits direct comparison. The therapeutic range for loxapine is provided as a daily oral dose, and for amoxapine as a plasma concentration, reflecting the available clinical data.
Experimental Protocols
The determination of the therapeutic index relies on a combination of efficacy and toxicity studies. Below are detailed methodologies for key experiments typically employed in the preclinical assessment of antipsychotic drugs.
Efficacy Assessment: Conditioned Avoidance Response (CAR)
The CAR test is a widely used behavioral model to predict the antipsychotic efficacy of a compound.[3][4]
-
Apparatus: A shuttle box with two compartments separated by a partition with an opening. The floor of both compartments is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock.
-
Procedure:
-
Acquisition Training: A rat is placed in one compartment. The CS is presented for a set duration (e.g., 10 seconds), followed by the US. The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the rat fails to move, it receives the shock and can escape it by moving to the other compartment (escape response). This is repeated for a set number of trials.
-
Drug Testing: Once the animals have acquired the avoidance response (typically >80% avoidance), they are administered the test compound (e.g., clozapine, loxapine, or amoxapine) or a vehicle control. After a specified pretreatment time, they are re-tested in the CAR paradigm.
-
-
Data Analysis: The number of avoidance responses, escape responses, and failures to escape are recorded. The ED50 is the dose of the drug that produces a 50% reduction in conditioned avoidance responses without significantly affecting the escape response. A selective suppression of avoidance without impairing escape is indicative of antipsychotic-like activity.[3]
Efficacy Assessment: Forced Swim Test (Mouse)
The forced swim test is primarily used to screen for antidepressant activity, which is relevant for compounds like amoxapine.[5][6][7][8][9]
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Mice are individually placed in the cylinder for a 6-minute session.
-
The duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test is recorded.
-
-
Data Analysis: A significant reduction in the duration of immobility is indicative of an antidepressant-like effect. The ED50 is the dose of the drug that produces a 50% reduction in immobility time compared to the vehicle-treated group.
Toxicity Assessment: Acute Toxicity (LD50 Determination)
The LD50 is the dose of a substance that is lethal to 50% of the test animals.[10]
-
Animals: Typically, rats or mice are used. Animals are grouped by sex and dose level.
-
Procedure:
-
The test substance is administered via the intended clinical route (e.g., oral gavage) in a single dose.
-
Several dose levels are tested, with a sufficient number of animals per group (e.g., 5-10).
-
A control group receives the vehicle only.
-
-
Observation: Animals are observed for a period of 14 days for signs of toxicity and mortality.
-
Data Analysis: The number of deaths at each dose level is recorded. Statistical methods, such as probit analysis, are used to calculate the LD50 value.
Signaling Pathways and Mechanisms of Action
The therapeutic and adverse effects of dibenzoxazepines are mediated through their interaction with a variety of neurotransmitter receptors and downstream signaling pathways.
Clozapine Signaling Pathway
Caption: Clozapine's complex pharmacology involves antagonism of D2, 5-HT2A, M1, H1, and α1 receptors, and partial agonism at M4 receptors, influencing multiple downstream signaling pathways.[11][12][13]
Loxapine Signaling Pathway
Caption: Loxapine primarily acts as a D2 and 5-HT2A receptor antagonist. It also interacts with H1 and α1-adrenergic receptors and opens Slack potassium channels.[14][15][16][17]
Amoxapine Signaling Pathway
Caption: Amoxapine acts as a norepinephrine and serotonin reuptake inhibitor, and an antagonist at D2, 5-HT2A, 5-HT6, H1, and α1 receptors.[18][19][20][21]
Experimental Workflow for Therapeutic Index Assessment
The following diagram illustrates a generalized workflow for the preclinical assessment of the therapeutic index of a novel this compound compound.
Caption: A generalized workflow for determining the therapeutic index of a new chemical entity, from initial synthesis to a go/no-go decision for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. cvet.tu.edu.iq [cvet.tu.edu.iq]
- 11. psychscenehub.com [psychscenehub.com]
- 12. The mechanism of action of clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clozapine Induces Agranulocytosis via Inflammatory and Hematopoietic Cytokine Induction of the JAK–STAT Signaling Pathway: Evidence From Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Loxapine Succinate? [synapse.patsnap.com]
- 15. [PDF] The antipsychotic drug loxapine is an opener of the Na + -activated potassium channel Slack (slo2.2). | Semantic Scholar [semanticscholar.org]
- 16. apexbt.com [apexbt.com]
- 17. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Amoxapine? [synapse.patsnap.com]
- 19. A tricyclic antidepressant, amoxapine, reduces amyloid-β generation through multiple serotonin receptor 6-mediated targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Amoxapine | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Mechanism of Action of a New Dibenzoxazepine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel dibenzoxazepine compound, LE410, with established atypical and typical antipsychotics. The focus is on validating its mechanism of action through a combination of in vitro receptor binding data and in vivo behavioral assays. Detailed experimental protocols and signaling pathway diagrams are provided to support the presented data.
Mechanism of Action: Targeting Dopamine (B1211576) and Serotonin (B10506) Pathways
Dibenzoxazepines, like other atypical antipsychotics, are thought to exert their therapeutic effects through a complex interaction with multiple neurotransmitter systems. The prevailing hypothesis for the efficacy of these drugs in treating psychosis involves the modulation of dopamine and serotonin pathways.[1]
The primary mechanism of action for most antipsychotic drugs is the blockade of dopamine D2 receptors in the mesolimbic pathway, which is believed to alleviate the positive symptoms of schizophrenia.[2] However, strong D2 receptor antagonism is also associated with a higher risk of extrapyramidal side effects (EPS). Atypical antipsychotics, including the novel dibenzazecine LE410, are distinguished by their high affinity for the serotonin 5-HT2A receptor relative to the D2 receptor.[3] This high 5-HT2A to D2 binding affinity ratio is thought to contribute to a lower propensity for EPS and potential efficacy against negative symptoms.[4]
Furthermore, the interaction with other receptors, such as histaminic (H1), adrenergic (α1), and muscarinic (M1) receptors, contributes to the overall pharmacological profile and the side-effect profile of these compounds, including sedation, weight gain, and anticholinergic effects.[5]
Dopamine D2 Receptor Signaling Pathway
Antagonism of the D2 receptor by dibenzoxazepines inhibits the Gαi/o protein-coupled signaling cascade. This leads to a decrease in the inhibition of adenylyl cyclase, thereby modulating downstream signaling pathways involving protein kinase A (PKA) and dopamine- and cAMP-regulated phosphoprotein (DARPP-32).[2][6]
Serotonin 5-HT2A Receptor Signaling Pathway
The antagonism of the 5-HT2A receptor is a key feature of atypical antipsychotics. This receptor is coupled to the Gαq signal transduction pathway.[7] Its blockade by compounds like LE410 prevents the activation of phospholipase C (PLC), which in turn reduces the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to decreased protein kinase C (PKC) activity and intracellular calcium release.[7][8]
Comparative Receptor Binding Profile
The affinity of a drug for various receptors, quantified by the inhibition constant (Ki), is a critical determinant of its pharmacological profile. A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro receptor binding affinities (Ki, nM) of the novel dibenzazecine LE410 and a selection of established antipsychotic medications.
| Receptor | LE410[3] | Loxapine[9] | Clozapine[9][10] | Olanzapine[9][10] | Risperidone[11] | Haloperidol[9][10] |
| Dopamine D1 | 134 | 48 | 85 | 31 | 5.5 | 23 |
| Dopamine D2 | 19.5 | 11 | 125 | 11 | 3.3 | 1.2 |
| Dopamine D3 | 10.2 | 10 | 48 | 23 | 7.3 | 0.7 |
| Dopamine D4 | 14.8 | 9.1 | 21 | 22 | 7.2 | 4.5 |
| Serotonin 5-HT1A | >1000 | 2700 | 170 | 2000 | 360 | 4100 |
| Serotonin 5-HT2A | 1.1 | 6.3 | 13 | 4 | 0.16 | 66 |
| Serotonin 5-HT2C | 2.8 | 11 | 13 | 11 | 5 | 5000 |
| Adrenergic α1 | 14.8 | 38 | 7 | 19 | 1.6 | 6.2 |
| Histamine H1 | 7.9 | 13 | 6 | 7 | 20 | 1800 |
| Muscarinic M1 | 148 | 130 | 1.9 | 19 | >10000 | >10000 |
| 5-HT2A/D2 Ratio | 17.7 | 1.7 | 9.6 | 2.8 | 20.6 | 0.018 |
Data are compiled from multiple sources and experimental conditions may vary. The 5-HT2A/D2 ratio is calculated from the respective Ki values.
In Vivo Validation of Antipsychotic-like Activity
To assess the potential therapeutic efficacy of a new this compound, in vivo behavioral models are employed. These models aim to replicate certain aspects of psychosis in animals and evaluate the ability of a compound to reverse these behaviors.
Experimental Workflow
The general workflow for in vivo validation involves animal model selection, drug administration, behavioral testing, and data analysis.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the in vitro binding affinity (Ki) of the test compound for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the receptor of interest or from specific brain regions of rodents.
-
Assay: The assay is performed in a 96-well plate format. A constant concentration of a specific radioligand (a radioactively labeled drug that binds to the receptor) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a filter mat, which traps the receptor-bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Conditioned Avoidance Response (CAR)
Objective: To assess the antipsychotic-like potential of a compound by measuring its ability to selectively suppress a conditioned avoidance response without impairing the ability to escape an aversive stimulus.[12][13]
Methodology:
-
Apparatus: A shuttle box with two compartments separated by a door or opening is used. The floor of the box can deliver a mild electric footshock.
-
Training: A rat is placed in the shuttle box. A conditioned stimulus (CS), such as a light or tone, is presented for a short period, followed by an unconditioned stimulus (US), a mild footshock. The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the rat does not move during the CS, it can escape the shock by moving to the other compartment after the shock begins (escape response).
-
Testing: Once the animals are trained to consistently avoid the shock, they are treated with the test compound, a vehicle control, or a reference antipsychotic.
-
Data Collection: The number of avoidance responses, escape responses, and response failures (no response to CS or US) are recorded.
-
Interpretation: A compound with antipsychotic-like activity is expected to decrease the number of avoidance responses at doses that do not significantly affect the number of escape responses.[12]
Amphetamine-Induced Hyperlocomotion
Objective: To evaluate the ability of a compound to antagonize the locomotor-stimulating effects of amphetamine, a model for dopamine hyperactivity.[14][15]
Methodology:
-
Apparatus: An open-field arena equipped with infrared beams to automatically track the animal's movement.
-
Procedure: Rodents are pre-treated with the test compound, vehicle, or a reference drug. After a set period, they are administered d-amphetamine to induce hyperlocomotion.
-
Data Collection: Locomotor activity, measured as the number of beam breaks or distance traveled, is recorded for a specified duration.
-
Data Analysis: The locomotor activity of the drug-treated groups is compared to the vehicle-treated group that received amphetamine.
-
Interpretation: A reduction in amphetamine-induced hyperlocomotion suggests that the test compound has dopamine-blocking properties, consistent with an antipsychotic-like effect.[14]
Conclusion
The validation of a new this compound's mechanism of action relies on a multifaceted approach. The novel compound LE410 demonstrates a promising in vitro profile, characterized by high affinity for the 5-HT2A receptor and a favorable 5-HT2A/D2 receptor binding ratio, which is a hallmark of atypical antipsychotics. This profile suggests a potential for antipsychotic efficacy with a reduced risk of extrapyramidal side effects compared to traditional agents.
The subsequent in vivo testing through established models such as the conditioned avoidance response and amphetamine-induced hyperlocomotion is crucial to confirm these in vitro findings and to establish a more comprehensive understanding of the compound's pharmacological effects. The detailed protocols provided in this guide offer a framework for conducting such validation studies, which are essential for the preclinical development of novel antipsychotic agents. The presented data and methodologies underscore the importance of a comparative approach in drug discovery, allowing for the objective assessment of new chemical entities against existing therapeutic options.
References
- 1. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dibenzazecine compounds with a novel dopamine/5HT2A receptor profile and 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thecarlatreport.com [thecarlatreport.com]
- 6. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Antipsychotics Olanzapine, Risperidone, Clozapine, and Haloperidol Are D2-Selective Ex Vivo but Not In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. psychiatrist.com [psychiatrist.com]
- 12. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 13. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. b-neuro.com [b-neuro.com]
- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]
Safety Operating Guide
Proper Disposal of Dibenzoxazepine: A Guide for Laboratory Professionals
The safe and compliant disposal of dibenzoxazepine, a potent lachrymatory agent and a suspected carcinogen, is paramount in research and development settings to ensure personnel safety and environmental protection.[1] This guide provides essential, step-by-step procedures for the handling and disposal of this compound waste, adhering to stringent safety protocols.
Pre-Disposal Handling and Storage
Proper handling and storage from the outset are critical to minimize risks. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. This includes:
-
Eye Protection: Tightly fitting safety goggles with side-shields.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[2]
-
Body Protection: Fire/flame resistant and impervious clothing.[2]
-
Respiratory Protection: If exposure limits are exceeded or in case of aerosol formation, a full-face respirator is necessary.[2]
Storage: Store this compound in a tightly closed, properly labeled container in a dry, cool, and well-ventilated place.[2] It should be stored separately from incompatible materials such as oxidizing agents.
This compound Waste Disposal Procedure
All materials contaminated with this compound must be treated as hazardous waste. Discharge into the environment must be strictly avoided.[2]
Step 1: Waste Segregation At the point of generation, segregate this compound waste into designated, clearly labeled, and sealed containers. Types of waste include:
-
Unused or expired bulk chemical.
-
Contaminated labware (e.g., glassware, pipette tips).
-
Contaminated PPE (gloves, lab coats).
-
Spill cleanup materials.
Step 2: Containerization Place the segregated waste into suitable, closed containers for disposal.[2] Ensure containers are compatible with the chemical properties of this compound.
Step 3: Labeling Properly label all waste containers with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department and local regulations.
Step 4: Temporary Storage Store the sealed and labeled waste containers in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.
Step 5: Professional Disposal Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. Adhere to all local, regional, and national regulations for the transportation and disposal of hazardous chemicals. Never dispose of this compound down the drain or in regular trash.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate and Isolate: Immediately evacuate the affected area and isolate the spill or leak.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use a non-combustible absorbent material like sand or earth to contain the spill.[1][3] Do not use combustible materials.
-
Cleanup: Carefully collect the absorbent material and spilled substance using spark-proof tools and place it into a suitable, sealed container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable detergent or solvent.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Emergency Contact: In case of exposure, follow the first aid measures outlined in the Safety Data Sheet and seek immediate medical attention.
Quantitative Data for Emergency Response
| Parameter | Guideline | Source |
| Small Spill Isolation Distance | At least 25 meters (75 feet) for solids | [3] |
| Large Spill Initial Downwind Evacuation | At least 100 meters (330 feet) | [3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
